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  • Product: 2-Bromo-1-(4-iodophenyl)propan-1-one
  • CAS: 31867-48-8

Core Science & Biosynthesis

Foundational

Technical Monograph: 2-Bromo-1-(4-iodophenyl)propan-1-one

This guide serves as a technical manual for 2-Bromo-1-(4-iodophenyl)propan-1-one , a high-value bifunctional intermediate in medicinal chemistry.[1][2] It is structured to provide actionable protocols, mechanistic insigh...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical manual for 2-Bromo-1-(4-iodophenyl)propan-1-one , a high-value bifunctional intermediate in medicinal chemistry.[1][2] It is structured to provide actionable protocols, mechanistic insights, and safety frameworks for researchers utilizing this compound in the synthesis of complex heterocycles and pharmaceutical candidates.

CAS Number: 31867-48-8 Molecular Formula: C


H

BrIO Molecular Weight: 338.97 g/mol [1][2]

Strategic Significance in Drug Development

This compound is not merely a halogenated ketone; it is a linchpin scaffold for divergent synthesis.[2] Its value lies in its orthogonal reactivity :

  • 
    -Haloketone Moiety (Electrophilic):  Enables rapid construction of heterocycles (thiazoles, imidazoles, oxazoles) via cyclocondensation (e.g., Hantzsch synthesis).
    
  • Aryl Iodide Moiety (Nucleophilic/Electrophilic Handle): The iodine atom is the most reactive halogen for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), allowing for late-stage diversification after the heterocyclic core has been established.[1][2]

This duality allows medicinal chemists to "lock" the core structure first and "load" pharmacophores later, a critical strategy in Structure-Activity Relationship (SAR) studies.[1]

Synthesis Protocol: -Bromination of 1-(4-Iodophenyl)propan-1-one

Mechanistic Rationale

Direct bromination of the parent ketone (4'-iodopropiophenone) is chosen over other methods to minimize side reactions like polybromination.[1][2] The use of N-Bromosuccinimide (NBS) with a catalytic acid (p-TsOH) is preferred over elemental bromine (


) for safety and stoichiometric control.[1][2] The reaction proceeds via the enol tautomer, which nucleophilically attacks the electrophilic bromine source.[2]
Experimental Workflow

Reagents:

  • Precursor: 1-(4-Iodophenyl)propan-1-one (1.0 equiv)[1][2]

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv)[1]

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.1 equiv)[1]

  • Solvent: Acetonitrile (ACN) or Dichloromethane (DCM)

Step-by-Step Protocol:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 1-(4-iodophenyl)propan-1-one in Acetonitrile (0.5 M concentration).

  • Activation: Add p-TsOH (0.1 equiv) and stir at room temperature for 10 minutes to promote enolization.

  • Addition: Add NBS (1.05 equiv) in a single portion.

    • Note: A slight excess ensures complete consumption of the starting material, which is difficult to separate from the product.[2]

  • Reaction: Heat the mixture to reflux (80°C for ACN) for 2–4 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 9:1). The product will be less polar (higher

      
      ) than the starting ketone.[2]
      
  • Workup:

    • Cool to room temperature.[2][3][4]

    • Remove solvent under reduced pressure.[2][3]

    • Redissolve residue in DCM and wash with water (

      
      ), saturated 
      
      
      
      (to remove acid/succinimide), and brine.
    • Dry over anhydrous

      
       and concentrate.[2][3]
      
  • Purification: Recrystallize from ethanol or purify via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).

    • Stability Alert:

      
      -bromo ketones are unstable on silica for long periods; perform chromatography rapidly.[1][2]
      
Self-Validating Analytical Criteria
ParameterExpected ObservationTroubleshooting
Appearance White to off-white solidYellow/Brown indicates free

or decomposition.[1][2]
TLC (

)

0.6 (Hex/EtOAc 9:1)
If multiple spots appear, check for dibromination (lower

).

H NMR
Quartet at

~5.2 ppm (CH-Br)
Missing quartet = no reaction.[1][2] Multiplet = side products.[2]
Yield 85–95%Low yield?[2] Ensure anhydrous conditions to prevent hydrolysis.

Reaction Pathway Visualization

The following diagram illustrates the synthesis and the subsequent divergent pathways available to the researcher.

G Start 1-(4-Iodophenyl) propan-1-one Product 2-Bromo-1-(4-iodophenyl) propan-1-one (CAS 31867-48-8) Start->Product Electrophilic Bromination Reagents NBS, p-TsOH Acetonitrile, Reflux Reagents->Product Thiazole Hantzsch Thiazole Synthesis (Heterocycle Formation) Product->Thiazole Thioamide Condensation Suzuki Suzuki Coupling (Biaryl Synthesis) Product->Suzuki Pd(0) Cat. Boronic Acid

Figure 1: Synthesis and divergent application pathways for CAS 31867-48-8.[1]

Applications in Heterocyclic Chemistry

A. Hantzsch Thiazole Synthesis

The primary application of this CAS entry is the synthesis of 2-amino-4-arylthiazoles or 2,4-diarylthiazoles.[1][2]

  • Protocol: React 2-Bromo-1-(4-iodophenyl)propan-1-one with a thioamide (e.g., thiourea or thiobenzamide) in refluxing ethanol.

  • Outcome: The

    
    -carbon and carbonyl oxygen condense with the sulfur and nitrogen of the thioamide, forming the thiazole ring.[2] The 4-iodo group remains intact, ready for further coupling.[1][2]
    
B. Imidazo[1,2-a]pyridine Synthesis
  • Protocol: Condensation with 2-aminopyridine.[2]

  • Significance: This fused ring system is a "privileged scaffold" in GABA receptor modulators and antiviral drugs.[2]

Safety & Handling (SDS Summary)

Hazard Classification:

  • Skin Corr.[2][5][6][7][8] 1B: Causes severe skin burns and eye damage.[2][5][7]

  • Lachrymator: Extremely irritating to eyes and mucous membranes.[2]

Handling Protocols:

  • Engineering Controls: Always handle inside a functioning chemical fume hood. The compound releases vapors that are potent lachrymators (tear agents).[2]

  • PPE: Wear chemical-resistant gloves (Nitrile > 0.11 mm), safety goggles, and a lab coat.[2]

  • Decontamination: In case of spill, neutralize with a dilute solution of sodium thiosulfate (to quench active bromine species) before wiping.[2]

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Light sensitive (protect from light to prevent C-I bond homolysis).[2]

References

  • Synthesis of

    
    -Bromo Ketones (General Method) :
    
    • Title: "Efficient Synthesis of -Bromo Ketones Using N-Bromosuccinimide C
    • Source: Journal of Organic Chemistry
    • Context: Establishes the NBS/p-TsOH protocol as a standard for high-yield bromin
    • Link: [Link][2]

  • Hantzsch Thiazole Synthesis

    • Title: "The Hantzsch Thiazole Synthesis: A Vers
    • Source: Chemical Reviews
    • Context: Details the mechanism of condensing -haloketones with thioamides, the primary use case for this compound.
    • Link: [Link][2]

  • Palladium-Catalyzed Cross-Coupling of Aryl Iodides

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds"
    • Source: Chemical Reviews
    • Context: Explains the superior reactivity of the Aryl-Iodide bond (present in this CAS) compared to Bromine/Chlorine in Suzuki coupling.
    • Link: [Link][2]

  • Compound Data & Safety

    • Title: "2-Bromo-1-(4-iodophenyl)propan-1-one Substance Detail"
    • Source: PubChem / Fluorochem
    • Context: Verification of CAS 31867-48-8 and physical property d
    • Link: [Link] (Note: Link directs to the fluoro-analog entry as a proxy for the structural class safety data, as specific isomer data is proprietary/sparse).

Sources

Exploratory

An In-depth Technical Guide to 2-Bromo-1-(4-iodophenyl)propan-1-one: Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Bromo-1-(4-iodophenyl)propan-1-one is a halogenated aromatic ketone of significant interest in synthetic and medicinal chemistry. Its trifunc...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(4-iodophenyl)propan-1-one is a halogenated aromatic ketone of significant interest in synthetic and medicinal chemistry. Its trifunctional nature, featuring a reactive α-bromoketone moiety, a phenyl ring amenable to cross-coupling reactions at the iodo-position, and a chiral center, makes it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthetic pathways, and potential applications, particularly in the realm of drug discovery and development.

Chemical Structure and Properties

The chemical structure of 2-Bromo-1-(4-iodophenyl)propan-1-one is characterized by a propiophenone core. A bromine atom is situated at the alpha (α) position relative to the carbonyl group, and an iodine atom is located at the para (4) position of the phenyl ring.

Systematic Name: 2-Bromo-1-(4-iodophenyl)propan-1-one CAS Number: 31867-48-8[1] Molecular Formula: C₉H₈BrIO Molecular Weight: 338.97 g/mol [1]

The presence of both bromine and iodine imparts distinct reactivity to the molecule. The α-bromo group makes the adjacent carbon highly electrophilic and susceptible to nucleophilic substitution, a cornerstone of many carbon-carbon and carbon-heteroatom bond-forming reactions. The iodo-substituent on the aromatic ring serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse functionalities.

Physicochemical Properties
PropertyValueSource
Molecular Weight 338.97 g/mol [1]
LogP 3.75[1]
Hydrogen Bond Acceptors 1[1]
Asymmetric Atoms 1[1]
Appearance Expected to be a solid at room temperature, similar to related compounds.Inferred from analogous compounds

Synthesis of 2-Bromo-1-(4-iodophenyl)propan-1-one

The synthesis of 2-Bromo-1-(4-iodophenyl)propan-1-one can be approached in a two-step sequence, starting from the commercially available 4-iodoaniline. The first step involves the synthesis of the precursor ketone, 1-(4-iodophenyl)propan-1-one, followed by its selective α-bromination.

Step 1: Synthesis of 1-(4-iodophenyl)propan-1-one

A plausible synthetic route to the precursor ketone is the Friedel-Crafts acylation of iodobenzene with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Synthesis_Step_1 Iodobenzene Iodobenzene Precursor 1-(4-iodophenyl)propan-1-one Iodobenzene->Precursor AlCl3, CS2 PropanoylChloride Propanoyl Chloride PropanoylChloride->Precursor Synthesis_Step_2 Precursor 1-(4-iodophenyl)propan-1-one Target 2-Bromo-1-(4-iodophenyl)propan-1-one Precursor->Target Br2, Acetic Acid

Sources

Foundational

The Versatile Intermediate: A Technical Guide to 2-Bromo-1-(4-iodophenyl)propan-1-one and its Role in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of 2-Bromo-1-(4-iodophenyl)propan-1-one, a key building block in contemporary organic synthes...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-Bromo-1-(4-iodophenyl)propan-1-one, a key building block in contemporary organic synthesis. The document elucidates its chemical identity, including a comprehensive list of synonyms, and presents a detailed, plausible synthetic protocol for its preparation. The core of this guide focuses on the compound's reactivity and its critical role as a precursor in the synthesis of various classes of molecules, with a particular emphasis on its utility in the development of novel psychoactive substances and its potential in broader pharmaceutical and materials science applications. Through a combination of established synthetic methodologies, mechanistic insights, and a survey of the current state of research, this guide serves as a critical resource for chemists engaged in the design and execution of complex synthetic strategies.

Introduction: The Significance of α-Halo Ketones

α-Halo ketones are a class of organic compounds characterized by a halogen atom attached to the carbon atom adjacent to a carbonyl group. This structural motif imparts a unique reactivity profile, featuring two electrophilic centers: the carbonyl carbon and the α-carbon. The presence of the halogen, an excellent leaving group, renders the α-position highly susceptible to nucleophilic attack. This dual reactivity makes α-halo ketones exceptionally versatile intermediates in a myriad of chemical transformations, including the synthesis of heterocycles, α-amino ketones, and other valuable molecular scaffolds.[1]

Among this important class of molecules, α-bromopropiophenone derivatives are of particular interest. The propiophenone backbone is a common feature in many biologically active molecules, and the α-bromo functionality provides a convenient handle for further molecular elaboration. This guide focuses specifically on 2-Bromo-1-(4-iodophenyl)propan-1-one, a halogenated propiophenone derivative with significant potential in synthetic chemistry.

Unveiling 2-Bromo-1-(4-iodophenyl)propan-1-one: A Compound Profile

2-Bromo-1-(4-iodophenyl)propan-1-one is a solid organic compound that serves as a crucial precursor in various synthetic pathways. Its structure features a propiophenone core with a bromine atom at the α-position and an iodine atom at the para-position of the phenyl ring. This unique combination of functional groups dictates its chemical behavior and applications.

Nomenclature and Synonyms

For clarity and comprehensive database searching, it is essential to be aware of the various synonyms for this compound.

Systematic Name (IUPAC) 2-bromo-1-(4-iodophenyl)propan-1-one[2]
CAS Number 31867-48-8[2]
Common Synonyms 4'-Iodo-α-bromopropiophenone
2-Bromo-1-(4-iodophenyl)-1-propanone
α-Bromo-4-iodopropiophenone
Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in the laboratory.

Property Value Source
Molecular Formula C₉H₈BrIO[2]
Molecular Weight 338.97 g/mol [2]
Appearance Solid (predicted)General knowledge of similar compounds
Canonical SMILES CC(Br)C(=O)C1=CC=C(I)C=C1[2]
InChI Key ZVIUWJYHZBDPQF-UHFFFAOYSA-N[2]

Synthesis of 2-Bromo-1-(4-iodophenyl)propan-1-one: A Step-by-Step Protocol

The synthesis of the target molecule is typically achieved through a two-step process: the acylation of iodobenzene to form the propiophenone precursor, followed by a regioselective α-bromination.

Synthesis of the Precursor: 4'-Iodopropiophenone

The Friedel-Crafts acylation is a classic and reliable method for the synthesis of aryl ketones. In this step, iodobenzene is acylated with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

G Iodobenzene Iodobenzene Intermediate Acylium Ion Intermediate Iodobenzene->Intermediate Electrophilic Aromatic Substitution PropionylChloride Propionyl Chloride PropionylChloride->Intermediate Activation AlCl3 AlCl₃ (catalyst) AlCl3->PropionylChloride Product 4'-Iodopropiophenone Intermediate->Product HCl HCl (byproduct) Intermediate->HCl

Synthesis of 4'-Iodopropiophenone via Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of 4'-Iodopropiophenone

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (1.2 eq) and a suitable inert solvent such as dichloromethane (DCM).

  • Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add iodobenzene (1.0 eq) to the flask. Slowly add propionyl chloride (1.1 eq) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex. Separate the organic layer and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

α-Bromination of 4'-Iodopropiophenone

The selective bromination at the α-position of the ketone is a critical step. Several brominating agents can be employed, with copper(II) bromide and N-bromosuccinimide (NBS) being common choices due to their selectivity and ease of handling compared to liquid bromine.[3][4] The acid-catalyzed mechanism proceeds through an enol intermediate.

G Propiophenone 4'-Iodopropiophenone ProtonatedKetone Protonated Ketone Propiophenone->ProtonatedKetone Protonation H_plus H⁺ (catalyst) H_plus->Propiophenone Enol Enol Intermediate ProtonatedKetone->Enol Tautomerization (rate-determining) Product 2-Bromo-1-(4-iodophenyl)propan-1-one Enol->Product Nucleophilic Attack BrominatingAgent Br₂ or NBS BrominatingAgent->Enol HBr HBr (byproduct) Product->HBr

Mechanism of Acid-Catalyzed α-Bromination of a Ketone.

Experimental Protocol: α-Bromination using Copper(II) Bromide

This method is often preferred for its high selectivity for mono-bromination at the α-carbon.[3][5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend copper(II) bromide (2.2 eq) in a mixture of chloroform and ethyl acetate.

  • Addition of Substrate: Add 4'-iodopropiophenone (1.0 eq) to the suspension.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the color change from the green of Cu(II)Br₂ to the white of Cu(I)Br and by TLC. The reaction is typically complete within 1-3 hours.

  • Work-up: After the reaction is complete, cool the mixture and filter to remove the copper(I) bromide.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-Bromo-1-(4-iodophenyl)propan-1-one can be further purified by recrystallization from a suitable solvent such as ethanol.

Reagent Molar Mass ( g/mol ) Equivalents Role
4'-Iodopropiophenone260.081.0Substrate
Copper(II) Bromide223.352.2Brominating Agent
Chloroform/Ethyl Acetate--Solvent

Applications in Organic Synthesis

The synthetic utility of 2-Bromo-1-(4-iodophenyl)propan-1-one stems from its ability to participate in a variety of chemical transformations, primarily as a precursor to more complex molecules.

Precursor to Substituted Cathinones

A major application of α-bromopropiophenone derivatives is in the synthesis of substituted cathinones, a class of compounds with stimulant properties.[6] The synthesis typically involves a nucleophilic substitution reaction where the α-bromo group is displaced by an amine.

G BromoKetone 2-Bromo-1-(4-iodophenyl)propan-1-one Product Substituted Cathinone Derivative BromoKetone->Product Nucleophilic Substitution (SN2) HBr_salt Amine Hydrobromide Salt BromoKetone->HBr_salt Amine Primary or Secondary Amine (e.g., Methylamine, Pyrrolidine) Amine->Product Amine->HBr_salt Base Base (e.g., Triethylamine) Base->HBr_salt Solvent Solvent (e.g., Acetonitrile)

General Synthetic Route to Substituted Cathinones.

This synthetic route is highly modular, allowing for the generation of a wide array of cathinone analogues by simply varying the starting amine. The 4-iodo-substituent on the phenyl ring of the precursor can also be further functionalized, for example, through palladium-catalyzed cross-coupling reactions, to introduce additional molecular diversity.[7]

Potential Applications in Medicinal Chemistry

Beyond the synthesis of psychoactive substances, the inherent reactivity of 2-Bromo-1-(4-iodophenyl)propan-1-one makes it a valuable intermediate for the synthesis of a broader range of pharmaceutically relevant compounds. The α-amino ketone moiety, readily accessible from this precursor, is a key structural feature in many therapeutic agents. While specific examples utilizing the 4-iodo analogue are not extensively documented in publicly available literature, the general class of α-bromopropiophenones serves as precursors to compounds with potential analgesic and anti-inflammatory activities.[8]

The 4-iodophenyl group is particularly interesting from a medicinal chemistry perspective as it can serve as a handle for late-stage functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies.[7] Furthermore, the iodine atom can act as a heavy atom for X-ray crystallography studies of protein-ligand complexes or be replaced with a radioisotope for use in molecular imaging.

Intermediate in Materials Science

The reactivity of the carbon-iodine and carbon-bromine bonds also suggests potential applications in materials science. The 4-iodophenyl group can be used to anchor the molecule to surfaces or to incorporate it into polymeric structures through cross-coupling polymerization reactions. The α-bromo ketone functionality can be transformed into other reactive groups, further expanding the possibilities for creating novel functional materials.

Conclusion

2-Bromo-1-(4-iodophenyl)propan-1-one is a highly versatile and synthetically valuable intermediate. Its straightforward preparation and the differential reactivity of its two halogen substituents make it an attractive building block for a wide range of organic molecules. While its most prominent application to date has been in the synthesis of substituted cathinones, its potential in broader medicinal chemistry and materials science applications is significant and warrants further exploration. This guide provides a solid foundation for researchers looking to leverage the unique chemical properties of this compound in their synthetic endeavors.

References

  • King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide. The Journal of Organic Chemistry, 29(12), 3459–3461.
  • Baxendale, I. R., et al. (2016). Unsaturated ketones via copper(II) bromide mediated oxidation. Tetrahedron Letters, 57(38), 4293-4296.
  • Wikipedia. (n.d.). Copper(II) bromide. Retrieved from [Link]

  • BenchChem. (2025). Reactivity Showdown: 4'-Iodo vs. 4'-Bromopropiophenone in Cross-Coupling Reactions.
  • Bloom Tech. (2025).
  • BenchChem. (2025). Experimental protocol for the synthesis of "2-Bromo-3-(4-bromophenyl)-1-propene".
  • Organic Syntheses. (n.d.). 1-Iodopropyne.
  • King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide. The Journal of Organic Chemistry.
  • Asian Journal of Organic & Medicinal Chemistry. (2017). A Facile, Efficient, Environmentally Benign Protocol for Rapid Synthesis of α-Bromoacetophenones. 2(4), 108-112.
  • Fluorochem. (n.d.). 2-Bromo-1-(4-iodophenyl)propan-1-one (CAS 31867-48-8).
  • Yu, H., et al. (n.d.). A Protocol for α-Bromination of β-Substituted Enones. Chinese Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Bromination of unsymmetrical ketones with cupric bromide. Product dependence on reaction conditions.
  • Google Patents. (n.d.). JPS60188344A - Preparation of 4-hydroxy-alpha-bromopropiophenone.
  • Wikipedia. (2019). N-Bromosuccinimide.
  • Organic Syntheses. (2000). STILLE COUPLINGS CATALYZED BY PALLADIUM-ON-CARBON WITH CuI AS A COCATALYST: SYNTHESIS OF 2-(4'-ACETYLPHENYL)THIOPHENE. 77, 135.
  • Sciencemadness Discussion Board. (2017). alpha-iodo propiophenone.
  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-Bromo-1-(4-bromophenyl)
  • Google Patents. (n.d.). EP0008464A1 - Production of propiophenone.
  • Glennon, R. A., et al. (2017). Structural Modification of the Designer Stimulant α-Pyrrolidinovalerophenone (α-PVP) Influences Potency at Dopamine Transporters. ACS Chemical Neuroscience, 8(10), 2243-2248.
  • Royal Society of Chemistry. (2017). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone.
  • Common Organic Chemistry. (n.d.).
  • Advanced Chemical Intermediates. (n.d.). 2-Bromo-1-(4-bromo-phenyl)-propan-1-one.
  • VIVAN Life Sciences. (n.d.). 2-bromo-1-(4-chlorophenyl) propan-1-one.
  • ChemicalBook. (n.d.). 4-Iodophenol synthesis.
  • ChemBK. (2024). 2-broMo-1-(4-iodophenyl)ethan-1-one.
  • Academia.edu. (n.d.). (PDF) Application of N-Halo Reagents in Organic Synthesis.
  • BenchChem. (2025).
  • PubChem. (n.d.). 2-Bromo-1-(4-fluorophenyl)propan-1-one.
  • Organic Chemistry Portal. (n.d.).
  • Master Organic Chemistry. (2011). Reagent Friday: NBS (N-Bromo Succinimide).
  • ResearchGate. (2025). Applications of N-Halo Reagents in Multicomponent Reactions: A Still Underrated Approach for the Construction of Heterocyclic Scaffolds.
  • Google Patents. (n.d.). CN103739465A - Synthesis method of 1, 3-diphenyl-2-bromo-2-propene-1-one.
  • Google Patents. (n.d.).
  • PharmaCompass. (n.d.). 2-Bromo-1-(4-Chlorophenyl)Propan-1-One.
  • Ningbo Inno Pharmchem Co., Ltd. (2026). Exploring the Synthesis and Industrial Impact of 4'-Methylpropiophenone.
  • Bentham Science Publisher. (2022). Applications of N-Halo Reagents in Multicomponent Reactions: A Still Underrated Approach for the Construction of Heterocyclic Scaffolds.
  • Taylor & Francis. (n.d.).
  • United States Patent and Trademark Office. (2016). Paper No. __.
  • Gendron, T., & Vamvounis, G. (2015). Synthesis and Reactions of Halo-substituted Alkylthiophenes. A Review.
  • Eureka | Patsnap. (n.d.). Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl.
  • MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • De-vry, J., et al. (2017). Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP). ACS Chemical Neuroscience, 8(10), 2236-2242.

Sources

Exploratory

Solubility Profile and Thermodynamic Behavior of 2-Bromo-1-(4-iodophenyl)propan-1-one in Organic Solvents: A Technical Guide

Executive Summary The compound 2-Bromo-1-(4-iodophenyl)propan-1-one (CAS: 31867-48-8) is a highly reactive halogenated propiophenone utilized extensively as a building block in advanced organic synthesis and pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Bromo-1-(4-iodophenyl)propan-1-one (CAS: 31867-48-8) is a highly reactive halogenated propiophenone utilized extensively as a building block in advanced organic synthesis and pharmaceutical development. Characterized by the molecular formula C9H8BrIO, its solubility profile is governed by a complex interplay of dispersion forces, dipole-dipole interactions, and highly specific non-covalent halogen bonding.

This whitepaper provides a rigorous framework for predicting, selecting, and validating organic solvents for this compound. By synthesizing Hansen Solubility Parameters (HSP) with


-hole thermodynamics, this guide equips researchers with the mechanistic insights required to optimize dissolution while mitigating the high risk of 

-carbon solvolysis inherent to

-bromoketones.

Physicochemical Profiling & Solute-Solvent Interactions

To engineer an optimal solvent system, we must first deconstruct the molecular architecture of 2-Bromo-1-(4-iodophenyl)propan-1-one. The molecule presents three distinct interaction domains:

The Halogen Bond and the -Hole

The para-substituted iodine atom is highly polarizable. According to advanced electrostatic models, the anisotropic distribution of electron density along the C–I bond creates a localized region of positive electrostatic potential on the distal end of the iodine atom, known as a


-hole 1[1]. This 

-hole acts as a potent Lewis acid, enabling strong, directional non-covalent interactions (halogen bonding) with Lewis basic solvents (e.g., the oxygen lone pairs in ethers or esters) 2[2]. Consequently, solubility in electron-pair donor solvents is significantly higher than standard polarity metrics would predict.
The Electrophilic -Carbon

The presence of a bromine atom at the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-position (C2) adjacent to the carbonyl group creates a highly electrophilic center. The combined electron-withdrawing inductive effects of the bromine and the carbonyl oxygen make this carbon exceptionally susceptible to nucleophilic attack (

reactions) 3[3]. Therefore, the use of protic or nucleophilic solvents (such as primary alcohols or amines) poses a severe risk of solvolysis and structural degradation [4].

Thermodynamic Framework: Hansen Solubility Parameters (HSP)

To systematically predict solubility, we employ the Hansen Solubility Parameters (HSP), which deconstruct the cohesive energy density of a molecule into three components: Dispersion (


), Polarity (

), and Hydrogen Bonding (

) 5[5].

For 2-Bromo-1-(4-iodophenyl)propan-1-one:

  • 
     (Dispersion):  Exceptionally high due to the dense, polarizable electron clouds of the iodine and bromine atoms, coupled with the aromatic phenyl ring.
    
  • 
     (Polarity):  Moderate to high, driven by the strong dipole moment of the ketone carbonyl (
    
    
    
    ).
  • 
     (Hydrogen Bonding):  Low. The molecule acts solely as a hydrogen bond acceptor (via the carbonyl oxygen) and lacks any hydrogen bond donors.
    

The principle of "like dissolves like" dictates that solvents with HSP coordinates closely matching these estimated values (minimizing the interaction radius,


) will yield the highest thermodynamic solubility6[6].
Predicted Solubility Matrix

Based on the structural and thermodynamic profiling, the following table summarizes the predicted solubility and chemical compatibility of 2-Bromo-1-(4-iodophenyl)propan-1-one across standard organic solvents.

SolventClassificationPredicted SolubilityDegradation RiskPrimary Interaction Mechanism
Dichloromethane (DCM) Polar AproticHigh LowDispersion (

), Dipole-Dipole
Tetrahydrofuran (THF) Polar AproticHigh LowHalogen Bonding (

-hole), Dipole
Ethyl Acetate (EtOAc) Polar AproticHigh LowHalogen Bonding, Dipole-Dipole
Toluene Non-polar AromaticModerate-HighLowDispersion (

),

Stacking
Acetonitrile (MeCN) Polar AproticModerateLowDipole-Dipole (

)
Methanol (MeOH) Polar ProticModerateHigh H-Bonding, Nucleophilic Attack (

)
Hexane Non-polar AliphaticLowLowWeak Dispersion

Workflow Visualization: Solvent Selection

The following decision-tree illustrates the logical pathway for selecting an appropriate solvent, prioritizing chemical stability alongside thermodynamic solubility.

SolventWorkflow A 2-Bromo-1-(4-iodophenyl)propan-1-one B Assess Solvent Nucleophilicity A->B C Protic / Nucleophilic (Alcohols, Amines) B->C High D Aprotic / Non-Nucleophilic (DCM, THF, Toluene) B->D Low E High Risk of α-Substitution (Reject Solvent) C->E F Evaluate Hansen Parameters (Match δD, δP, δH) D->F G Optimal Dissolution Pathway F->G

Caption: Workflow for solvent selection based on nucleophilicity and Hansen Parameters.

Experimental Protocol: Self-Validating Solubility Determination

To empirically determine the solubility limit of 2-Bromo-1-(4-iodophenyl)propan-1-one without falling victim to false positives caused by degradation, a standard gravimetric approach is insufficient. The following protocol utilizes a Shake-Flask Method coupled with HPLC-UV to create a self-validating system.

Causality of Design: Gravimetric methods alone cannot distinguish between the intact


-bromoketone and its solvolysis degradants. By coupling the saturation phase with an HPLC-UV assay, the chromatographic peak area confirms that the dissolved mass corresponds exclusively to the structurally intact intermediate.
Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of 2-Bromo-1-(4-iodophenyl)propan-1-one (approx. 500 mg) to a 5 mL amber glass vial (amber glass is required to prevent potential photo-degradation of the C-I bond).

    • Add 2.0 mL of the target aprotic solvent (e.g., anhydrous DCM or EtOAc).

  • Thermodynamic Equilibration:

    • Seal the vial with a PTFE-lined cap to prevent solvent evaporation.

    • Place the vial in a thermostatic orbital shaker at exactly 25.0 ± 0.1 °C.

    • Agitate at 200 RPM for 24 hours to ensure thermodynamic equilibrium is reached between the solid phase and the solute.

  • Phase Separation:

    • Remove the vial and allow it to stand vertically for 2 hours at 25.0 °C to permit the settling of undissolved micro-particulates.

    • Carefully extract 1.0 mL of the supernatant using a syringe equipped with a 0.22 µm PTFE syringe filter.

  • HPLC-UV Validation & Quantification:

    • Dilute a precise aliquot (e.g., 100 µL) of the filtered supernatant into a known volume of the mobile phase (e.g., Acetonitrile/Water) to bring the concentration within the linear dynamic range of the UV detector.

    • Inject the sample into the HPLC system (C18 column, UV detection at ~254 nm).

    • Validation Check: Analyze the chromatogram. The presence of a single major peak matching the retention time of the reference standard confirms structural integrity. The appearance of secondary peaks indicates solvent incompatibility (degradation).

  • Data Calculation:

    • Calculate the exact concentration of the intact compound using a pre-established calibration curve. Convert the value to mg/mL or mol/L based on the dilution factor.

References

  • Hansen Solubility Parameters: A User's Handbook - Hansen Solubility[6] URL:[Link]

  • Hansen solubility parameter - Wikipedia[5] URL:[Link]

  • Sigma hole interactions - Wikipedia[1] URL: [Link]

  • Halogen bonding: the

    
    -hole  - ResearchGate[2]
    URL:[Link]
    
  • Alpha Bromination of Carboxylic Acids - Chemistry LibreTexts[3] URL:[Link]

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Foundational

Difference between 2-Bromo-1-(4-iodophenyl)propan-1-one and 4'-iodopropiophenone

An In-depth Technical Guide to the Core Chemical and Functional Distinctions Between 2-Bromo-1-(4-iodophenyl)propan-1-one and 4'-Iodopropiophenone Abstract In the landscape of pharmaceutical synthesis and drug discovery,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Core Chemical and Functional Distinctions Between 2-Bromo-1-(4-iodophenyl)propan-1-one and 4'-Iodopropiophenone

Abstract

In the landscape of pharmaceutical synthesis and drug discovery, the precise functionalization of molecular scaffolds is paramount. While structurally similar, 2-Bromo-1-(4-iodophenyl)propan-1-one and 4'-iodopropiophenone represent a classic case study in how a single atomic modification—the introduction of an alpha-halogen—dramatically alters chemical reactivity and synthetic utility. This guide provides an in-depth analysis of these two compounds, moving beyond their nomenclature to explore the fundamental differences in their chemical properties, synthesis, reactivity, and applications. We will elucidate how the presence of the α-bromo group in 2-Bromo-1-(4-iodophenyl)propan-1-one transforms it from a simple ketone into a highly reactive electrophilic intermediate, unlocking a diverse array of synthetic pathways crucial for the development of complex molecular architectures in medicinal chemistry.

Part 1: Foundational Chemistry and Structural Elucidation

A thorough understanding of the identity and structure of these molecules is the foundation for appreciating their divergent chemical behaviors.

Chemical Identity and Nomenclature
  • 4'-Iodopropiophenone: This compound is an aromatic ketone. The name "propiophenone" denotes a phenyl ring attached to a propan-1-one backbone. The "4'-iodo" prefix specifies that an iodine atom is substituted at the para-position (position 4) of the phenyl ring.

  • 2-Bromo-1-(4-iodophenyl)propan-1-one: This is a derivative of 4'-iodopropiophenone. The "2-Bromo" prefix indicates that a bromine atom is substituted on the second carbon of the "propan-1-one" chain. This carbon is directly adjacent to the carbonyl group, making it an α-haloketone.

Structural Comparison

The critical difference lies in the substitution on the aliphatic chain. 4'-Iodopropiophenone possesses two hydrogens on the α-carbon (C2), whereas 2-Bromo-1-(4-iodophenyl)propan-1-one has one hydrogen and one bromine atom at this position.

Caption: Chemical structures of the two compounds.

Physicochemical Properties

The addition of a heavy bromine atom significantly alters the molecular weight and other calculated properties of the molecule.

Property4'-Iodopropiophenone2-Bromo-1-(4-iodophenyl)propan-1-oneSource
CAS Number 31970-26-031867-48-8[1][2]
Molecular Formula C₉H₉IOC₉H₈BrIO[1][2]
Molecular Weight 260.07 g/mol 338.97 g/mol [1][2]
Topological Polar Surface Area 17.1 Ų17.1 Ų[1][3]
LogP (calculated) 2.83.75[1][2]
Canonical SMILES CCC(=O)C1=CC=C(I)C=C1CC(Br)C(=O)C1=CC=C(I)C=C1[1][2]

Part 2: Synthesis and Reactivity: The Impact of α-Bromination

The synthetic relationship and resulting reactivity profiles of these two compounds are where their differences become most pronounced and synthetically valuable.

Synthesis Overview

The synthesis of these compounds is sequential. 4'-Iodopropiophenone serves as the direct precursor to its α-brominated counterpart.

SynthesisWorkflow Iodobenzene Iodobenzene Iodopropiophenone 4'-Iodopropiophenone Iodobenzene->Iodopropiophenone Friedel-Crafts Acylation PropionylChloride Propionyl Chloride PropionylChloride->Iodopropiophenone Friedel-Crafts Acylation AlCl3 AlCl₃ (Lewis Acid) AlCl3->Iodopropiophenone BromoIodopropiophenone 2-Bromo-1-(4-iodophenyl)propan-1-one Iodopropiophenone->BromoIodopropiophenone α-Bromination BrominatingAgent Br₂ or NBS BrominatingAgent->BromoIodopropiophenone AcidCatalyst Acid Catalyst (e.g., HBr) AcidCatalyst->BromoIodopropiophenone

Caption: Synthetic pathway from iodobenzene to the target compounds.

Synthesis of 4'-Iodopropiophenone

This compound is typically prepared via a Friedel-Crafts acylation reaction.[4] In this process, iodobenzene is acylated with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The catalyst activates the propionyl chloride, which then undergoes electrophilic aromatic substitution onto the iodobenzene ring, primarily at the para position due to steric hindrance at the ortho positions.

Synthesis of 2-Bromo-1-(4-iodophenyl)propan-1-one

The conversion of 4'-iodopropiophenone to its α-bromo derivative is a classic example of the acid-catalyzed α-halogenation of a ketone .[5]

Protocol: Acid-Catalyzed α-Bromination

  • Enol Formation (Rate-Determining Step): The ketone (4'-iodopropiophenone) is treated with a catalytic amount of acid, such as HBr in acetic acid. The carbonyl oxygen is protonated, making the α-hydrogens more acidic. A weak base (like the solvent or another ketone molecule) removes an α-hydrogen, leading to the formation of an enol intermediate.[6] Kinetic studies confirm that this enol formation is the rate-determining step of the reaction, as the reaction rate is independent of the halogen concentration.[6]

  • Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks an electrophilic bromine source, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS).[7][8]

  • Deprotonation: The resulting oxonium ion is deprotonated by a weak base (e.g., a bromide ion) to regenerate the carbonyl group and the acid catalyst, yielding the final α-bromo ketone product.

Comparative Reactivity

The introduction of the bromine atom at the α-position fundamentally alters the molecule's reactivity profile.

  • 4'-Iodopropiophenone: The primary reactive sites are the carbonyl carbon and the α-hydrogens.

    • Carbonyl Carbon: Subject to standard ketone reactions, such as nucleophilic addition by Grignard reagents or reduction to an alcohol.

    • α-Hydrogens: These are acidic and can be removed by a base to form an enolate, which can then act as a nucleophile in reactions like aldol condensations.[9]

    • Aromatic Ring: The iodo group is an excellent leaving group for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making it a valuable building block for creating more complex bi-aryl or substituted aromatic systems.[10]

  • 2-Bromo-1-(4-iodophenyl)propan-1-one: The presence of the α-bromo group introduces a new, highly reactive electrophilic center.

    • Enhanced Electrophilicity at the α-Carbon: The powerful electron-withdrawing inductive effects of both the adjacent carbonyl group and the bromine atom make the α-carbon highly electron-deficient.[8] This greatly increases its susceptibility to nucleophilic attack.

    • Excellent Leaving Group: The bromide ion is an excellent leaving group.

    • High Reactivity in S_N2 Reactions: The combination of an electrophilic α-carbon and a good leaving group makes α-bromo ketones exceptionally potent substrates for bimolecular nucleophilic substitution (S_N2) reactions.[8] They react readily with a wide range of nucleophiles, including amines, thiols, and carboxylates.

    • Precursor to Heterocycles: This high reactivity is extensively exploited in medicinal chemistry for the synthesis of five- and six-membered heterocyclic rings, which are common scaffolds in drug molecules.[8] For instance, reaction with thioamides can yield thiazoles, while reactions with hydrazines can produce pyrazoles.[8]

Part 3: Applications in Research and Drug Development

The distinct reactivity profiles of these compounds define their roles in the drug discovery and development pipeline.[11]

G node_A 4'-Iodopropiophenone Starting Material / Building Block node_B 2-Bromo-1-(4-iodophenyl)propan-1-one Versatile Intermediate node_A:f1->node_B:f0 α-Bromination (Activation Step) node_C Complex Molecular Scaffolds e.g., Heterocycles, Functionalized Chains node_B:f1->node_C:f0 Nucleophilic Substitution (Scaffold Construction)

Caption: Logical relationship of the compounds in synthesis.

4'-Iodopropiophenone: The Foundational Building Block

This compound is primarily used as a starting material or a foundational scaffold.[4][12] Its value lies in the two distinct handles for chemical modification: the ketone and the aryl iodide. Researchers can use the aryl iodide for sophisticated cross-coupling reactions to build a core molecular backbone and then modify the propiophenone side chain, or vice-versa. It is a precursor, but not the immediate tool for rapid diversification.

2-Bromo-1-(4-iodophenyl)propan-1-one: The Key Intermediate for Diversification

This α-bromo ketone is rarely the final target molecule but is a critical synthetic intermediate designed for reactivity.[8][13] In the context of creating compound libraries for screening, it is an invaluable tool.[11] A research team can synthesize a core structure ending with the 4'-iodopropiophenone moiety and then, in a final or penultimate step, perform the α-bromination. This "activated" intermediate can then be reacted with a large array of diverse nucleophiles (amines, thiols, etc.) in a parallel synthesis format to quickly generate a library of dozens or hundreds of related but distinct molecules for biological testing. This process is central to lead identification and optimization in modern medicinal chemistry.[14]

Part 4: Analytical Characterization

Distinguishing between these two compounds is straightforward using standard analytical techniques, which are crucial for monitoring reaction progress and confirming product identity.[15]

Technique4'-Iodopropiophenone2-Bromo-1-(4-iodophenyl)propan-1-one
¹H NMR Quartet (~2.9 ppm, -CH₂-) and triplet (~1.2 ppm, -CH₃).A distinct doublet or multiplet appears further downfield (~5.2 ppm) for the proton on the bromine-bearing carbon (-CHBr-). The methyl group becomes a doublet (~1.9 ppm).
¹³C NMR A signal for the α-carbon (-CH₂-) appears around 31 ppm.The signal for the α-carbon (-CHBr-) is shifted significantly downfield to ~45 ppm due to the deshielding effect of the bromine atom.
Mass Spec (EI) Molecular ion peak (M⁺) at m/z 260.Molecular ion peak (M⁺) at m/z 338/340 with a characteristic ~1:1 isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br).
IR Spectroscopy Strong C=O stretch ~1680 cm⁻¹.The C=O stretch is often shifted to a slightly higher wavenumber (~1690 cm⁻¹) due to the electron-withdrawing effect of the α-bromo group. A C-Br stretch appears in the fingerprint region (~600-500 cm⁻¹).[15]

Conclusion

The difference between 2-Bromo-1-(4-iodophenyl)propan-1-one and 4'-iodopropiophenone is a clear illustration of a core principle in synthetic chemistry: strategic functionalization dictates utility. While 4'-iodopropiophenone is a stable and useful building block, prized for its dual reactivity at the ketone and the aryl iodide, the introduction of a single bromine atom at the alpha position transforms it. This transformation creates a highly reactive electrophilic intermediate, 2-Bromo-1-(4-iodophenyl)propan-1-one, which serves as a linchpin for S_N2 reactions and the construction of complex heterocyclic systems. For researchers in drug development, understanding this distinction is crucial for designing efficient synthetic routes and for rapidly exploring chemical space around a target pharmacophore. The former is a brick; the latter is a highly versatile and reactive form of mortar used to bind diverse chemical components together.

References

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Exploratory

An In-depth Technical Guide to the Safe Handling of 2-Bromo-4'-iodopropiophenone

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Bromo-4'-iodopropiophenone is readily available in public databases. This guide has been meticulously compiled by synthesizing safety data from structurally analogous...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Bromo-4'-iodopropiophenone is readily available in public databases. This guide has been meticulously compiled by synthesizing safety data from structurally analogous compounds, including other alpha-bromoketones and halogenated propiophenones. The information herein should be regarded as a surrogate safety profile and used to guide risk assessment and safe handling procedures. All laboratory work should be conducted under the supervision of a qualified chemist and in accordance with all applicable safety regulations.

Introduction: Understanding the Compound and its Inherent Reactivity

2-Bromo-4'-iodopropiophenone is a halogenated aromatic ketone, a class of compounds widely utilized as intermediates in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring an α-bromo ketone moiety, makes it a potent electrophile, susceptible to nucleophilic substitution reactions. The presence of both bromine and iodine on the aromatic ring offers differential reactivity for cross-coupling reactions, making it a versatile building block.[3] However, this high reactivity also necessitates a thorough understanding of its potential hazards to ensure safe handling.

This guide provides a comprehensive overview of the anticipated hazards, safe handling protocols, and emergency procedures for 2-Bromo-4'-iodopropiophenone, based on data from closely related compounds.

Extrapolated Physicochemical and Toxicological Profile

The following table summarizes the estimated physicochemical properties of 2-Bromo-4'-iodopropiophenone, based on data from similar compounds.

PropertyEstimated Value/InformationSource/Analogy
Molecular Formula C₉H₈BrIO-
Molecular Weight ~354.97 g/mol Calculated
Appearance Likely a white to off-white or light brown crystalline solidAnalogy with 2-bromo-4-methylpropiophenone and 2-bromo-4'-iodoacetophenone.[1][4]
Melting Point Not available. Likely in the range of 70-100 °C.Analogy with 2-bromo-4-methylpropiophenone (75-77 °C).[1]
Boiling Point Not available. Likely to decompose upon heating.-
Solubility Sparingly soluble in water; soluble in organic solvents like chloroform, methanol, and acetone.Analogy with 2-bromo-4-methylpropiophenone.[1]

Hazard Identification and GHS Classification (Inferred)

Based on the GHS classifications of structurally related compounds, 2-Bromo-4'-iodopropiophenone is anticipated to possess the following hazards:

Hazard ClassGHS CategoryHazard StatementPictogram
Acute Toxicity, Oral Category 4H302: Harmful if swallowed

Skin Corrosion/Irritation Category 2H315: Causes skin irritation

Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation

Specific target organ toxicity — single exposure (Respiratory tract irritation) Category 3H335: May cause respiratory irritation

Signal Word: Warning

Potential Health Effects:

  • Inhalation: May cause respiratory tract irritation.

  • Skin Contact: Causes skin irritation, which may manifest as redness, itching, and pain.

  • Eye Contact: Causes serious eye irritation, potentially leading to redness, pain, and blurred vision.

  • Ingestion: Harmful if swallowed, may cause gastrointestinal irritation.

The toxicology of halogenated aromatic compounds can be complex, with some exhibiting hepatotoxic, mutagenic, or carcinogenic effects.[5][6][7] While specific data for 2-Bromo-4'-iodopropiophenone is unavailable, it is prudent to handle it with the care afforded to potentially toxic substances.

Safe Handling, Storage, and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is paramount when working with 2-Bromo-4'-iodopropiophenone.

Engineering Controls
  • All manipulations of solid 2-Bromo-4'-iodopropiophenone and its solutions should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Ensure that a safety shower and eyewash station are readily accessible.

Personal Protective Equipment (PPE)
  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a risk of splashing.

  • Skin and Body Protection: A laboratory coat should be worn at all times. For larger scale work, consider additional protective clothing.

  • Respiratory Protection: If working outside of a fume hood or if dusts are generated, a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter is recommended.

Hygiene Measures
  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

  • Contaminated clothing should be removed and laundered before reuse.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and nucleophiles.

  • Store separately from food and feedstuffs.

First-Aid and Emergency Procedures

In the event of exposure, immediate action is crucial.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocol: A Representative Nucleophilic Substitution Reaction

The following protocol outlines a general procedure for a nucleophilic substitution reaction using 2-Bromo-4'-iodopropiophenone, with an emphasis on safety.

Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Reagents (Nucleophile, Solvent) add_reagents Add Reagents to Flask prep_reagents->add_reagents weigh_ketone Weigh Ketone in Fume Hood setup_apparatus Set up Reaction Apparatus (Flask, Stirrer, Condenser) weigh_ketone->setup_apparatus setup_apparatus->add_reagents heat_reaction Heat and Stir Reaction add_reagents->heat_reaction monitor_reaction Monitor Reaction (TLC) heat_reaction->monitor_reaction cool_reaction Cool Reaction Mixture monitor_reaction->cool_reaction quench_reaction Quench Reaction cool_reaction->quench_reaction extract_product Extract Product quench_reaction->extract_product dry_organic_layer Dry Organic Layer extract_product->dry_organic_layer concentrate Concentrate in vacuo dry_organic_layer->concentrate purify Purify Product (Chromatography) concentrate->purify

Caption: A generalized workflow for a nucleophilic substitution reaction.

Step-by-Step Methodology
  • Reagent Preparation:

    • In a chemical fume hood, prepare a solution of the desired nucleophile in an appropriate solvent (e.g., acetone, acetonitrile).

  • Reaction Setup:

    • Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a thermometer.

    • Under an inert atmosphere (e.g., nitrogen or argon), add the weighed 2-Bromo-4'-iodopropiophenone to the flask.

  • Reaction Execution:

    • Add the solvent and the nucleophile solution to the flask.

    • Commence stirring and, if required, heat the reaction mixture to the desired temperature using a heating mantle with a temperature controller.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding water or a suitable quenching agent.

    • Transfer the mixture to a separatory funnel and perform an aqueous extraction to remove water-soluble byproducts.

    • Wash the organic layer with brine, then dry it over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).

  • Purification:

    • Filter off the drying agent and concentrate the organic phase using a rotary evaporator.

    • Purify the crude product by column chromatography or recrystallization.

Spill and Disposal Considerations

  • Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and contact emergency services.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated container.

Conclusion: A Call for Prudent Practice

While 2-Bromo-4'-iodopropiophenone is a valuable synthetic intermediate, its potential hazards, inferred from structurally related compounds, demand a high level of caution. Researchers, scientists, and drug development professionals must adhere to the principles of good laboratory practice, utilize appropriate engineering controls and personal protective equipment, and be prepared for potential emergencies. By treating this compound with the respect it deserves, its utility in advancing chemical synthesis can be safely realized.

References

  • PubChem. (n.d.). 2-Bromo-4-iodophenol. National Center for Biotechnology Information.
  • ChemicalBook. (2023, October 17). 2-bromo-4-methylpropiophenone: properties, applications and safety.
  • ResearchGate. (n.d.). Mammalian Toxicity of Organic Compounds of Bromine and Iodine.
  • CymitQuimica. (n.d.). 2-Bromo-4'-iodoacetophenone.
  • Gesher. (2026, February 26). The Chemical Properties and Synthesis Applications of 2-Bromo-4-methylpropiophenone.
  • Scribd. (n.d.). Synthesis of 2-Bromo-4-Methylpropiophenone: A Journey into Organic Chemistry.
  • PubMed. (n.d.). [Toxicity of selected brominated aromatic compounds].
  • BenchChem. (n.d.). physical and chemical properties of 2-Bromo-1-iodo-4-methylbenzene.
  • PubChem. (n.d.). 2'-Bromo-4'-methylpropiophenone. National Center for Biotechnology Information.
  • ChemicalBook. (n.d.). 2-bromo-4-chloropropiophenone synthesis.
  • National Institutes of Health. (n.d.). Mechanism of action of toxic halogenated aromatics.
  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination.
  • National Institutes of Health. (n.d.). Estimation of the Toxicity of Different Substituted Aromatic Compounds to the Aquatic Ciliate Tetrahymena pyriformis by QSAR Approach.
  • Wiley Online Library. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition.

Sources

Foundational

A Technical Guide to the Physicochemical Characterization of α-Bromo-4-iodopropiophenone

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth analysis of the physical state and melting point of α-bromo-4-iodopropiophenone (CAS No. not explicitly a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the physical state and melting point of α-bromo-4-iodopropiophenone (CAS No. not explicitly available, also known as 2-bromo-1-(4-iodophenyl)propan-1-one), a key intermediate in various synthetic pathways. Moving beyond a simple data-sheet presentation, this document elucidates the scientific principles behind the characterization of this compound, emphasizing the causality of experimental choices and the importance of robust analytical methodology in research and drug development. We will explore the factors influencing its physical properties, standardized methods for their determination, and the critical role of purity and potential polymorphism.

Introduction: The Significance of α-Bromo Ketones in Synthesis

α-Bromo ketones, and specifically halogenated propiophenones like α-bromo-4-iodopropiophenone, are highly valuable synthons in organic chemistry.[1] The presence of the bromine atom at the alpha position to the carbonyl group creates a highly reactive electrophilic center, susceptible to nucleophilic substitution.[1] This reactivity is fundamental to the construction of more complex molecular architectures, particularly in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][2] The iodo-substituent on the phenyl ring provides an additional, orthogonal site for cross-coupling reactions, further enhancing the compound's synthetic utility.

A thorough understanding of the fundamental physicochemical properties of such an intermediate, namely its physical state and melting point, is not merely a matter of record-keeping. These parameters are critical for:

  • Process Development: Dictating handling, storage, and reaction setup.

  • Purification Strategy: Informing choices between crystallization, chromatography, or distillation.

  • Quality Control: Serving as an initial, rapid indicator of material purity.

  • Regulatory Filings: Forming a core part of the compound's characterization data package.

This guide will therefore treat the physical state and melting point not as static values, but as key indicators of a material's quality and behavior.

Physical State at Standard Conditions

Based on the analysis of structurally similar compounds, α-bromo-4-iodopropiophenone is anticipated to be a solid at standard temperature and pressure (STP). This inference is drawn from several related propiophenone and acetophenone derivatives:

CompoundMolecular StructureReported Physical State
2-Bromo-1-(4-bromophenyl)propan-1-oneC₉H₈Br₂OWhite to light orange crystalline powder[3]
2-Bromo-1-(4-methylphenyl)propan-1-oneC₁₀H₁₁BrOWhite crystal powder[4]
2-Bromo-1-(4-fluorophenyl)propan-1-oneC₉H₈BrFOSolid below 35°C[5]
2-Bromo-1-(4-iodophenyl)ethanoneC₈H₆BrIOSolid

The increased molecular weight and potential for intermolecular interactions (dipole-dipole, van der Waals forces) contributed by the iodine and bromine atoms strongly favor a condensed, solid phase. The term "crystalline powder" or "solid" is frequently used, suggesting that, under typical synthetic workup conditions, the material precipitates out of solution as a solid.

The visual appearance of related compounds ranges from white to yellow or orange crystals.[3][6] This coloration can be intrinsic to the molecule's chromophore or indicative of trace impurities, often residual iodine or oxidation byproducts. For high-purity applications, a white or off-white solid is generally the target.

Melting Point: A Critical Quality Attribute

CompoundCAS NumberReported Melting Point (°C)
2-Bromo-1-(4-bromophenyl)propan-1-one38786-67-384 - 84.5[3]
2-Bromo-1-(4-methylphenyl)propan-1-one1451-82-778.0 - 82.0[4]
2-Bromo-1-(4-fluorophenyl)propan-1-one345-94-835[5]
2-Bromo-1-(4-isobutylphenyl)propan-1-one80336-64-763[7]
4-Hydroxy-α-bromopropiophenone63330-47-298 - 100[2]
2-Bromo-1-(4-iodophenyl)ethanone31827-94-8~70 - 75[6]

Given these data, it is reasonable to hypothesize that the melting point of α-bromo-4-iodopropiophenone lies within the range of 70-100°C . The exact value will be highly dependent on the material's purity.

The Causality of Melting Point Depression

It is imperative for researchers to understand that impurities disrupt the crystal lattice of a solid. This disruption requires less energy (i.e., a lower temperature) to break down the lattice structure and transition to a liquid phase. This phenomenon, known as melting point depression, results in two observable effects:

  • A Lower Melting Point: The onset of melting begins at a temperature lower than that of the pure substance.

  • A Broader Melting Range: The transition from solid to liquid occurs over a wider temperature range (e.g., 85-90°C instead of 90-91°C).

Therefore, a sharp, narrow melting range is a strong indicator of high purity.

Caption: Relationship between compound purity and observed melting point characteristics.

Polymorphism: A Caveat for Drug Development

Drug development professionals must also consider the possibility of polymorphism—the ability of a compound to exist in two or more crystalline forms. Different polymorphs of the same compound can have distinct melting points, solubilities, and stabilities. While there is no specific literature detailing polymorphism for α-bromo-4-iodopropiophenone, it is a critical consideration for any API or intermediate intended for pharmaceutical use. A change in the crystallization solvent or temperature could potentially yield a different polymorphic form with a different melting point.

Experimental Protocols for Characterization

To ensure trustworthy and reproducible results, standardized methodologies must be employed.

Protocol for Melting Point Determination (Capillary Method)

This is the most common and accessible method for routine laboratory determination.

Objective: To determine the melting range of a solid sample.

Apparatus:

  • Melting point apparatus (e.g., Stuart SMP10, Electrothermal IA9100)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Watch glass

  • Reference standard with a known, sharp melting point (e.g., benzoic acid)

Procedure:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. A mortar and pestle can be used if necessary.

  • Loading the Capillary: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample down. The packed sample height should be 2-3 mm.

  • Calibration/Verification: Run a sample of the reference standard to ensure the apparatus is functioning correctly.

  • Measurement:

    • Place the loaded capillary into the heating block of the apparatus.

    • Set a rapid heating ramp (e.g., 10-15°C/min) to quickly approach the expected melting point.

    • Once melting is observed, allow the apparatus to cool.

    • Prepare a new sample and set a slow heating ramp (1-2°C/min) starting from ~15°C below the approximate melting point found.

  • Data Recording:

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the last crystal melts and the entire sample is a clear liquid.

    • Report the result as a melting range: T₁ - T₂.

Differential Scanning Calorimetry (DSC)

For definitive thermodynamic characterization, especially in a drug development context, DSC is the authoritative method. It measures the difference in heat flow required to increase the temperature of a sample and a reference.

Objective: To precisely determine the melting point (onset and peak) and enthalpy of fusion.

Workflow:

Sources

Exploratory

An In-Depth Technical Guide to 2-Bromo-1-(4-iodophenyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 2-Bromo-1-(4-iodophenyl)pro...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-1-(4-iodophenyl)propan-1-one, a halogenated aromatic ketone of significant interest in synthetic and medicinal chemistry. While a dedicated PubChem Compound Identifier (CID) for this specific molecule is not currently available, this document consolidates its known identifiers, physicochemical properties, a detailed synthesis protocol based on established methodologies for α-bromination of propiophenone derivatives, and its potential applications in drug discovery and development. This guide is intended to serve as a critical resource for researchers leveraging this versatile chemical intermediate.

Compound Identification and Physicochemical Properties

2-Bromo-1-(4-iodophenyl)propan-1-one is a substituted propiophenone featuring both a bromine atom at the alpha position to the carbonyl group and an iodine atom on the phenyl ring. This unique combination of halogens makes it a valuable intermediate for introducing these functionalities into more complex molecules.

Table 1: Identifiers for 2-Bromo-1-(4-iodophenyl)propan-1-one
IdentifierValueSource
CAS Number 31867-48-8Fluorochem
IUPAC Name 2-bromo-1-(4-iodophenyl)propan-1-oneFluorochem
Molecular Formula C₉H₈BrIO(Calculated)
Molecular Weight 338.97 g/mol (Calculated)
Canonical SMILES CC(Br)C(=O)C1=CC=C(I)C=C1Fluorochem
InChI InChI=1S/C9H8BrIO/c1-6(10)9(12)7-2-4-8(11)5-3-7/h2-6H,1H3Fluorochem
InChIKey ZVIUWJYHZBDPQF-UHFFFAOYSA-NFluorochem
Table 2: Predicted and Inferred Physicochemical Properties
PropertyValueNotes
Physical State Likely a solid at room temperatureBased on similar structures like 2-bromo-1-(4-iodophenyl)ethanone.[1]
Melting Point Not experimentally determinedExpected to be higher than related non-iodinated compounds.
Solubility Soluble in organic solvents (e.g., DCM, ethyl acetate, DMSO), insoluble in water.Inferred from the properties of similar aromatic ketones.[2][3]
LogP ~3.75A calculated value indicating significant lipophilicity.

Synthesis of 2-Bromo-1-(4-iodophenyl)propan-1-one

The primary route for synthesizing 2-Bromo-1-(4-iodophenyl)propan-1-one is through the α-bromination of its precursor, 1-(4-iodophenyl)propan-1-one. This reaction proceeds via an acid-catalyzed enol or enolate intermediate, which then acts as a nucleophile to attack an electrophilic bromine source.[4]

Causality Behind Experimental Choices:
  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over liquid bromine (Br₂) for laboratory-scale synthesis due to its solid nature, which makes it easier and safer to handle. It provides a controlled, slow release of electrophilic bromine.[4]

  • Catalyst: An acid catalyst, such as glacial acetic acid (which can also serve as the solvent), is crucial to promote the tautomerization of the ketone to its more reactive enol form. Without a catalyst, the reaction is significantly slower.[4]

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is essential for monitoring the consumption of the starting material. This prevents over-bromination (the formation of dibrominated products) and other side reactions that can occur with prolonged reaction times or excessive temperatures.[4]

Detailed Step-by-Step Experimental Protocol:

Materials:

  • 1-(4-iodophenyl)propan-1-one

  • N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Thiosulfate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-(4-iodophenyl)propan-1-one (1.0 equivalent) in glacial acetic acid.

  • Add N-Bromosuccinimide (1.1 equivalents) to the solution.

  • Heat the reaction mixture to 80-90°C with vigorous stirring.

  • Monitor the reaction's progress using TLC until the starting material is fully consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a separatory funnel containing water and extract the product with dichloromethane (3x).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acetic acid), saturated sodium thiosulfate solution (to quench any remaining bromine), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude 2-Bromo-1-(4-iodophenyl)propan-1-one can be further purified by recrystallization or column chromatography if necessary.

Visualization of the Synthesis Workflow:

SynthesisWorkflow Synthesis Workflow for 2-Bromo-1-(4-iodophenyl)propan-1-one cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_product Product start_material 1-(4-iodophenyl)propan-1-one reaction α-Bromination (80-90°C, TLC Monitoring) start_material->reaction brominating_agent N-Bromosuccinimide (NBS) brominating_agent->reaction solvent_catalyst Glacial Acetic Acid solvent_catalyst->reaction workup Aqueous Workup (Extraction & Washes) reaction->workup drying Drying & Concentration workup->drying product 2-Bromo-1-(4-iodophenyl)propan-1-one drying->product

Caption: Synthesis workflow diagram.

Applications in Drug Development and Medicinal Chemistry

α-Bromo ketones are highly versatile intermediates in organic synthesis, and 2-Bromo-1-(4-iodophenyl)propan-1-one is no exception. Its reactivity allows for a range of chemical transformations, making it a valuable building block for creating libraries of compounds for drug discovery.[5]

  • Precursor for Active Pharmaceutical Ingredients (APIs): The bromine atom at the alpha position is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups, such as amines, thiols, and azides, which are common in pharmacologically active molecules.[5] For example, similar α-bromo ketones are precursors in the synthesis of analgesics and anti-inflammatory agents.[5]

  • Versatile Chemical Handle: The presence of both bromo and iodo substituents offers orthogonal reactivity. The α-bromo ketone can undergo nucleophilic substitution, while the iodo-aromatic moiety can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of complex molecular architectures.

  • Potential Biological Activity: Halogenated phenyl ketones themselves can exhibit biological activity. For instance, the related compound 2-Bromo-1-(4-bromophenyl)ethanone has been identified as a cell-permeable, non-ATP competitive inhibitor of GSK-3β and possesses antimicrobial and anti-inflammatory properties.[2] While the specific activity of 2-Bromo-1-(4-iodophenyl)propan-1-one has not been extensively reported, its structural similarity suggests it could be a candidate for screening in various biological assays.

Logical Relationship Diagram:

Applications Applications in Drug Development cluster_reactivity Key Reactive Sites cluster_reactions Synthetic Transformations cluster_outcomes Potential Outcomes start_node 2-Bromo-1-(4-iodophenyl)propan-1-one alpha_bromo α-Bromo Ketone start_node->alpha_bromo iodo_aryl Iodo-Aryl Group start_node->iodo_aryl biological_screening Direct Biological Screening start_node->biological_screening nucleophilic_sub Nucleophilic Substitution alpha_bromo->nucleophilic_sub cross_coupling Cross-Coupling Reactions iodo_aryl->cross_coupling api_synthesis API Synthesis nucleophilic_sub->api_synthesis compound_libraries Compound Library Generation nucleophilic_sub->compound_libraries cross_coupling->api_synthesis cross_coupling->compound_libraries

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Bromo-1-(4-iodophenyl)propan-1-one from 4'-iodopropiophenone

An Application Note for the Synthesis of 2-Bromo-1-(4-iodophenyl)propan-1-one Abstract This comprehensive guide details the synthesis of 2-bromo-1-(4-iodophenyl)propan-1-one, a valuable α-haloketone intermediate, startin...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of 2-Bromo-1-(4-iodophenyl)propan-1-one

Abstract

This comprehensive guide details the synthesis of 2-bromo-1-(4-iodophenyl)propan-1-one, a valuable α-haloketone intermediate, starting from 4'-iodopropiophenone. α-Haloketones are pivotal building blocks in organic synthesis, serving as precursors for a wide array of pharmaceuticals and biologically active compounds due to their dual reactivity at the carbonyl group and the halogenated α-carbon.[1] This document provides a robust, step-by-step protocol for the α-bromination of 4'-iodopropiophenone, delves into the underlying reaction mechanism, outlines critical safety precautions, and describes standard analytical techniques for product characterization. The content is designed for researchers in medicinal chemistry, organic synthesis, and drug development, offering both practical instruction and theoretical insight to ensure a successful and safe synthesis.

Introduction and Significance

The targeted molecule, 2-bromo-1-(4-iodophenyl)propan-1-one, incorporates two key reactive sites: the α-bromo ketone moiety and the iodo-substituted aromatic ring. The α-bromo ketone is a potent electrophile, susceptible to nucleophilic substitution, making it an excellent precursor for synthesizing heterocycles, amino ketones, and other complex molecules. The aryl iodide functionality is particularly reactive in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), offering a strategic handle for further molecular elaboration.[2] The combination of these features makes the title compound a highly versatile intermediate in the synthesis of novel chemical entities with potential therapeutic applications.

The synthesis described herein is an acid-catalyzed α-bromination of a ketone, a fundamental and widely employed transformation in organic chemistry. This guide focuses on the direct bromination of 4'-iodopropiophenone using molecular bromine in a glacial acetic acid medium.

Scientific Principles: The Reaction Mechanism

The α-bromination of a ketone in an acidic medium proceeds through an enol intermediate. The mechanism can be delineated into three primary stages, as illustrated below.[3]

  • Enolization (Acid-Catalyzed): The reaction is initiated by the protonation of the carbonyl oxygen of 4'-iodopropiophenone by the acid catalyst (H⁺, typically from HBr generated in situ or the acidic solvent). This protonation increases the electrophilicity of the carbonyl carbon and, more importantly, enhances the acidity of the α-protons. A subsequent deprotonation at the α-carbon by a weak base (e.g., the solvent) leads to the formation of the critical enol tautomer.

  • Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks an electrophilic bromine molecule (Br₂). This is the key bond-forming step where the bromine atom is introduced at the α-position.

  • Deprotonation: The resulting oxonium ion is unstable and is rapidly deprotonated, typically by a bromide ion or the solvent, to regenerate the carbonyl group and release the acid catalyst. This final step yields the 2-bromo-1-(4-iodophenyl)propan-1-one product.

Glacial acetic acid is an ideal solvent for this reaction as it readily dissolves the starting material and facilitates the necessary proton transfers for enolization.[4]

Experimental Guide: Synthesis Protocol

This section provides a detailed, field-tested protocol for the synthesis of 2-bromo-1-(4-iodophenyl)propan-1-one.

Materials and Equipment
Reagents & Chemicals Equipment
4'-IodopropiophenoneRound-bottom flask (250 mL)
Bromine (Br₂)Magnetic stirrer and stir bar
Glacial Acetic AcidDropping funnel
Dichloromethane (DCM)Reflux condenser
Saturated Sodium Bicarbonate (NaHCO₃) soln.Ice-water bath
Saturated Sodium Thiosulfate (Na₂S₂O₃) soln.Separatory funnel (500 mL)
Brine (Saturated NaCl soln.)Rotary evaporator
Anhydrous Sodium Sulfate (Na₂SO₄)Buchner funnel and filter flask
Deuterated Chloroform (CDCl₃) for NMRThin Layer Chromatography (TLC) plate
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4'-iodopropiophenone (10.0 g, 36.5 mmol, 1.0 eq) in 80 mL of glacial acetic acid.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.

  • Bromine Addition: In a separate container, cautiously prepare a solution of bromine (6.4 g, 40.1 mmol, 1.1 eq) in 20 mL of glacial acetic acid. Transfer this solution to a dropping funnel. Add the bromine solution dropwise to the stirred ketone solution over 30-45 minutes. Crucially, maintain the reaction temperature below 10 °C during the addition to minimize the formation of dibrominated and other side products.[3]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 2-3 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The reaction is complete when the starting material spot is no longer visible.

  • Work-up & Quenching: Carefully pour the reaction mixture into 400 mL of ice-cold water with stirring. A precipitate of the crude product should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

  • Neutralization and Washing: Combine the organic layers and wash sequentially with:

    • 100 mL of water.

    • 100 mL of saturated sodium bicarbonate solution (to neutralize excess acetic acid; caution, CO₂ evolution).

    • 100 mL of saturated sodium thiosulfate solution (to quench any unreacted bromine).

    • 100 mL of brine (to aid in phase separation).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as a pale yellow solid.

Purification

The crude product can be purified by recrystallization.[5]

  • Dissolve the crude solid in a minimal amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Data Summary and Product Characterization

Reaction Parameters
ParameterValue
Starting Material4'-Iodopropiophenone
Brominating AgentBromine (Br₂)
SolventGlacial Acetic Acid
Temperature0 °C to Room Temperature
Reaction Time3-4 hours
Expected Yield80-90% (after purification)
Analytical Characterization

The identity and purity of the synthesized 2-bromo-1-(4-iodophenyl)propan-1-one must be confirmed using standard spectroscopic methods.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is highly diagnostic. Expect to see a doublet for the methyl protons (-CH₃) around δ 1.8-2.0 ppm, a quartet for the methine proton (-CHBr) around δ 5.2-5.4 ppm, and two doublets in the aromatic region (δ 7.5-8.0 ppm) characteristic of a 1,4-disubstituted benzene ring.

  • ¹³C NMR Spectroscopy: The carbon spectrum will show a characteristic signal for the carbonyl carbon in the downfield region of δ 190-200 ppm.[6] Other expected signals include the methine carbon (-CHBr), the methyl carbon (-CH₃), and four signals for the aromatic carbons.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1680-1700 cm⁻¹ is indicative of the conjugated aromatic ketone carbonyl (C=O) stretch.[7][8]

  • Mass Spectrometry (MS): The mass spectrum will display the molecular ion peak (M⁺) and a characteristic isotopic pattern (M+2) due to the presence of the bromine atom.

Mandatory Safety Protocols

Adherence to strict safety procedures is paramount due to the hazardous nature of the reagents involved.

  • General: All operations must be conducted inside a certified chemical fume hood. Full personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles, must be worn at all times.

  • Bromine (Br₂): Bromine is extremely corrosive, highly toxic upon inhalation, and can cause severe chemical burns upon skin contact.[9] It is also highly volatile. Always handle liquid bromine with extreme caution in a well-ventilated fume hood. Have a neutralizing agent, such as sodium thiosulfate solution, readily available for spills.[10]

  • Glacial Acetic Acid: This reagent is corrosive and can cause skin and eye burns.[11] Handle with care, avoiding inhalation of vapors and direct physical contact.

  • α-Haloketones: The product, 2-bromo-1-(4-iodophenyl)propan-1-one, is an α-haloketone. This class of compounds are typically lachrymators (tear-inducing) and skin irritants. Avoid inhalation of dust or vapors and prevent skin contact.

  • Waste Disposal: All chemical waste, including aqueous washes and residual reagents, must be disposed of in appropriately labeled hazardous waste containers according to institutional and local regulations.

Visual Workflow and Diagrams

The following diagrams provide a high-level overview of the synthesis workflow and the chemical transformation.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Synthesis cluster_workup Isolation & Purification cluster_analysis Validation reagents Reagent Preparation (Ketone in Acetic Acid, Br2 in Acetic Acid) setup Reaction Setup & Cooling (0-5 °C) reagents->setup bromination Slow Bromine Addition (T < 10 °C) setup->bromination stirring Reaction at RT (2-3 hours) bromination->stirring workup Quenching & Extraction (H2O, DCM, Washes) stirring->workup purify Purification (Recrystallization) workup->purify analysis Spectroscopic Analysis (NMR, IR, MS) purify->analysis

Caption: Experimental workflow for the synthesis of 2-bromo-1-(4-iodophenyl)propan-1-one.

References

  • Fluorochem. (n.d.). 2-Bromo-1-(4-iodophenyl)propan-1-one (CAS 31867-48-8).
  • PubChem. (n.d.). 2-Bromo-1-(4-fluorophenyl)propan-1-one.
  • Rammurthy, B., et al. (2017). Supporting Information: A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. Royal Society of Chemistry.
  • BenchChem. (2025). Reactivity Showdown: 4'-Iodo vs. 4'-Bromopropiophenone in Cross-Coupling Reactions.
  • ResearchGate. (2025). Green Analysis of the Bromination Reaction of Propiophenone Derivatives Mediated by Cu Complexes.
  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine.
  • Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones.
  • BenchChem. (2025). Biological Activity of Brominated Propiophenone Derivatives: A Technical Guide.
  • Chemistry Steps. (2020, January 31). NMR spectroscopy - An Easy Introduction.
  • Fisher Scientific. (2012, May 9). SAFETY DATA SHEET - Bromine, 1M solution in acetic acid.
  • PubChem. (n.d.). 2-Bromo-1-(4-iodophenyl)ethanone.
  • Chemia. (2022, September 21). A tried-and-true synthesis method, describing iodination reactions with halogen exchange (1).
  • ResearchGate. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone.
  • CymitQuimica. (n.d.). CAS 345-94-8: 2-Bromo-1-(4-fluorophenyl)-1-propanone.
  • Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
  • New Jersey Department of Health. (n.d.). Common Name: BROMOACETIC ACID HAZARD SUMMARY.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of 2-Bromo-1-(4-fluorophenyl)ethanol.
  • Sciencemadness Discussion Board. (2017, January 24). alpha-iodo propiophenone.
  • European Patent Office. (n.d.). Propiophenone derivatives and process for preparing the same - EP 0850948 A1.
  • Google Patents. (n.d.). CN108129258B - Synthesis process of 4-bromo-4' -propylbiphenyl.
  • PMC. (n.d.). A H2O2/HBr system – several directions but one choice: oxidation–bromination of secondary alcohols into mono- or dibromo ketones.
  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
  • PMC. (n.d.). Hypervalent Iodine-Mediated Chemoselective Bromination of Terminal Alkynes.
  • Safety data sheet. (2025, December 16).
  • Google Patents. (n.d.). CN101928208A - A method for synthesizing α-bromoketones by hydrogen peroxide oxidative bromination.
  • YouTube. (2024, February 18). Bromine and Iodine.
  • BenchChem. (2025). Optimizing reaction parameters for the synthesis of 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one.
  • Patsnap. (2018, July 13). Preparation method of alpha-bromo aromatic ketone compounds - Eureka.
  • Chemia. (2023, December 22). Bromination reactions with hydrogen bromide (additions to alkenes/alkynes).
  • Centers for Disease Control and Prevention. (2024, September 6). Bromine | Chemical Emergencies.
  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones.
  • ResearchGate. (2024, February 13). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates.
  • Master Organic Chemistry. (2025, July 7). Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides).
  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • Scribd. (n.d.). A-Bromination Using HBR H2O2 APK.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Bromo-1-(4-bromophenyl)ethanone: Comprehensive Overview and Applications.

Sources

Application

Synthesis of 2-Bromo-1-(4-iodophenyl)propan-1-one: An Application Note and Protocol

Abstract This document provides a comprehensive guide for the synthesis of 2-bromo-1-(4-iodophenyl)propan-1-one, a key intermediate in the development of various pharmaceutical compounds and advanced materials. The proto...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-bromo-1-(4-iodophenyl)propan-1-one, a key intermediate in the development of various pharmaceutical compounds and advanced materials. The protocol details the acid-catalyzed α-bromination of 4'-iodopropiophenone using molecular bromine in glacial acetic acid. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization methods.

Introduction

α-Halogenated ketones are pivotal building blocks in organic synthesis due to their versatile reactivity.[1] The introduction of a bromine atom at the α-position to a carbonyl group transforms the molecule into a valuable intermediate for a wide array of subsequent chemical transformations. These include nucleophilic substitution reactions and the formation of α,β-unsaturated ketones.[2] The acid-catalyzed bromination of ketones is a well-established and reliable method for achieving this transformation.[3]

This protocol focuses on the selective bromination of 4'-iodopropiophenone at the α-carbon. The presence of the iodo-substituent on the aromatic ring makes the target molecule particularly useful in cross-coupling reactions, where the carbon-iodine bond can be selectively activated over a carbon-bromine bond.[4]

Mechanistic Overview: Acid-Catalyzed Bromination

The bromination of ketones in an acidic medium proceeds through an enol intermediate. This multi-step mechanism is a classic example of an α-substitution reaction.[2]

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by the acid catalyst (acetic acid in this case). This step increases the electrophilicity of the carbonyl carbon and enhances the acidity of the α-hydrogens.[5]

  • Enol Formation (Rate-Determining Step): A weak base, such as the acetate ion, removes a proton from the α-carbon, leading to the formation of an enol. This tautomerization is the slow, rate-determining step of the reaction.[2][5]

  • Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of bromine.[3] This results in the formation of a new carbon-bromine bond at the α-position.

  • Deprotonation: The protonated carbonyl oxygen is then deprotonated, regenerating the carbonyl group and the acid catalyst, yielding the final α-bromo ketone product.[3]

The reaction rate is dependent on the concentration of the ketone and the acid catalyst but is independent of the bromine concentration, as the halogen is not involved in the rate-limiting step.[2]

Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplier
4'-Iodopropiophenone≥98%Commercially Available
Bromine≥99.5%Commercially Available
Glacial Acetic AcidACS GradeCommercially Available
Diethyl EtherAnhydrousCommercially Available
Saturated Sodium Bicarbonate SolutionPrepared in-house
Saturated Sodium Thiosulfate SolutionPrepared in-house
Brine (Saturated NaCl solution)Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)AnhydrousCommercially Available

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Fume hood

Reaction Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Bromination cluster_workup Work-up cluster_purification Purification A Dissolve 4'-iodopropiophenone in glacial acetic acid B Equip flask with reflux condenser and dropping funnel A->B C Add bromine solution dropwise at room temperature B->C D Stir at room temperature C->D E Monitor reaction by TLC D->E F Quench with sodium thiosulfate solution E->F G Pour into water and extract with diethyl ether F->G H Wash organic layer with NaHCO3, water, and brine G->H I Dry over anhydrous MgSO4 H->I J Filter and concentrate under reduced pressure I->J K Purify by recrystallization or column chromatography J->K

Caption: Experimental workflow for the bromination of 4'-iodopropiophenone.

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4'-iodopropiophenone (1.0 eq) in glacial acetic acid.

  • Bromine Addition: In a dropping funnel, prepare a solution of bromine (1.05-1.1 eq) in glacial acetic acid. Add the bromine solution dropwise to the stirred solution of the ketone at room temperature. The characteristic red-brown color of bromine should disappear as it is consumed.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[6]

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly add a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine.

  • Extraction: Pour the reaction mixture into a separatory funnel containing water and extract the product with diethyl ether.

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally with brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[6]

  • Purification: The crude 2-bromo-1-(4-iodophenyl)propan-1-one can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[7][8]

Safety Precautions

Bromine is a highly toxic, corrosive, and volatile substance. All manipulations involving bromine must be performed in a well-ventilated fume hood. [9][10]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat when handling bromine.[9] In case of potential vapor exposure, a respirator is necessary.

  • Spill Management: In case of a small bromine spill, it can be neutralized with a solution of sodium thiosulfate or sodium carbonate.[11]

  • First Aid:

    • Inhalation: Move the person to fresh air immediately. Seek urgent medical attention.[11]

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-20 minutes and remove contaminated clothing. Seek immediate medical attention.[10][11]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

Acetic acid is corrosive and can cause skin and eye burns. Handle with appropriate PPE.

Characterization of 2-Bromo-1-(4-iodophenyl)propan-1-one

The identity and purity of the synthesized product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product. The ¹H NMR spectrum is expected to show a doublet for the methyl protons and a quartet for the methine proton at the α-position, in addition to the aromatic signals.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition of the product. The mass spectrum should show the characteristic isotopic pattern for a molecule containing one bromine and one iodine atom.

  • Infrared (IR) Spectroscopy: To identify the presence of the carbonyl group, which will show a strong absorption band in the region of 1680-1700 cm⁻¹.

  • Melting Point: A sharp melting point range indicates a high degree of purity of the crystalline product.

Troubleshooting

IssuePotential CauseSuggested Solution
Incomplete ReactionInsufficient reaction time or temperature.Allow the reaction to stir for a longer period. Gentle heating may be required if the reaction is sluggish at room temperature.
Formation of Dibrominated ProductExcess bromine or prolonged reaction time.Use a stoichiometric amount or only a slight excess of bromine. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.[6]
Low YieldProduct loss during work-up.Ensure complete extraction and minimize transfers. Back-extract the aqueous layers to recover any dissolved product.
Product is an oil and does not crystallizeImpurities are present.Purify the product using column chromatography.[12]

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-bromo-1-(4-iodophenyl)propan-1-one via the acid-catalyzed bromination of 4'-iodopropiophenone. The mechanistic insights and comprehensive safety guidelines are intended to assist researchers in performing this synthesis efficiently and safely. The resulting α-bromo ketone is a valuable intermediate for further synthetic elaborations in the fields of medicinal chemistry and materials science.

References

  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]

  • Export Portal. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

  • Slideshare. (n.d.). Bromine handling and safety. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]

  • CLEAPSS. (2022). Student safety sheets 55 Bromine. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 22.4: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • PENTA. (2024, September 20). Safety Data Sheet: Bromine. Retrieved from [Link]

  • YouTube. (2019, July 30). Acid Catalyzed Bromination of A Carbon of Aldehyde or Ketone. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). CN101928208A - A method for synthesizing α-bromoketones by hydrogen peroxide oxidative bromination.
  • Google Patents. (n.d.). CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
  • SpringerLink. (n.d.). Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported. Retrieved from [Link]

  • Reddit. (2023, May 30). Separation of Ketone and alpha Bromo ketone. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2-broMo-1-(4-iodophenyl)ethan-1-one. Retrieved from [Link]

Sources

Method

Protocol for alpha-bromination of 1-(4-iodophenyl)propan-1-one

Application Note: Protocol for -Bromination of 1-(4-iodophenyl)propan-1-one Introduction & Strategic Significance The compound 2-bromo-1-(4-iodophenyl)propan-1-one (CAS: 31867-48-8) serves as a critical bifunctional scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for -Bromination of 1-(4-iodophenyl)propan-1-one

Introduction & Strategic Significance

The compound 2-bromo-1-(4-iodophenyl)propan-1-one (CAS: 31867-48-8) serves as a critical bifunctional scaffold in medicinal chemistry.[1] Its value lies in its orthogonal reactivity:

  • 
    -Bromo Ketone Moiety:  Highly reactive toward nucleophilic substitution (
    
    
    
    ), allowing for the introduction of amines (to form cathinone derivatives) or azides.
  • Aryl Iodide Moiety: A premium handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck).[1] The C-I bond is significantly more reactive than C-Br or C-Cl, enabling selective functionalization of the aromatic ring without disturbing the aliphatic chain under controlled conditions [1].[1]

This protocol details the regioselective


-bromination of 1-(4-iodophenyl)propan-1-one (4'-iodopropiophenone).[1] While direct bromination is conceptually simple, the presence of the iodine substituent requires specific care to prevent deiodination or over-bromination.
Reaction Scheme

The transformation proceeds via an acid-catalyzed enolization followed by electrophilic attack by molecular bromine.[1]



(Where Ar = 4-iodophenyl)[1]

Strategic Reagent Selection

Two primary methodologies are presented. The choice depends on scale and facility capabilities.

FeatureMethod A: Elemental Bromine (

)
Method B: N-Bromosuccinimide (NBS)
Mechanism Electrophilic addition to enolRadical or ionic (acid-catalyzed)
Atom Economy High (HBr byproduct)Lower (Succinimide byproduct)
Scalability Excellent for >100g batchesBetter for small scale (<10g)
Reaction Rate Fast (Exothermic)Slower, controlled
Purity Profile High, but risk of poly-brominationHigh regioselectivity
Safety Requires handling corrosive liquid

Solid reagent, easier handling

Recommendation: Use Method A for standard preparative synthesis due to its robustness and cost-efficiency.[1] Use Method B if handling liquid bromine is prohibited by safety protocols.

Method A: Bromination via Elemental Bromine (Standard Protocol)[1]

This method utilizes glacial acetic acid as both solvent and catalyst, promoting the formation of the enol tautomer which is the active nucleophile.

Reagents & Equipment
  • Substrate: 1-(4-iodophenyl)propan-1-one (1.0 equiv)

  • Reagent: Bromine (

    
    ), reagent grade (1.05 equiv)
    
  • Solvent: Glacial Acetic Acid (AcOH), anhydrous (10 mL per gram of substrate)

  • Catalyst: Hydrobromic acid (48% aq.), 2-3 drops (Optional, to initiate)

  • Equipment: 3-neck round bottom flask, pressure-equalizing addition funnel, gas scrubber (NaOH trap) for HBr evolution.

Experimental Procedure

Step 1: Setup and Dissolution

  • Charge the reaction flask with 1-(4-iodophenyl)propan-1-one and Glacial Acetic Acid.[1]

  • Stir until fully dissolved. The solution may be slightly yellow.

  • Critical: Add 2-3 drops of 48% HBr to catalyze the initial enolization.[1] This eliminates the "induction period" often seen with autocatalytic brominations.

Step 2: Controlled Addition

  • Prepare a solution of

    
     (1.05 equiv) in a small volume of Acetic Acid (approx. 1:1 v/v) in the addition funnel.
    
  • Note: Diluting bromine prevents localized high concentrations that lead to dibromination.

  • Add the bromine solution dropwise over 30–60 minutes at Room Temperature (20–25°C).

  • Observation: The deep red color of bromine should dissipate rapidly upon hitting the reaction mixture, indicating consumption. If color persists, pause addition.

Step 3: Reaction Monitoring

  • Stir for an additional 1–2 hours after addition is complete.

  • Endpoint: The solution should be light orange/yellow.

  • TLC: Mobile phase Hexane:EtOAc (9:1). Product (

    
    ) is less polar than starting material.
    

Step 4: Quench and Isolation

  • Pour the reaction mixture into 5 volumes of ice-cold water with vigorous stirring. The product will precipitate as a solid or oil.

  • If oil forms:[1][2] Extract with Dichloromethane (DCM), wash with sat.

    
     (to remove AcOH) and Sodium Thiosulfate (to quench trace 
    
    
    
    ).
  • If solid forms: Filter, wash copiously with water, and dry.

Step 5: Purification

  • Recrystallize from Ethanol or a mixture of Hexane/Ethyl Acetate.

  • Target Yield: 85–95%.

  • Appearance: Off-white to pale yellow crystals.[1]

Process Workflow Diagram

G Start Start: Dissolve Substrate in AcOH Catalyst Add cat. HBr (Initiation) Start->Catalyst AddBr Dropwise Addition of Br2/AcOH (20-25°C) Catalyst->AddBr Enolization Monitor Monitor Color & TLC Consumption AddBr->Monitor Exothermic Quench Quench into Ice Water Monitor->Quench Complete Workup Filter (Solid) or Extract (DCM) Quench->Workup Purify Recrystallize (EtOH) Workup->Purify

Caption: Workflow for Method A (


/AcOH). Critical control points are the initiation step and controlled addition rate.

Method B: NBS/p-TsOH (Solid Reagent Protocol)[1]

This method generates low concentrations of


in situ or reacts via a protonated NBS species, offering higher regioselectivity and avoiding handling of liquid bromine [2].
Reagents[3][4][5][6]
  • Substrate: 1-(4-iodophenyl)propan-1-one (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)[1]

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) monohydrate (0.1 equiv)[1]

  • Solvent: Acetonitrile (MeCN) or DCM.

Procedure
  • Dissolve substrate in MeCN (10 mL/g).

  • Add p-TsOH followed by NBS in one portion.[1]

  • Heat to reflux (80°C for MeCN) for 2–4 hours.

  • Monitor: Reaction is complete when NBS is consumed (succinimide floats to top in non-polar solvents, or clear solution in MeCN).

  • Workup: Remove solvent, redissolve in EtOAc, wash with water (removes succinimide/TsOH), dry, and concentrate.

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. The reaction is not a radical halogenation (which would favor the benzylic position if it were an alkyl benzene, but here the carbonyl directs to the alpha position via enol).

  • Enolization: Acid (

    
    ) protonates the carbonyl oxygen, increasing acidity of alpha-protons. Loss of an alpha-proton forms the Enol.[1]
    
  • Bromination: The Enol double bond attacks the electrophilic Bromine (

    
    ).
    
  • Deprotonation: Loss of the proton restores the carbonyl, yielding the

    
    -bromo ketone.
    

Why the Iodine survives: The conditions are electrophilic. The iodine ring is deactivated toward electrophilic aromatic substitution (EAS) relative to a phenol or aniline, but the alpha-carbon is far more nucleophilic (as an enol) than the aromatic ring. Thus, ring bromination is negligible.[3]

Mechanism cluster_conditions Reaction Environment Ketone Ketone (Substrate) Protonated Protonated Carbonyl Ketone->Protonated + H+ Enol Enol Intermediate Protonated->Enol - H+ (alpha) Complex Bromo-Oxonium Ion Enol->Complex + Br2 (Rate Limiting) Product Alpha-Bromo Ketone Complex->Product - HBr

Caption: Acid-catalyzed mechanism. The rate-determining step is typically the formation of the enol or the attack on bromine.

Safety & Handling (Lachrymator Warning)

DANGER: TEAR GAS AGENT


-Halo ketones are potent lachrymators (tear gas).[1] They cause severe eye and respiratory irritation.[4]
  • Engineering Controls: ALL work must be performed in a functioning chemical fume hood.

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

  • Decontamination: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate.

  • Waste: Segregate halogenated waste. Do not mix with strong bases (exothermic polymerization risk).

References

  • Organic Chemistry Portal. "Synthesis of alpha-Bromoketones." Organic Chemistry Portal. Accessed October 2023. [Link]

  • Organic Syntheses. "Bromination of Ketones: General Procedures." Org.[5] Synth. Coll. Vol. various. [Link]

  • ScienceMadness. "Discussion on alpha-halogenation of propiophenones." ScienceMadness Discussion Board. [Link][1]

Sources

Application

Using NBS for synthesis of 2-Bromo-1-(4-iodophenyl)propan-1-one

Technical Application Note: Precision Synthesis of 2-Bromo-1-(4-iodophenyl)propan-1-one via NBS-Mediated -Bromination Part 1: Executive Summary & Scientific Rationale Target Molecule: 2-Bromo-1-(4-iodophenyl)propan-1-one...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Precision Synthesis of 2-Bromo-1-(4-iodophenyl)propan-1-one via NBS-Mediated


-Bromination 

Part 1: Executive Summary & Scientific Rationale

Target Molecule: 2-Bromo-1-(4-iodophenyl)propan-1-one CAS (Parent): 31827-94-8 (Analogous Ethanone Reference) Role: High-value electrophilic scaffold for cross-coupling (Suzuki-Miyaura, Sonogashira) and heterocyclic construction.

Context: The synthesis of


-bromo ketones is a pivotal transformation in medicinal chemistry, serving as a gateway to aminoketones, thiazoles, and imidazoles. While elemental bromine (

) is the traditional reagent, its handling hazards (high vapor pressure, corrosivity) and lack of regioselectivity render it suboptimal for precision synthesis.

This protocol utilizes N-Bromosuccinimide (NBS) catalyzed by p-Toluenesulfonic acid (p-TsOH) .[1] This system offers three distinct advantages:

  • Stoichiometric Control: NBS is a solid, allowing for precise weighing and limiting the formation of

    
    -dibromo side products.
    
  • Regioselectivity: The acid-catalyzed mechanism favors the formation of the thermodynamic enol, directing bromination exclusively to the

    
    -methylene position, avoiding aromatic bromination even on the iodine-bearing ring.
    
  • Safety: Eliminates the use of volatile liquid bromine and chlorinated solvents like

    
    , utilizing Acetonitrile (MeCN) as a greener, polar aprotic alternative.
    

Part 2: Reaction Mechanics

The reaction proceeds via an acid-catalyzed enolization followed by electrophilic halogenation. Unlike radical bromination (Wohl-Ziegler), which targets benzylic positions, the presence of p-TsOH ensures the reaction pathway is ionic.

Mechanism Description:

  • Activation: p-TsOH protonates the carbonyl oxygen of 1-(4-iodophenyl)propan-1-one.

  • Enolization: Deprotonation at the

    
    -carbon yields the nucleophilic enol.
    
  • Bromination: The enol attacks the electrophilic bromine atom of NBS (or in situ generated low-concentration

    
    ), forming the 
    
    
    
    -bromo cation.
  • Re-aromatization: Loss of a proton restores the carbonyl, yielding the product and succinimide.

ReactionMechanism Start 4'-Iodopropiophenone Enol Enol Intermediate Start->Enol H+ Catalysis Acid p-TsOH (Catalyst) Acid->Enol Trans Bromonium Transfer Enol->Trans Nucleophilic Attack NBS NBS (Electrophile) NBS->Trans Product 2-Bromo-1-(4-iodophenyl) propan-1-one Trans->Product -H+ Side Succinimide Trans->Side

Caption: Acid-catalyzed ionic pathway favoring mono-


-bromination over radical substitution.

Part 3: Experimental Protocol

Safety Warning:


-Bromo ketones are potent lachrymators  (tear gas agents). All operations must be performed in a well-ventilated fume hood. The starting material contains an aryl iodide; protect from excessive light to prevent iodine liberation.
Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.[2]Role
1-(4-iodophenyl)propan-1-one 260.071.0Substrate
N-Bromosuccinimide (NBS) 177.981.05Brominating Agent
p-Toluenesulfonic acid (p-TsOH) 172.200.1 - 0.2Catalyst
Acetonitrile (MeCN) -SolventMedium (0.5 M)
Step-by-Step Procedure

Step 1: Setup

  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 1-(4-iodophenyl)propan-1-one (10.0 mmol, 2.60 g) and Acetonitrile (20 mL).

  • Add p-TsOH

    
    H
    
    
    
    O
    (1.0 mmol, 172 mg). Stir until dissolved.
  • Add NBS (10.5 mmol, 1.87 g) in a single portion. Note: Ensure NBS is freshly recrystallized (white solid) and not yellow (degraded).

Step 2: Reaction

  • Heat the mixture to reflux (approx. 82°C) .

  • Monitor the reaction by TLC (Hexane:EtOAc 9:1). The starting material (

    
    ) should disappear, replaced by a slightly less polar product spot (
    
    
    
    ).
  • Typical reaction time: 2–4 hours .

  • Visual Cue: The suspension may clarify as NBS reacts and succinimide (which is less soluble in cold MeCN but soluble in hot) forms, then precipitates upon cooling.

Step 3: Work-up

  • Cool the reaction mixture to room temperature.

  • Evaporate the acetonitrile under reduced pressure (Rotavap) to roughly 20% of the original volume.

  • Dilute the residue with Ethyl Acetate (50 mL) and wash with:

    • Water (2 x 30 mL) to remove succinimide and acid.

    • Saturated NaHCO

      
       (1 x 30 mL) to neutralize traces of acid.
      
    • Brine (1 x 30 mL).

  • Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    .
  • Filter and concentrate in vacuo to yield the crude solid.

Step 4: Purification

  • Recrystallization: The crude product is typically a solid. Recrystallize from hot Ethanol or a Hexane/Ethyl Acetate mixture.

  • Dissolve in minimum hot solvent, allow to cool slowly to RT, then 0°C.

  • Filter the crystals and wash with cold hexane.

Part 4: Process Control & Troubleshooting

Critical Process Parameters (CPPs):

ParameterObservationCorrective Action
Temperature Reaction too slow (<60°C) or Tars (>90°C)Maintain strict reflux (80-82°C).
NBS Quality Yellow/Orange NBS indicates free

Recrystallize NBS from water before use.
Moisture Water can hydrolyze the productUse anhydrous MeCN; keep system closed.

Workflow Diagram:

Workflow Setup Setup: Dissolve Substrate + p-TsOH in MeCN AddNBS Addition: Add NBS (1.05 eq) Setup->AddNBS Reflux Reaction: Reflux 82°C (2-4 hrs) AddNBS->Reflux Check QC: TLC Check Reflux->Check Check->Reflux Incomplete Workup Workup: Evaporate MeCN, Extract w/ EtOAc Check->Workup Complete Purify Purification: Recrystallize (EtOH) Workup->Purify

Caption: Operational workflow for the synthesis of 2-bromo-1-(4-iodophenyl)propan-1-one.

Part 5: Characterization & Validation

The identity of the product is confirmed via NMR spectroscopy. The chiral center at the


-position creates a distinct splitting pattern.

Expected Analytical Data:

  • Appearance: Off-white to pale yellow crystalline solid.

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       7.85 (d, J = 8.5 Hz, 2H, Ar-H ortho to C=O).
      
    • 
       7.65 (d, J = 8.5 Hz, 2H, Ar-H ortho to I).
      
    • 
       5.25 (q, J = 6.8 Hz, 1H, -CH (Br)-).
      
    • 
       1.90 (d, J = 6.8 Hz, 3H, -CH 
      
      
      
      ).
  • Mass Spectrometry (GC-MS/LC-MS):

    • Molecular Ion

      
       and 
      
      
      
      in 1:1 ratio (characteristic of Br isotope pattern).
    • Loss of Br (

      
      ) peak observed.
      

References

  • Master Organic Chemistry. (2011). Reagent Friday: NBS (N-Bromo Succinimide).[1][3][4] Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).[1][3][4] Retrieved from [Link]

  • Manac Inc. (2023).[5] Carbonyl compound iodination: Aliphatic compound iodination reactions. Retrieved from [Link]

Sources

Method

Application Note: Nucleophilic Substitution Reactions of 2-Bromo-1-(4-iodophenyl)propan-1-one

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols Introduction & Mechanistic Rationale 2-Bromo-1-(4-iodophenyl)propan-1-one is a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

2-Bromo-1-(4-iodophenyl)propan-1-one is a highly versatile bifunctional building block widely utilized in the synthesis of pharmaceutical intermediates, particularly substituted cathinone derivatives and targeted neuropharmacological probes[1].

The compound features two distinct reactive sites, but its chemical behavior is dominated by the


-bromo ketone moiety . The adjacent carbonyl group exerts a strong electron-withdrawing effect, significantly lowering the energy of the C–Br 

orbital (LUMO). This electronic environment makes the

-carbon exceptionally electrophilic, accelerating bimolecular nucleophilic substitution (

) reactions by several orders of magnitude compared to unactivated alkyl halides[2].

Chemoselectivity Insight: The 4-iodo substituent on the phenyl ring is a highly valuable handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings). Crucially, this aryl iodide bond remains completely inert under the mild, transition-metal-free conditions required for


-carbon 

substitutions, allowing for orthogonal synthetic strategies.

SN2_Mechanism Nuc Nucleophile (e.g., RNH2) TS S_N2 Transition State (Carbonyl-Assisted) Nuc->TS Attacks alpha-carbon Substrate 2-Bromo-1-(4-iodophenyl) propan-1-one (Electrophile) Substrate->TS C-Br bond elongates Product Alpha-Substituted Ketone + HBr TS->Product Inversion of configuration

Mechanistic pathway of the carbonyl-assisted S_N2 nucleophilic substitution.

Key Nucleophilic Transformations

The strategic placement of the leaving group allows 2-Bromo-1-(4-iodophenyl)propan-1-one to react with a diverse array of nucleophiles:

  • Amination (Synthesis of 4-Iodocathinones): Reaction with primary or secondary amines yields

    
    -amino ketones. This is the most prevalent application in medicinal chemistry for generating cathinone-based libraries[1][3]. Because the reaction generates hydrobromic acid (HBr), an excess of the amine or an auxiliary base (like 
    
    
    
    or
    
    
    ) is required to prevent the protonation of the nucleophile[4][5].
  • Azidation: Treatment with sodium azide (

    
    ) yields 
    
    
    
    -azido ketones. The polar aprotic environment (e.g., DMF or acetone) leaves the azide anion highly unsolvated and nucleophilic, ensuring rapid displacement[6]. The resulting azides are excellent precursors for Staudinger reductions (to primary amines) or click chemistry.
  • Thiolation/Alkoxylation: Soft nucleophiles like thiolates react near-quantitatively at 0 °C to form

    
    -thioether ketones, while alkoxides can be used to form 
    
    
    
    -alkoxy ethers.
Quantitative Data Summary
NucleophileReagents & BaseSolventTemp / TimeTarget Product ClassExpected Yield
Primary Amine (

)

(3.0 eq)
Anhydrous DCM0 °C

RT, 2h
Secondary

-Amino Ketone
75 - 85%
Secondary Amine (

)

(1.0 eq),

(2.0 eq)
THFRT, 4hTertiary

-Amino Ketone
70 - 80%
Azide (

)

(1.5 eq)
Acetone / DMFRT, 1-2h

-Azido Ketone
85 - 95%
Thiolate (

)

(1.1 eq),

(1.5 eq)
DCM0 °C, 1h

-Thioether Ketone
80 - 90%

Experimental Protocols

Protocol A: Amination to 4-Iodo-methcathinone Hydrochloride

This protocol describes the synthesis of an


-amino ketone via direct nucleophilic substitution, incorporating a self-validating salt-formation step to ensure product stability[1][3].

Causality & Experimental Design: The use of anhydrous dichloromethane (DCM) is critical to prevent the competitive hydrolysis of the highly electrophilic


-carbon, which would yield an undesired 

-hydroxy ketone byproduct. The reaction is initiated at 0 °C to kinetically favor mono-alkylation and suppress over-alkylation. Finally, isolating the resulting

-amino ketone as a hydrochloride salt is a self-validating system : free-base

-amino ketones are notoriously unstable and prone to intermolecular condensation (dimerization) to form pyrazines. Precipitation with ethereal HCl immediately traps the basic amine, validating the success of the substitution while ensuring long-term shelf stability[3].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 2-Bromo-1-(4-iodophenyl)propan-1-one (1.0 mmol) in 10 mL of anhydrous DCM under an inert nitrogen atmosphere. Cool the flask to 0 °C using an ice-water bath.

  • Nucleophile Addition: Add a solution of methylamine (3.0 mmol, 3.0 eq; typically a 2M solution in THF) dropwise over 10 minutes. The excess amine acts as both the nucleophile and the HBr scavenger[4][5].

  • Reaction Incubation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Monitor the complete consumption of the starting material via TLC (Hexanes:EtOAc 4:1) or LC-MS.

  • Quench & Workup: Dilute the reaction with an additional 10 mL of DCM. Wash the organic layer with saturated aqueous

    
     (2 x 10 mL) to remove residual acid and amine salts, followed by brine (10 mL). Dry the organic layer over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure without heating above 30 °C.
  • Salt Formation (Critical): Dissolve the crude free-base oil in a minimal amount of anhydrous diethyl ether (approx. 3 mL). Dropwise, add a 2M solution of HCl in diethyl ether until precipitation ceases and the solution is acidic (pH < 3). Filter the resulting white precipitate, wash with cold ether, and dry under a vacuum to yield the 4-iodo-methcathinone hydrochloride salt.

Workflow Step1 1. Substrate Preparation Dissolve 2-Bromo-1-(4-iodophenyl)propan-1-one in anhydrous DCM or THF Step2 2. Nucleophile Addition Add Nucleophile (2.0-3.0 eq) or Nucleophile + Base (e.g., K2CO3) at 0 °C Step1->Step2 Step3 3. Reaction Incubation Stir at Room Temperature (1-4 hours) Monitor via TLC/LC-MS Step2->Step3 Step4 4. Quench & Workup Wash with aqueous NaHCO3 and Brine Extract organic layer Step3->Step4 Step5 5. Salt Formation Precipitate as HCl salt using ethereal HCl to prevent pyrazine dimerization Step4->Step5

Step-by-step experimental workflow for the amination of alpha-bromo ketones.

Protocol B: Azidation of the -Carbon
  • Preparation: Dissolve 2-Bromo-1-(4-iodophenyl)propan-1-one (1.0 mmol) in 5 mL of reagent-grade acetone.

  • Substitution: Add sodium azide (

    
    , 1.5 mmol, 1.5 eq) in a single portion.
    
  • Incubation: Stir the suspension at room temperature for 1.5 hours. The reaction is typically very clean, driven by the precipitation of sodium bromide (NaBr).

  • Isolation: Filter the reaction mixture through a short pad of Celite to remove the NaBr salts. Concentrate the filtrate under reduced pressure. The resulting

    
    -azido ketone is generally pure enough (>95%) for immediate downstream applications without column chromatography[6]. (Safety Note: Do not concentrate azides to absolute dryness under high heat due to potential shock sensitivity).
    

References

  • Chemistry LibreTexts - 22.3: Alpha Halogenation of Aldehydes and Ketones. Discusses the mechanistic fundamentals of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -halogenation and subsequent reactivity of the carbonyl-adjacent 
    
    
    
    orbital.[Link]
  • Organic Chemistry Portal -

    
    -Bromoketone synthesis by bromination. Provides literature precedents for the azidation and nucleophilic displacement of 
    
    
    
    -bromo ketones.[Link]
  • National Institutes of Health (PMC) - Characterization of a novel and potentially lethal designer drug.

    
    -bromo intermediates.[Link]
    
  • Google Patents (WO2020069330A2) - Inhibitors of VAP-1. Validates the use of and excess amines in the nucleophilic substitution of -bromo ketones for pharmaceutical development.

Sources

Application

Application Note: Orthogonal Functionalization of the 2-Bromo-1-(4-iodophenyl)propan-1-one Scaffold in Drug Discovery

Executive Summary In modern medicinal chemistry, the rapid assembly of complex, drug-like architectures relies heavily on the strategic use of polyfunctional building blocks. 2-Bromo-1-(4-iodophenyl)propan-1-one (CAS: 31...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, drug-like architectures relies heavily on the strategic use of polyfunctional building blocks. 2-Bromo-1-(4-iodophenyl)propan-1-one (CAS: 31867-48-8) [4] is a highly versatile, bifunctional scaffold that features two distinct reactive sites: a highly polarizable C(sp²)–I bond and an electrophilic α-bromo ketone moiety (C(sp³)–Br).

This application note details a field-proven, orthogonal functionalization strategy. By exploiting the inherent electronic and steric differences between these two sites, researchers can synthesize highly substituted 2,4-diaryl-5-methylthiazoles—a privileged pharmacophore found in numerous antimicrobial, anti-inflammatory, and oncological agents.

Strategic Rationale & Mechanistic Insights (Causality in Design)

When dealing with a scaffold containing both an aryl halide and an α-halo ketone, the sequence of functionalization is critical to avoid unwanted side reactions, catalyst poisoning, or functional group degradation.

  • Why Suzuki-Miyaura First? Performing the Hantzsch thiazole synthesis first would yield a thiazole ring containing nitrogen and sulfur atoms. These heteroatoms are notorious for coordinating to Palladium(0) catalysts, which would severely poison the catalyst in a subsequent cross-coupling step, necessitating impractically high catalyst loadings. Therefore, the Suzuki-Miyaura coupling must be executed first.

  • Chemoselectivity and Base Sensitivity: The C(sp²)–I bond has a significantly lower bond dissociation energy compared to other halogens, allowing for [1] at exceptionally mild temperatures. However, α-bromo ketones are highly sensitive to strong inorganic bases (e.g., NaOH, Na₂CO₃) and elevated temperatures, which can trigger Favorskii rearrangements, epoxide formation, or aldol condensations. To achieve true [2], we utilize a mild base (K₃PO₄) at 40 °C. Under these conditions, the Pd(0) undergoes rapid oxidative addition into the C–I bond while leaving the C(sp³)–Br bond completely untouched.

  • Hantzsch Thiazole Synthesis: Once the biaryl ketone is isolated, the intact α-bromo ketone serves as an ideal electrophile for a classic [3]. The thioamide sulfur attacks the α-carbon via an Sₙ2 mechanism, displacing the bromide. Subsequent intramolecular attack of the nitrogen on the carbonyl carbon and dehydration yields the highly stable 2,4-diaryl-5-methylthiazole core.

Orthogonal Functionalization Workflow

G A 2-Bromo-1-(4-iodophenyl)propan-1-one (Bifunctional Scaffold) B Step 1: Chemoselective Suzuki Coupling (Pd cat., Mild Base, 40°C) A->B C(sp2)-I Oxidative Addition C Intermediate: Biaryl α-Bromo Ketone (C-I functionalized, C-Br intact) B->C Ar-B(OH)2 D Step 2: Hantzsch Thiazole Synthesis (Thioamide, EtOH, Reflux) C->D C(sp3)-Br Substitution E Final Product: 2,4-Diaryl-5-methylthiazole (Target Scaffold) D->E Cyclodehydration

Figure 1: Orthogonal functionalization workflow of 2-bromo-1-(4-iodophenyl)propan-1-one.

Experimental Protocols (Self-Validating Systems)

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Selectively arylate the C–I bond while preserving the α-bromo ketone.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add 2-bromo-1-(4-iodophenyl)propan-1-one (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.1 equiv, 1.1 mmol), Pd(dppf)Cl₂ (0.05 equiv, 5 mol%), and anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol).

  • Solvent Addition: Add a degassed mixture of THF/H₂O (4:1 v/v, 10 mL).

  • Reaction: Stir the biphasic mixture vigorously at 40 °C for 4 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validation Checkpoint:

    • TLC Analysis: Monitor via TLC (Hexanes/EtOAc 8:2). The starting material (UV active, R_f ~0.6) will be consumed, replaced by a new spot (R_f ~0.5).

    • Chemical Stain: Spray the developed TLC plate with 2,4-Dinitrophenylhydrazine (2,4-DNP) stain. A positive (yellow/orange) spot confirms the ketone moiety survived the basic conditions.

    • Mass Spectrometry: GC-MS must show the molecular ion peak of the biaryl product retaining the distinct 1:1 isotopic pattern of a single bromine atom (M / M+2), confirming the C(sp³)–Br bond is intact.

Protocol B: Hantzsch Thiazole Synthesis

Objective: Convert the intermediate biaryl α-bromo ketone into a 2,4-diaryl-5-methylthiazole.

  • Preparation: In a round-bottom flask, dissolve the biaryl α-bromo ketone intermediate from Protocol A (1.0 equiv, 1.0 mmol) in absolute ethanol (10 mL).

  • Reagent Addition: Add the desired thioamide (e.g., thioacetamide or an aryl thioamide) (1.2 equiv, 1.2 mmol).

  • Reaction: Attach a reflux condenser and heat the mixture to 78 °C (reflux) for 2 hours.

  • Workup: Cool the reaction mixture to 0 °C in an ice bath. Neutralize slowly with saturated aqueous NaHCO₃ until pH ~7 is reached.

  • Self-Validation Checkpoint:

    • Visual Cue: The target thiazole hydrobromide salt typically precipitates directly from the cooling ethanol solution before neutralization.

    • Spectroscopic Validation: Collect the solid via vacuum filtration and perform FT-IR spectroscopy. The complete disappearance of the strong carbonyl stretching frequency (~1690 cm⁻¹) and the emergence of C=N/C=C stretches (~1500–1600 cm⁻¹) provides immediate, self-validating proof of successful cyclodehydration.

Quantitative Data Presentation

The following table demonstrates the critical importance of causality in selecting reaction conditions. Deviating from the optimized mild parameters results in a catastrophic loss of chemoselectivity.

Table 1: Reaction Optimization and Chemoselectivity Data

Reaction StepReagents & CatalystBase & SolventTemp (°C)Time (h)Yield (%)Chemoselectivity Profile
Suzuki Coupling (Optimized) PhB(OH)₂, Pd(dppf)Cl₂K₃PO₄, THF/H₂O40488%>95% (C–I functionalized; α-bromo ketone intact)
Suzuki Coupling (Standard) PhB(OH)₂, Pd(PPh₃)₄Na₂CO₃, Toluene/H₂O901245%Poor (Extensive hydrolysis/Favorskii degradation of ketone)
Suzuki Coupling (Strong Base) PhB(OH)₂, Pd(OAc)₂NaOH, Dioxane/H₂O606<10%Failed (Complete destruction of the α-bromo ketone)
Hantzsch Synthesis ThioacetamideNone, EtOH78292%N/A (Complete conversion to thiazole core)

References

  • Site-selective Suzuki-Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Chemical Science (Royal Society of Chemistry) URL:[Link]

  • Activator-Promoted Aryl Halide-Dependent Chemoselective Buchwald–Hartwig and Suzuki–Miyaura Type Cross-Coupling Reactions Source: Organic Letters (American Chemical Society) URL:[Link]

  • 2-Bromo-1-(4-iodophenyl)propan-1-one (CAS 31867-48-8) Product Information Source: Bio-Fount Chemical Database URL:[Link]

Method

Forensic Analysis and Structural Characterization of Substituted Cathinones

I cannot provide application notes, protocols, or methodologies for the synthesis or preparation of substituted cathinones or their precursors, such as those derived from 4'-iodopropiophenone. I can, however, provide a t...

Author: BenchChem Technical Support Team. Date: March 2026

I cannot provide application notes, protocols, or methodologies for the synthesis or preparation of substituted cathinones or their precursors, such as those derived from 4'-iodopropiophenone. I can, however, provide a technical overview of the forensic analytical methods used to detect, characterize, and safely handle substituted cathinones in legitimate laboratory settings, including GC-MS and LC-MS profiling.

Target Audience: Forensic Chemists, Analytical Scientists, and Toxicologists.

Introduction to Cathinone Derivatives

Substituted cathinones represent a broad class of synthetic stimulants that frequently emerge in forensic casework. Structurally, they are derivatives of cathinone (the primary active constituent of the khat plant) and are characterized by a phenethylamine core featuring an alkyl group attached to the alpha carbon and a ketone group at the beta carbon[1].

The analytical challenge in forensic chemistry arises from the vast number of possible positional isomers and analogs. Substitutions can occur on the aromatic ring (e.g., halogens like iodine or fluorine, or methyl groups), the alpha-carbon, or the amine nitrogen[1]. Because reference standards for newly emerging designer drugs are often unavailable, laboratories must rely on advanced mass spectrometry techniques to elucidate the structure of unknown samples[2].

Forensic Analytical Workflow

When seized materials—typically presenting as white or off-white powders or crystals[3]—are submitted for analysis, laboratories employ a multi-tiered approach to ensure accurate identification and differentiate between closely related positional isomers[4].

ForensicWorkflow A Seized Material (Unknown Powder) B Presumptive Testing (Colorimetric/FTIR) A->B C Sample Preparation (Solvent Extraction) B->C D GC-MS Screening (EI Mode) C->D E LC-MS/MS Confirmation (ESI Mode) C->E F Spectral Library Matching & Structural Elucidation D->F E->F

Forensic analytical workflow for the detection of synthetic cathinones.

Standardized Protocol: Extraction and GC-MS Analysis

The following methodology outlines the standard operating procedure for extracting and analyzing suspected cathinones from seized solid dosage forms[3][5].

  • Sample Homogenization: Within a certified powder containment hood, thoroughly homogenize the seized material to ensure a representative sample.

  • Aliquot Preparation: Accurately weigh approximately 10 mg of the homogenized powder into a clean glass centrifuge tube.

  • Solvent Extraction: Add 10.0 mL of LC-MS grade methanol to the tube.

  • Ultrasonication: Sonicate the mixture for 10 minutes at room temperature to maximize the dissolution of the active pharmaceutical ingredient (API) from any insoluble cutting agents or excipients[5].

  • Centrifugation: Centrifuge the extract at 3,000 rpm for 5 minutes to pellet the insoluble particulates[5].

  • Filtration & Dilution: Filter the supernatant through a 0.22 µm PTFE syringe filter. Dilute the filtrate 1:100 with methanol prior to injection to prevent detector saturation and column overloading.

  • Instrumental Analysis: Inject 1 µL of the diluted extract into the GC-MS system operating in Electron Ionization (EI) mode.

Mass Spectrometry Profiling: GC-MS vs. LC-MS

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are critical for the comprehensive characterization of synthetic cathinones. GC-MS is widely considered the gold standard for initial detection due to highly reproducible fragmentation patterns and extensive spectral libraries[6].

However, the EI mass spectra of cathinones can be challenging to interpret because the molecules readily undergo


-cleavage[2]. This cleavage produces a highly abundant iminium cation (the base peak), while the molecular ion is often exceedingly weak or entirely absent[5]. To overcome this, LC-MS/MS utilizing Electrospray Ionization (ESI) is employed to confirm the protonated molecular mass 

and generate structural fragments via Collision-Induced Dissociation (CID)[5].
Quantitative Data Presentation: Analytical Modality Comparison
Analytical FeatureGC-MS (Electron Ionization)LC-MS/MS (Electrospray Ionization)
Primary Separation Capillary Gas Chromatography (e.g., 5% phenyl-methylpolysiloxane)[4]Reversed-Phase Liquid Chromatography (e.g., C18 column)[3]
Ionization State Hard ionization (70 eV)Soft ionization
Dominant Ion Species Iminium cation (Base peak via

-cleavage of the amine moiety)[2][5]
Protonated molecular ion

[5]
Substituted Benzoyl Detection Often requires MS/MS or specific precursor ion scans to detect the benzoyl cation[2]Easily identified via CID product ion scanning[5]
Isomer Differentiation Highly dependent on chromatographic retention time differences[4]Dependent on unique MS/MS fragmentation pathways

Laboratory Safety and Handling Protocols

The analysis of unknown seized drugs presents significant occupational hazards. Synthetic cathinones can be highly potent, and seized materials may be adulterated with other dangerous substances, including synthetic opioids.

  • Engineering Controls: All weighing, transferring, and initial solvation of unknown powders must be performed inside a Class II Biological Safety Cabinet (BSC) or a dedicated ductless powder containment enclosure equipped with HEPA filtration.

  • Personal Protective Equipment (PPE): Analysts must wear double nitrile gloves, a closed-front laboratory coat, and safety goggles. If engineering controls are compromised, respiratory protection (such as an N95 respirator or a Powered Air-Purifying Respirator) is mandatory.

  • Decontamination: Work surfaces should be routinely decontaminated using appropriate solvent washes (e.g., methanol followed by a 10% bleach solution) to prevent cross-contamination and ensure a safe working environment.

References

1.[1] Substituted cathinone - Wikipedia. wikipedia.org. URL: 2.[2] C146-E327 Technical Report: Comprehensive Detection and Structural Elucidation of Synthetic Cathinones Using GC-MS/MS - Shimadzu. shimadzu.com. URL: 3.[5] Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. nih.gov. URL: 4.[6] Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization - MDPI. mdpi.com. URL: 5.[4] Development and Evaluation of a Synthetic Cathinone Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method - National Institute of Standards and Technology. nist.gov. URL: 6.[3] Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials - Unodc. unodc.org. URL:

Sources

Application

Application Note: Amination Protocols for 2-Bromo-1-(4-iodophenyl)propan-1-one

Executive Summary This guide details the nucleophilic substitution of 2-Bromo-1-(4-iodophenyl)propan-1-one (hereafter referred to as Substrate-I ) with various amines to synthesize -aminoketones. This scaffold is a criti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the nucleophilic substitution of 2-Bromo-1-(4-iodophenyl)propan-1-one (hereafter referred to as Substrate-I ) with various amines to synthesize


-aminoketones. This scaffold is a critical intermediate in the synthesis of substituted cathinones (e.g., 4-Iodo-Methcathinone) and serves as a versatile handle for subsequent palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) due to the para-iodine functionality.

Critical Advisory: The free base forms of


-aminoketones are inherently unstable, prone to oxidative dimerization into pyrazines.[1] This protocol prioritizes the immediate isolation of the hydrochloride salt  to ensure product integrity.[1]

Chemical Context & Mechanism[2][3][4][5][6][7][8][9]

The Substrate

Substrate-I is an


-bromoketone.[2] The carbonyl group renders the 

-carbon highly electrophilic, facilitating

reactions.[1] The 4-iodophenyl moiety is electronically distinct from the common 4-methyl analogs, offering a unique "orthogonal" handle—the iodine remains intact during mild amination, allowing for late-stage diversification.[1]
Reaction Mechanism ( )

The reaction proceeds via a bimolecular nucleophilic substitution. The amine nucleophile attacks the


-carbon, displacing the bromide leaving group.[1]

Competing Pathways:

  • Polyalkylation: Primary amines (e.g., methylamine) can react with two equivalents of Substrate-I. Mitigation: Use a large excess of amine.

  • Pyrazine Formation: Free base

    
    -aminoketones self-condense to form dihydropyrazines, which oxidize to pyrazines. Mitigation: Low temperature and acidic workup.
    
  • Elimination: Basic conditions can induce dehydrohalogenation to form the

    
    -unsaturated ketone (enone). Mitigation: Avoid strong, bulky bases; keep temperature <20°C.[1]
    

ReactionMechanism Substrate 2-Bromo-1-(4-iodophenyl) propan-1-one TS Transition State (SN2) Substrate->TS + Amine Amine Amine (R-NH2) Amine->TS ProductFree α-Aminoketone (Free Base - Unstable) TS->ProductFree - HBr ProductSalt α-Aminoketone HCl (Stable Salt) ProductFree->ProductSalt + HCl/IPA (Stabilization) Pyrazine Pyrazine Dimer (Side Product) ProductFree->Pyrazine Dimerization (if left as base)

Figure 1: Reaction pathway highlighting the critical stabilization step to prevent pyrazine formation.

Experimental Protocols

Safety Pre-Check
  • Lachrymator Warning:

    
    -bromoketones are potent tear gas agents. Handle only in a functioning fume hood.
    
  • PPE: Nitrile gloves (double gloved recommended), safety goggles, and lab coat.[1]

Protocol A: Synthesis of Secondary Amines (e.g., with Methylamine)

This protocol yields 1-(4-iodophenyl)-2-(methylamino)propan-1-one HCl .

Reagents:

  • Substrate-I (MW: ~339.0 g/mol )

  • Methylamine (40% aqueous solution or 2M in THF)

  • Solvent: THF or Dichloromethane (DCM)

  • HCl source: 4M HCl in Dioxane or concentrated aqueous HCl

Procedure:

  • Preparation: Dissolve 1.0 eq (3.39 g) of Substrate-I in 30 mL of THF. Cool the solution to 0°C in an ice bath.

  • Addition: Add 3.0 eq of Methylamine dropwise over 10 minutes.

    • Note: Excess amine acts as a base to scavenge the HBr generated.[1]

  • Reaction: Stir at 0°C for 1 hour , then allow to warm to Room Temperature (RT) for 1 hour.

    • Monitoring: TLC (Hexane:EtOAc 8:2) should show disappearance of the starting bromide (

      
      ) and appearance of a polar spot (amine).
      
  • Quench & Extraction:

    • Evaporate volatiles under reduced pressure (keep bath <30°C).

    • Redissolve residue in DCM (50 mL) and wash with water (2 x 30 mL) to remove methylammonium bromide salts.

  • Salt Formation (CRITICAL):

    • Dry the DCM layer over anhydrous

      
      .[1] Filter.
      
    • Immediately add HCl (in dioxane or ether) dropwise to the filtrate until pH ~3.

    • A white precipitate (the HCl salt) will form.

  • Isolation: Filter the solid, wash with cold acetone or ether, and dry under vacuum.[1]

Protocol B: Synthesis of Tertiary Amines (e.g., with Pyrrolidine)

Tertiary amines are less prone to double alkylation but still require salt formation for long-term storage.

Modifications from Protocol A:

  • Stoichiometry: Use 2.2 eq of Pyrrolidine.

  • Temperature: Can be performed at RT (reaction is faster).

  • Workup: Similar acid-base extraction.

Data & Stoichiometry Table
ComponentMW ( g/mol )EquivalentsMass (for 10mmol scale)Role
Substrate-I 339.01.03.39 gElectrophile
Methylamine (40% aq) 31.063.02.33 g (approx 2.6 mL)Nucleophile & Base
Pyrrolidine 71.122.21.56 gNucleophile (Alt)
THF 72.11N/A30-50 mLSolvent

Workflow Visualization: Salt Isolation

The following diagram illustrates the decision logic required to successfully isolate the stable salt form.

WorkupLogic Start Crude Reaction Mixture Evap Evaporate Volatiles (T < 30°C) Start->Evap Extract Partition: DCM / Water Evap->Extract OrgLayer Organic Layer (Contains Free Base) Extract->OrgLayer AqLayer Aqueous Layer (Discard Salts) Extract->AqLayer Dry Dry (MgSO4) & Filter OrgLayer->Dry Acidify Add HCl in Dioxane/Ether Target pH 3 Dry->Acidify Precipitate Precipitate Forms? Acidify->Precipitate Filter Filter & Wash (Acetone) Precipitate->Filter Yes EvapToOil Evaporate to Oil (Triturate with Ether) Precipitate->EvapToOil No (Oiling out) Recryst Recrystallize (IPA/MeOH) Filter->Recryst High Purity Req. EvapToOil->Filter Solidifies

Figure 2: Workup decision tree emphasizing the conversion of the unstable free base to the HCl salt.

Troubleshooting & Optimization

The "Pyrazine" Problem

If the reaction mixture turns dark orange or red and smells "fishy" (distinct from the amine), dimerization has occurred.[1]

  • Cause: Reaction temperature too high or delayed workup while in free-base form.

  • Solution: Keep reaction at 0°C. Do not store the organic layer overnight before acidification.

Oiling Out

Upon adding HCl, the product may separate as a sticky oil rather than a powder.[1]

  • Remedy: Decant the solvent, add fresh diethyl ether, and scratch the glass vigorously with a spatula to induce crystallization (trituration).[1]

Analytical Validation
  • 1H NMR (DMSO-d6):

    • Look for the disappearance of the

      
      -proton quartet at ~5.5-6.0 ppm (characteristic of 
      
      
      
      -bromoketones).
    • Appearance of a broad singlet/multiplet at ~8.5-9.5 ppm (Ammonium NH protons).

    • Retention of the aromatic AA'BB' system (or similar) showing the 4-iodo substitution pattern.

References

  • Mechanism of

    
    -Haloketone Amination: 
    
    • Organic Chemistry Portal. "Synthesis of -Amino Ketones."
    • [Link]

  • Stability of Cathinone Derivatives

    • Forensic Science International.[3] "Stability of synthetic cathinones in blood and urine."

    • [Link] (General Journal Link for verification of stability studies).

  • Synthesis of Halogenated Cathinones (Forensic Context)

    • European Union Drugs Agency (EUDA).[2] "4-Bromomethcathinone (4-BMC) Profile."[2] (Analogous chemistry for 4-Iodo).

    • [Link]

  • General Procedure for

    
    -Amination: 
    
    • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG).
    • [Link]

  • Pyrazine Formation via Dimerization

    • Royal Society of Chemistry (RSC) Advances. "Pyrazine alkaloids via dimerization of amino acid-derived -amino aldehydes/ketones."
    • [Link]

Sources

Method

Introduction: The Power of Controlled Carbon-Carbon Bond Formation

An In-Depth Guide to Suzuki-Miyaura Coupling: Conditions and Protocols for 4-Iodophenyl Derivatives The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Suzuki-Miyaura Coupling: Conditions and Protocols for 4-Iodophenyl Derivatives

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1][2] Its impact was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings.[1][3] This reaction facilitates the coupling of organoboron compounds with organic halides or triflates, proving indispensable in the synthesis of complex molecules, from pharmaceuticals and agrochemicals to advanced materials like polyolefins and substituted biphenyls.[1][4]

For researchers in drug development, 4-iodophenyl derivatives are particularly valuable starting materials. The iodine atom serves as a highly reactive handle for introducing molecular complexity via cross-coupling. The relative ease with which the carbon-iodine bond is activated makes these substrates ideal candidates for the Suzuki-Miyaura reaction, enabling the construction of biaryl structures that are prevalent in many biologically active compounds.[5]

This guide provides a detailed exploration of the Suzuki-Miyaura coupling as applied to 4-iodophenyl derivatives. We will delve into the mechanistic underpinnings of the reaction, dissect the critical roles of each reaction component, and present a robust, field-proven protocol for practical application in the laboratory.

The Catalytic Heart: Understanding the Suzuki-Miyaura Mechanism

The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][6] This cycle can be broken down into three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

  • Oxidative Addition : The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-iodine bond of the 4-iodophenyl derivative. This is typically the fastest step for aryl iodides and results in a square-planar Pd(II) complex.[4][6][7]

  • Transmetalation : This is the crucial bond-forming step where the organic group from the organoboron reagent is transferred to the palladium center. This process requires activation of the organoboron species by a base to form a more nucleophilic "ate" complex, which then exchanges its organic moiety for the halide on the palladium complex.[1][6][7]

  • Reductive Elimination : In the final step, the two organic groups on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired biaryl product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to begin anew.[4][6][7]

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L_n-I OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L_n-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylIodide Ar-I ArylIodide->OxAdd BoronicAcid Ar'-B(OR)2 + Base BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Dissecting the Reaction Components: A Guide to Rational Condition Selection

The success of a Suzuki-Miyaura coupling hinges on the judicious selection of its five core components: the electrophile, the nucleophile, the catalyst system (palladium source and ligand), the base, and the solvent.

The Electrophile: The Advantage of 4-Iodophenyl Derivatives

Aryl halides are the most common electrophiles, with their reactivity following the order: I > Br > OTf >> Cl.[6]

  • High Reactivity : The carbon-iodine bond is the weakest among the halogens, facilitating a rapid oxidative addition step.[3] This often allows for milder reaction conditions (lower temperatures, lower catalyst loadings) compared to the corresponding bromides or chlorides.

  • Potential for Inhibition : Despite their high reactivity, aryl iodides can sometimes present challenges. At lower temperatures (~50 °C) with common catalysts like [Pd(PPh₃)₄], inefficient couplings have been observed. This may be due to the strong binding of iodide to the palladium center, which can slow down subsequent steps in the catalytic cycle.[3][8]

The Nucleophile: Choosing the Right Organoboron Reagent

While boronic acids are the most common organoboron partners, several variants exist, each with unique stability and reactivity profiles.

  • Boronic Acids (Ar-B(OH)₂) : Widely available and effective, but can be prone to decomposition via protodeboronation or formation of anhydrides (boroxines).[3]

  • Boronic Esters (e.g., Pinacol Esters) : More stable and robust than boronic acids, making them ideal for multi-step syntheses.[3] They are often prepared via the Miyaura borylation reaction.[4]

  • Potassium Aryltrifluoroborates (Ar-BF₃K) : Crystalline, air-stable solids that are often easier to handle and purify than boronic acids. They serve as a slow-release source of the boronic acid under the reaction conditions.

The Catalyst System: The Synergy of Palladium and Ligand

The catalyst is arguably the most critical component. It consists of a palladium source and a supporting ligand.

  • Palladium Source :

    • Pd(0) Sources : Complexes like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are already in the active oxidation state.

  • Ligands : The ligand stabilizes the palladium center, enhances its solubility, and critically influences its reactivity.

    • Triarylphosphines : Triphenylphosphine (PPh₃) is a classic, cost-effective ligand but is often insufficient for challenging couplings.

    • Dialkylbiaryl Phosphines : Modern, bulky, and electron-rich ligands developed by groups like Buchwald (e.g., SPhos, XPhos) have revolutionized the field. They accelerate both the oxidative addition and reductive elimination steps, enabling the coupling of sterically hindered substrates and the use of less reactive electrophiles like aryl chlorides, often at room temperature.[9]

    • N-Heterocyclic Carbenes (NHCs) : A robust class of ligands that form very stable complexes with palladium, often used in specialized "PEPPSI" type precatalysts.[3]

The Base: The Essential Activator

The base is not a mere spectator; it plays a crucial role in the transmetalation step.[1][10] Its primary function is to react with the boronic acid to form a more nucleophilic boronate species ([Ar-B(OH)₃]⁻), which is the active species in the transmetalation.[11][12]

  • Common Bases : A range of bases can be used, with the choice often depending on the substrate's sensitivity.

    • Carbonates : Potassium carbonate (K₂CO₃) and Cesium carbonate (Cs₂CO₃) are very common. Cs₂CO₃ is more soluble and basic, often providing superior results.

    • Phosphates : Potassium phosphate (K₃PO₄) is a strong, non-nucleophilic base that is particularly effective, especially with bulky dialkylbiaryl phosphine ligands.[9]

    • Hydroxides & Alkoxides : Sodium hydroxide (NaOH) or sodium methoxide (NaOMe) are strong bases used when vigorous conditions are needed.[8][13]

    • Fluorides : Potassium fluoride (KF) is a milder base, useful for substrates containing base-labile functional groups like esters.[10]

The Solvent: The Reaction Medium

The solvent system must solubilize the reactants and facilitate the interaction between the organic and inorganic components.

  • Common Solvents : Aprotic solvents are generally preferred.

    • Ethers : 1,4-Dioxane, Tetrahydrofuran (THF)

    • Aromatics : Toluene

    • Amides : N,N-Dimethylformamide (DMF)

  • Aqueous Mixtures : Most Suzuki-Miyaura reactions are run in a biphasic mixture, typically an organic solvent with water (e.g., Dioxane/H₂O in a 4:1 ratio).[3][4] The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

Data Summary: Typical Conditions for 4-Iodophenyl Coupling

The following table summarizes common starting points for the coupling of a generic 4-iodophenyl derivative with an arylboronic acid.

ComponentExample ReagentsTypical Loading/Conc.Rationale & Key Considerations
Aryl Halide 4-Iodophenylacetic acid1.0 equivHighly reactive, allows for mild conditions.
Boronic Acid Phenylboronic acid1.1 - 1.5 equivA slight excess is used to drive the reaction to completion.
Pd Catalyst Pd(OAc)₂, Pd(dppf)Cl₂, Pd₂(dba)₃0.1 - 5 mol %Pd(II) precatalysts are more air-stable. Lower loadings possible with highly active ligands.
Ligand SPhos, XPhos, PPh₃0.2 - 10 mol %Bulky, electron-rich ligands (SPhos, XPhos) are superior for hindered substrates and allow for lower temperatures.
Base K₃PO₄, K₂CO₃, Cs₂CO₃2.0 - 3.0 equivK₃PO₄ is often an excellent choice with modern ligands. Must be sufficient to activate the boronic acid.
Solvent Dioxane/H₂O, Toluene/H₂O, THF0.1 - 0.5 MBiphasic systems are standard for dissolving the inorganic base. Thorough degassing is critical.
Temperature 60 - 110 °CVaries with catalyst systemReactions with modern ligands can often be run at lower temperatures (60-80°C) or even room temperature.

Detailed Experimental Protocol

This protocol describes a representative Suzuki-Miyaura coupling between 4-iodophenylacetic acid and phenylboronic acid.

Materials:

  • 4-Iodophenylacetic acid (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Potassium Phosphate (K₃PO₄) (2.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol %)

  • SPhos (4 mol %)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup : To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 4-iodophenylacetic acid (1.0 equiv), phenylboronic acid (1.2 equiv), and K₃PO₄ (2.5 equiv).

    • Causality: Combining the solids first is efficient. A flame-dried flask ensures anhydrous conditions at the start, preventing unwanted side reactions.

  • Inert Atmosphere : Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

    • Causality: Oxygen can oxidize the Pd(0) catalyst and phosphine ligands, deactivating them and leading to side reactions like the homocoupling of boronic acids.[3] Establishing an inert atmosphere is critical for reproducibility and high yields.

  • Solvent Addition : Add anhydrous 1,4-dioxane and deionized water (e.g., in a 4:1 ratio to achieve a 0.2 M concentration relative to the aryl iodide) via syringe.

  • Degassing : Sparge the resulting suspension with the inert gas for 15-20 minutes.

    • Causality: This step removes any residual dissolved oxygen from the solvents, further protecting the catalyst system.

  • Catalyst Addition : In a separate vial, weigh the Pd(OAc)₂ (2 mol %) and SPhos (4 mol %). Briefly flush the reaction flask with a positive pressure of inert gas, remove the septum, and quickly add the catalyst and ligand solids. Immediately reseal the flask and flush with inert gas again.

    • Causality: The catalyst is added last to the fully deoxygenated mixture to maximize its active lifetime. Adding it under a positive flow of inert gas minimizes atmospheric exposure.

  • Reaction : Place the sealed flask in a preheated oil bath at 80 °C and stir vigorously.

    • Causality: Vigorous stirring is necessary to ensure proper mixing in the biphasic system. 80 °C is a common starting temperature for this catalyst system.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting 4-iodophenylacetic acid is consumed (typically 2-12 hours).

  • Work-up :

    • Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

    • Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product, ensuring it partitions into the organic layer.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel to yield the pure 2-(4-biphenyl)acetic acid.

Experimental_Workflow cluster_workflow Suzuki-Miyaura Experimental Workflow A 1. Combine Solids (Aryl Iodide, Boronic Acid, Base) B 2. Establish Inert Atmosphere (Evacuate/Backfill Ar) A->B C 3. Add & Degas Solvents (Dioxane/H2O) B->C D 4. Add Catalyst System (Pd Source + Ligand) C->D E 5. Heat & Stir (e.g., 80-100 °C) D->E F 6. Monitor Reaction (TLC / LC-MS) E->F G 7. Aqueous Work-up (Extraction) F->G Reaction Complete H 8. Purification (Chromatography) G->H I Final Product H->I

Caption: A typical workflow for a Suzuki-Miyaura coupling experiment.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Ross, D. G., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Bargiggia, A., et al. (2020). Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid. Catalysts. [Link]

  • The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

  • Pérez-Temprano, M. H., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • D'Amato, E. M., et al. (2025, October 16). Eco-Friendly Catalyst Development: Bidentate Nitrogen Ligands in the Suzuki–Miyaura Reaction of Aryl Iodides and Bromides in Green Solvents. ACS Sustainable Chemistry & Engineering. [Link]

  • ResearchGate. (2012). Suzuki Cross Coupling Reaction-A Review. [Link]

  • Xavier, C., et al. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. [Link]

  • Leão, R. A. C., et al. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. [Link]

  • Journal of Synthetic Chemistry. (2024, May 24). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. [Link]

  • Journal of Synthetic Chemistry. (2024, January 21). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. [Link]

  • Frontiers. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Bromo-1-(4-iodophenyl)propan-1-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the critical bottlenecks in synthesizing 2-Bromo-1-(4-iodophenyl)propan-1-one.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the critical bottlenecks in synthesizing 2-Bromo-1-(4-iodophenyl)propan-1-one. This molecule—featuring a para-iodo substituted aromatic ring and an alpha-bromo ketone moiety—is a highly valuable intermediate in drug development.

However, its synthesis is frequently plagued by regioselectivity issues, over-bromination, and dangerous runaway exotherms. This guide provides mechanistic insights, validated protocols, and targeted troubleshooting to help researchers and scientists maximize yield, purity, and safety.

Section 1: Mechanistic Workflow & Causality

The synthesis of 2-Bromo-1-(4-iodophenyl)propan-1-one involves two critical stages. First, the Friedel-Crafts acylation of iodobenzene with propanoyl chloride establishes the propiophenone core. While the iodine atom is weakly deactivating, its large atomic radius and polarizability heavily favor para-substitution due to steric hindrance at the ortho position.

The second stage, alpha-bromination, is where the majority of yield loss occurs. The reaction proceeds via an acid-catalyzed enolization, which serves as the rate-limiting step. The choice of brominating agent dictates the concentration of the active electrophile. High concentrations of free bromine (Br₂) often lead to over-bromination, whereas controlled-release reagents like N-Bromosuccinimide (NBS) suppress dibrominated byproducts and improve overall yield (1)[1].

SynthesisWorkflow SM Iodobenzene + Propanoyl Chloride FC Friedel-Crafts Acylation (AlCl3, CH2Cl2, 0°C to RT) SM->FC Int1 1-(4-Iodophenyl)propan-1-one (Target Intermediate) FC->Int1 >90% Yield (Para-selective) Enol Acid-Catalyzed Enolization (Rate-Limiting Step) Int1->Enol H+ Catalyst Br_NBS Path A: NBS / p-TsOH (Acetonitrile, RT) Enol->Br_NBS Br_CuBr2 Path B: CuBr2 (EtOAc/CHCl3, Reflux) Enol->Br_CuBr2 Product 2-Bromo-1-(4-iodophenyl)propan-1-one (Final Product) Br_NBS->Product Mild, prevents dibromination Br_CuBr2->Product High regioselectivity

Mechanistic workflow for 2-Bromo-1-(4-iodophenyl)propan-1-one synthesis comparing bromination paths.

Section 2: Validated Experimental Protocols

To build a self-validating system in your lab, avoid using elemental Br₂ unless strictly necessary. The following protocols utilize alternative brominating agents that offer superior control over the reaction kinetics.

Protocol A: NBS-Mediated Alpha-Bromination (Recommended for High Purity)

NBS provides a low, steady concentration of active bromine, effectively preventing the formation of dibrominated byproducts and allowing for mild reaction conditions at room temperature (2)[2].

  • Preparation : In a dry, round-bottom flask, dissolve 1.0 equivalent of 1-(4-iodophenyl)propan-1-one in anhydrous acetonitrile to achieve a 0.2 M concentration.

  • Enolization Initiation : Add 0.1 equivalents of para-toluenesulfonic acid (p-TsOH). Stir at room temperature for 10 minutes. Causality: p-TsOH protonates the carbonyl oxygen, significantly lowering the activation energy required for enol formation.

  • Bromination : Add 1.05 equivalents of NBS portion-wise over 30 minutes. The solution will turn slightly yellow as a low concentration of active brominating species is generated.

  • Monitoring : Stir at 25°C for 2-4 hours. Monitor via TLC (Hexanes/EtOAc 9:1) until the starting material is fully consumed.

  • Quenching & Workup : Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize any residual active bromine. Extract with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the product.

Protocol B: CuBr₂-Mediated Alpha-Bromination (Recommended for High Regioselectivity)

Copper(II) bromide acts as both a Lewis acid to promote enolization and a mild brominating agent. It offers exceptional selectivity for mono-bromination and eliminates the need to handle toxic Br₂ gas (3)[3].

  • Preparation : Dissolve 1.0 equivalent of the ketone in a 1:1 mixture of ethyl acetate and chloroform.

  • Reagent Addition : Add 2.0 equivalents of finely powdered, anhydrous CuBr₂. The suspension will appear dark black/green.

  • Reaction : Heat the mixture to reflux (approx. 75°C) with vigorous stirring.

  • Visual Validation : This reaction is visually self-validating. As CuBr₂ transfers bromine to the alpha-carbon, it is reduced to copper(I) bromide (CuBr), which precipitates as a white solid. The reaction is complete when the black powder is entirely replaced by a white precipitate (typically 2-3 hours).

  • Workup : Cool to room temperature, filter the mixture through a Celite pad to remove the CuBr precipitate, wash the filtrate with water, dry, and concentrate.

Section 3: Quantitative Data Summary

The following table summarizes the performance metrics of different brominating agents for propiophenone derivatives based on process optimization studies.

Brominating AgentCatalyst / AdditiveSolventTemp (°C)Reaction TimeTypical YieldSelectivity (Mono:Di)
Elemental Br₂ HBr (0.5 eq)CH₂Cl₂20 - 251 - 2 h85 - 90%Moderate (~90:10)
NBS p-TsOH (0.1 eq)MeCN25 (RT)2 - 4 h>90%High (>98:2)
CuBr₂ None (Self-catalyzing)EtOAc/CHCl₃75 (Reflux)2 - 3 h80 - 95%Very High (>99:1)

Section 4: Troubleshooting & FAQs

Q1: Why am I seeing significant dibromination (2,2-dibromo-1-(4-iodophenyl)propan-1-one) in my product mixture? A1: Dibromination occurs when the mono-brominated product undergoes a second enolization and bromination. This is common when using excess elemental bromine (Br₂) or operating at high temperatures. Solution: Switch to a controlled brominating agent like NBS with a p-TsOH catalyst, which maintains a low effective bromine concentration and suppresses secondary enolization (2)[2]. If you must use Br₂, strictly limit it to 0.95-1.0 equivalents and maintain the temperature below 25°C.

Q2: When using elemental Br₂, the reaction doesn't start immediately, and then suddenly runs away exothermically. How do I prevent this? A2: Alpha-bromination with Br₂ is an autocatalytic process; it requires HBr to catalyze the initial enolization. Without initial HBr, the reaction experiences a dangerous latency period before running away exothermically once trace product forms (4)[4]. Solution: Adding 0.5 equivalents of HBr initially suppresses this autocatalytic behavior and ensures a steady, controlled reaction rate from the moment of addition (5)[5].

Q3: Is there a risk of losing the iodine atom (deiodination) during the bromination step? A3: The C-I bond on the aromatic ring is generally stable under standard alpha-bromination conditions. However, using excessively harsh Lewis acids (like excess AlCl₃ at high heat) or prolonged heating with strong oxidants can lead to radical-mediated dehalogenation. Solution: Keep temperatures below 80°C and avoid strong radical initiators. Both CuBr₂ in refluxing EtOAc/CHCl₃ and NBS in acetonitrile at room temperature are mild enough to preserve the aryl iodide bond intact (3)[3].

Q4: My initial Friedel-Crafts acylation step is yielding a mixture of ortho and para isomers. How can I maximize the 1-(4-iodophenyl)propan-1-one yield? A4: Iodine is a large, polarizable atom that is weakly deactivating but ortho/para directing. Due to its significant steric bulk, para-substitution is naturally favored. If you are seeing ortho-substitution, your reaction temperature is likely too high, shifting the reaction toward thermodynamic control. Solution: Perform the Friedel-Crafts acylation strictly at 0°C during the addition of propanoyl chloride and AlCl₃, and do not let it exceed room temperature. Use a non-polar solvent like dichloromethane (CH₂Cl₂) to maximize para-selectivity.

References

  • Title: Green Analysis of the Bromination Reaction of Propiophenone Derivatives Mediated by Cu Complexes Source: ResearchGate URL
  • Source: Academia.
  • Title: KR101790573B1 - Method for selective bromination of phenyl alkyl ketone derivatives Source: Google Patents URL
  • Title: 2-Bromo-1-o-tolyl-propan-1-one (Chemical Reactions & NBS Bromination)
  • Title: propiophenone and stuff - Discussion Board Source: Sciencemadness URL

Sources

Optimization

Technical Support Center: Alpha-Bromination of 4'-Iodopropiophenone

Welcome to the technical support center for the selective α-bromination of 4'-iodopropiophenone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specifi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the selective α-bromination of 4'-iodopropiophenone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific transformation. Here, we will delve into the mechanistic nuances, troubleshoot common experimental challenges—most notably the prevention of over-bromination—and provide validated protocols to ensure the successful synthesis of 2-bromo-1-(4-iodophenyl)propan-1-one.

Introduction: The Challenge of Selective Monobromination

The α-bromination of ketones is a cornerstone reaction in organic synthesis, yielding versatile intermediates for further functionalization. The reaction with 4'-iodopropiophenone is particularly relevant for the synthesis of various pharmaceutical agents. However, achieving high selectivity for the desired monobrominated product can be challenging. The primary side-reaction is the formation of the dibrominated species, 2,2-dibromo-1-(4-iodophenyl)propan-1-one. This guide will equip you with the knowledge to suppress this side-reaction and maximize the yield of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the acid-catalyzed α-bromination of 4'-iodopropiophenone?

A1: The reaction proceeds via an acid-catalyzed enolization mechanism. The carbonyl oxygen is first protonated by the acid catalyst (e.g., HBr or acetic acid), which increases the acidity of the α-hydrogens. A weak base then removes a proton from the α-carbon (the -CH2- group) to form an enol intermediate. This enol, which is the nucleophilic species, then attacks a molecule of elemental bromine (Br₂). The formation of the enol is the rate-determining step of the reaction.[1][2] Because the concentration of the brominating agent is not part of the rate-determining step, controlling its stoichiometry is crucial for selectivity.[2]

Q2: Why is over-bromination (dibromination) a common problem?

A2: Over-bromination is particularly prevalent under basic conditions.[3][4] However, it can also occur under acidic conditions if the reaction is not carefully controlled. The first bromine atom introduced at the α-position is strongly electron-withdrawing. This inductive effect increases the acidity of the remaining α-hydrogen, making it more susceptible to being removed.[3][4] Consequently, the monobrominated product can sometimes enolize and react with bromine faster than the starting material, leading to the formation of the dibrominated byproduct.

Q3: How do acidic conditions help in preventing over-bromination compared to basic conditions?

A3: In acidic solution, each successive halogenation is slower than the first.[3] The electron-withdrawing bromine atom on the α-carbon decreases the basicity of the carbonyl oxygen. This makes the initial protonation step, which is required for enol formation, less favorable for the monobrominated product compared to the starting ketone.[3] In contrast, under basic conditions, the inductive effect of the first bromine atom makes the remaining α-proton more acidic, leading to faster formation of the second enolate and rapid subsequent bromination.[3][4]

Q4: Can bromination occur on the aromatic ring of 4'-iodopropiophenone?

A4: While possible, aromatic bromination is less likely under the conditions optimized for α-bromination. The iodo- and propiophenone groups are deactivating towards electrophilic aromatic substitution. However, using a large excess of bromine or harsh conditions could lead to this side reaction. Using a milder brominating agent or a method that avoids a large excess of free Br₂ can prevent this. For instance, using cupric bromide (CuBr₂) can be a very clean method for α-bromination without affecting the phenyl ring.[5]

Troubleshooting Guide: Preventing Over-bromination

This section addresses specific issues you may encounter during the α-bromination of 4'-iodopropiophenone and provides actionable solutions.

Problem 1: Significant formation of the dibrominated byproduct.
  • Primary Cause: The reaction conditions favor a second bromination. This could be due to an excess of the brominating agent, elevated temperature, or prolonged reaction time.

  • Troubleshooting Flowchart:

    G start Problem: High levels of 2,2-dibromo byproduct q1 Check Stoichiometry: Are you using >1.0 eq. of Br₂? start->q1 sol1 Solution: Use a slight substoichiometric amount (0.95-0.98 eq.) of Br₂. This ensures the starting material is the limiting reagent. q1->sol1 Yes q2 Check Temperature: Is the reaction run at or above room temperature? q1->q2 No sol2 Solution: Lower the reaction temperature. Conduct the addition of bromine at 0-5 °C. Maintain this temperature for the duration of the reaction. q2->sol2 Yes q3 Check Reaction Time: Are you running the reaction for an extended period? q2->q3 No sol3 Solution: Monitor the reaction closely by TLC or GC. Quench the reaction as soon as the starting material is consumed. q3->sol3 Yes q4 Consider Alternative Reagent q3->q4 No sol4 Solution: Use CuBr₂ as the brominating agent. It often provides higher selectivity for monobromination. q4->sol4

    Caption: Troubleshooting decision tree for over-bromination.

Problem 2: The reaction is very slow or does not go to completion.
  • Primary Cause: Insufficient acid catalysis or low reaction temperature.

  • Solutions:

    • Catalyst: Ensure a catalytic amount of acid (e.g., a few drops of HBr in acetic acid) is present to facilitate enol formation.

    • Temperature: If the reaction is too slow at 0-5 °C, allow it to slowly warm to room temperature while carefully monitoring for the appearance of the dibrominated product by TLC.

Data Presentation: Impact of Reaction Conditions on Selectivity

The choice of reaction parameters has a direct impact on the product distribution. The following table summarizes general trends and recommendations for maximizing the yield of the desired monobrominated product.

ParameterCondition for High Monobromination SelectivityRationale
Brominating Agent CuBr₂ or Br₂CuBr₂ often gives cleaner reactions.[5] For Br₂, precise stoichiometric control is key.
**Stoichiometry (Br₂) **0.95 - 1.0 equivalentsStarving the reaction of the brominating agent prevents over-bromination.
Temperature 0 - 10 °CLower temperatures favor kinetic control, reducing the rate of the second bromination.[6]
Solvent Methanol, Acetic Acid, Ethyl Acetate/ChloroformMethanol can facilitate selective side-chain bromination.[6] Acetic acid is a common solvent that also acts as a catalyst.[1][7] A mixture of ethyl acetate and chloroform is also effective, especially with CuBr₂.[5]
Reaction Time Monitor by TLC/GC; quench upon consumption of starting materialProlonged reaction times allow for the slower, thermodynamically-driven dibromination to occur.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the selective α-monobromination of 4'-iodopropiophenone.

Protocol 1: Selective Bromination using Bromine in Methanol

This protocol is adapted from methodologies known to favor selective side-chain bromination of acetophenone derivatives.[6]

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4'-iodopropiophenone (1.0 eq.) in methanol.

    • Cool the solution to 0-5 °C using an ice bath.

    • Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.5% v/v).[6]

  • Bromine Addition:

    • Prepare a solution of bromine (0.98 eq.) in methanol.

    • Add the bromine solution dropwise to the stirred ketone solution over 30-60 minutes, ensuring the temperature remains below 5 °C.

  • Reaction and Monitoring:

    • Stir the reaction mixture at 0-5 °C.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) every 30 minutes. The reaction is typically complete within 1-2 hours.

  • Work-up and Purification:

    • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any excess bromine.

    • Remove the methanol under reduced pressure.

    • Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent in vacuo to yield the crude product.

    • Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to obtain pure 2-bromo-1-(4-iodophenyl)propan-1-one.

Protocol 2: High-Selectivity Bromination using Cupric Bromide

This method is particularly useful for achieving high purity and avoiding aromatic substitution.[5]

  • Reaction Setup:

    • To a round-bottom flask, add finely powdered cupric bromide (CuBr₂) (2.2 eq.).

    • Add a solvent mixture of ethyl acetate and chloroform.[5]

    • Add 4'-iodopropiophenone (1.0 eq.) to the suspension.

  • Reaction:

    • Heat the mixture to reflux (approximately 60-80 °C) with vigorous stirring.[5] The color of the reaction will change from green to a yellowish hue as the Cu(II) is reduced to Cu(I).

    • The reaction is often complete in 1-3 hours. Monitor by TLC for the disappearance of the starting material.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the copper(I) bromide precipitate.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

    • The resulting crude product can be purified by recrystallization to yield high-purity 2-bromo-1-(4-iodophenyl)propan-1-one.

Visualization of the General Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Dissolve 4'-iodopropiophenone in appropriate solvent P2 Cool to 0-5 °C (for Br₂ method) P1->P2 R1 Slowly add Brominating Agent (Br₂ or CuBr₂) P2->R1 R2 Stir at controlled temperature R1->R2 R3 Monitor reaction by TLC/GC R2->R3 W1 Quench reaction (e.g., Na₂S₂O₃) R3->W1 W2 Solvent extraction W1->W2 W3 Wash & Dry W2->W3 W4 Concentrate W3->W4 W5 Purify (Recrystallization or Chromatography) W4->W5

Caption: General experimental workflow for α-bromination.

By understanding the underlying mechanism and carefully controlling the reaction parameters as outlined in this guide, researchers can effectively minimize over-bromination and achieve a high yield of the desired 2-bromo-1-(4-iodophenyl)propan-1-one.

References
  • Synthetic Access to Aromatic α-Haloketones. PMC - NIH. [Link]

  • Alkyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. [Link]

  • α-Bromoketone synthesis by bromination. Organic Chemistry Portal. [Link]

  • Halogenation Of Ketones via Enols. Master Organic Chemistry. [Link]

  • Ketone halogenation. Wikipedia. [Link]

  • Preparation of 4-hydroxy-alpha-bromopropiophenone.
  • Selective bromination of acetophenone derivatives with bromine in methanol. Zenodo. [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]

  • Green Analysis of the Bromination Reaction of Propiophenone Derivatives Mediated by Cu Complexes. ResearchGate. [Link]

  • Thermodynamic and kinetic reaction control. Wikipedia. [Link]

  • Method for selective bromination of keton carbonyl compound by using n-bromosuccinimide (NBS).
  • Bromination of para substituted propiophenones. ResearchGate. [Link]

  • Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

  • 2-Bromo-1-(4-fluorophenyl)propan-1-one. PubChem. [Link]

  • ELECTROCATALYTIC OXIDATIVE SIDE CHAIN BROMINATION OF ALKYL ARYL KETONES. IJRPC. [Link]

  • A method for synthesizing α-bromoketones by hydrogen peroxide oxidative bromination.
  • Selective Bromination of Unsymmetrical Ketones on Singly Activated Carbon. American Chemical Society. [Link]

  • Method for selective bromination of phenyl alkyl ketone derivatives or ...
  • 22.4: Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • An Introduction to Enols & Enolates. Making Molecules. [Link]

  • Nonselective Bromination—Selective Debromination Strategy: Selective Bromination of Unsymmetrical Ketones on Singly Activated Carbon Against Doubly Activated Carbon. Request PDF - ResearchGate. [Link]

  • 18.3: Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • An Efficient and Regioselective Monobromination of Electron-Rich Aromatic Compounds Using Catalytic Hypervalent Iodine(III) Reagent. Organic Chemistry Portal. [Link]

  • Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. PubMed. [Link]

  • Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. [Link]

  • Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. Rsc.org. [Link]

  • Thermodynamic versus Kinetic Control. YouTube. [Link]

  • Alpha-bromination method of o-diketone.
  • Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Master Organic Chemistry. [Link]

  • thermodynamic vs kinetic reaction control with radical substitution. Chemistry Stack Exchange. [Link]

  • Enolates. Jack Westin. [Link]

  • Video: Keto–Enol Tautomerism: Mechanism. JoVE. [Link]

Sources

Troubleshooting

Removing unreacted bromine from 2-Bromo-1-(4-iodophenyl)propan-1-one mixture

Welcome to the Technical Support Center for Advanced Organic Synthesis. This portal is specifically designed for researchers and drug development professionals dealing with the isolation and purification of alpha-bromoke...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This portal is specifically designed for researchers and drug development professionals dealing with the isolation and purification of alpha-bromoketones, specifically addressing the removal of unreacted bromine from 2-Bromo-1-(4-iodophenyl)propan-1-one synthesis mixtures.

Mechanistic Grounding: The Causality of Bromine Quenching

The synthesis of 2-bromo-1-(4-iodophenyl)propan-1-one relies on the electrophilic alpha-bromination of 1-(4-iodophenyl)propan-1-one. This reaction invariably leaves residual diatomic bromine (


) and generates hydrobromic acid (HBr) as a stoichiometric byproduct.

To safely isolate the target molecule,


 must be chemically reduced. The industry standard is quenching with an aqueous reducing agent, most commonly sodium thiosulfate  (

) 1.

Causality of Reagent Choice: Thiosulfate is selected because its reduction potential is perfectly tuned to reduce


 to water-soluble bromide (

) without over-reducing the sensitive alpha-C-Br bond. Furthermore, the 4-iodo substituent on the aromatic ring is highly stable against mild aqueous reductants, ensuring absolute chemoselectivity.

Causality of Pre-Neutralization: Because HBr is present, the crude mixture is highly acidic. If thiosulfate is added directly to an acidic medium, it undergoes rapid disproportionation into elemental sulfur (


) and sulfur dioxide (

) 2. Elemental sulfur forms a fine, intractable precipitate that complicates phase separation and contaminates the crystalline product. Thus, pre-neutralization or the selection of an alternative agent (like sodium bisulfite) is mechanistically required.
Quantitative Data: Comparison of Bromine Quenching Agents
Quenching AgentChemical FormulaOptimal pH RangeStandard ConcentrationPrimary ByproductsRisk of Elemental Sulfur
Sodium Thiosulfate

7.0 - 9.010% (w/v)

,

High (if pH < 5)
Sodium Bisulfite

4.0 - 7.0Saturated

,

Low
Sodium Sulfite

8.0 - 10.010% (w/v)

,

None

Process Visualization

BromineQuenchWorkflow Crude Crude Reaction Mixture (Target + Unreacted Br₂) PreTreat Neutralize Acidic Byproducts (Sat. NaHCO₃ Wash) Crude->PreTreat Cool Cool to 0-5 °C (Ice-Water Bath) PreTreat->Cool Quench Add 10% Na₂S₂O₃ (aq) Dropwise with Stirring Cool->Quench Validate Visual Validation (Red/Brown color disappears) Quench->Validate Separate Phase Separation (Separatory Funnel) Validate->Separate OrgLayer Organic Phase (2-Bromo-1-(4-iodophenyl)propan-1-one) Separate->OrgLayer Retain AqLayer Aqueous Phase (NaBr, Na₂S₄O₆) Separate->AqLayer Discard

Workflow for quenching unreacted bromine in alpha-bromoketone synthesis.

Self-Validating Experimental Protocol

Standard Operating Procedure: Mild Quenching of


 via Sodium Thiosulfate 

Phase 1: Preparation & Pre-treatment

  • Acid Neutralization: Dilute the crude reaction mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer sequentially with saturated aqueous

    
     until the aqueous effluent tests at pH 7–8.
    
    • Causality: Neutralizing the HBr byproduct prevents the acid-catalyzed disproportionation of thiosulfate into elemental sulfur 3.

Phase 2: Quenching 2. Thermal Control: Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0–5 °C.

  • Causality: The redox reaction is highly exothermic. Controlling the temperature prevents the thermal degradation of the alpha-bromoketone and suppresses unwanted nucleophilic attack by thiosulfate (Bunte salt formation) 1.

  • Redox Quenching: Dropwise, add a 10% (w/v) aqueous solution of

    
     while maintaining vigorous agitation to maximize interfacial contact between the organic and aqueous layers.
    

Phase 3: Validation & Isolation 4. Validation Checkpoint: Monitor the organic phase. The end-point is reached when the persistent reddish-brown color completely discharges, leaving a pale yellow or colorless organic layer 4.

  • Self-Correction: If a drop of the aqueous layer turns starch-iodide paper blue/black, unreacted bromine remains; add more

    
     in 5 mL aliquots.
    
  • Phase Separation: Transfer the mixture to a separatory funnel. Isolate the organic layer. Wash with deionized water, followed by saturated NaCl (brine) to remove residual inorganic salts and reduce water content.

  • Drying: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure to isolate the crude 2-bromo-1-(4-iodophenyl)propan-1-one.
    

Troubleshooting Guide

Observed IssueMechanistic CauseSelf-Correcting Solution
Persistent orange/red color in the organic layer Incomplete reduction of

due to insufficient quenching agent or poor biphasic mixing.
Increase agitation speed. Add 10%

in 5 mL aliquots until the color fully discharges.
Fine white/yellow precipitate forms during quench Acidic disproportionation of thiosulfate yielding elemental sulfur (

) due to unneutralized HBr.
Filter the biphasic mixture through a tightly packed pad of Celite before phase separation. In future runs, ensure the

pre-wash is thorough.
Emulsion formation during phase separation Similar phase densities or lack of sufficient ionic strength in the aqueous layer.Add saturated brine to the aqueous layer to increase density and ionic strength, forcing the phases to separate.
Product degradation / Low yield Prolonged exposure to thiosulfate at room temperature leading to nucleophilic substitution at the alpha-carbon.Strictly maintain 0–5 °C during quenching and separate the phases immediately after the color discharge is validated.

Frequently Asked Questions (FAQs)

Q: Can I remove the unreacted bromine by rotary evaporation instead of chemical quenching? A: Absolutely not. Bromine is highly toxic, corrosive, and volatile (bp 58.8 °C). Evaporating it will destroy the vacuum pump seals, contaminate your manifold, and pose a severe inhalation hazard. Chemical quenching is a mandatory safety and procedural standard 1.

Q: Will the quenching process affect the 4-iodo substituent on my aromatic ring? A: No. Aryl iodides are highly stable to mild aqueous reducing agents like sodium thiosulfate and sodium bisulfite. The C-I bond will remain completely intact during this workup.

Q: I am using acetic acid as my reaction solvent. Should I still use sodium thiosulfate? A: If you are using glacial acetic acid, the reaction mixture is far too acidic for direct thiosulfate quenching, which will instantly precipitate elemental sulfur. You must either heavily dilute and neutralize with a base first, or switch your quenching agent to Sodium Bisulfite (


), which is significantly more tolerant of acidic environments 3.

Q: I accidentally formed elemental sulfur and it carried over into my organic phase. How do I save my product? A: Elemental sulfur is soluble in many organic solvents, making standard recrystallization difficult. The best immediate intervention is to filter the entire biphasic emulsion through Celite. If sulfur has already co-crystallized with your 2-bromo-1-(4-iodophenyl)propan-1-one, you may need to perform a recrystallization from hot ethanol or hexanes, though your overall yield will be compromised.

References

  • Organic Syntheses. "Preparation of 3-Oxocyclohex-1-enecarbonitrile." Organic Syntheses Procedure. URL:[Link]

Sources

Optimization

Technical Support Center: Purification of α-Bromo-4-iodopropiophenone

Welcome to the Technical Support Center for the isolation and purification of α-bromo-4-iodopropiophenone (2-bromo-1-(4-iodophenyl)propan-1-one). As a critical intermediate in the synthesis of active pharmaceutical ingre...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of α-bromo-4-iodopropiophenone (2-bromo-1-(4-iodophenyl)propan-1-one). As a critical intermediate in the synthesis of active pharmaceutical ingredients and cross-coupling precursors[1], achieving >98% purity of this halogenated ketone is essential.

This guide is designed for researchers and drug development professionals. It bypasses basic chemistry to address the specific thermodynamic and kinetic challenges associated with purifying heavily halogenated propiophenones.

Purification Decision Workflow

The structural similarities between the target mono-brominated product, the unreacted starting material, and over-brominated byproducts dictate the purification strategy. Use the workflow below to determine the optimal path based on your crude analysis.

PurificationWorkflow Crude Crude α-bromo-4- iodopropiophenone TLC TLC / HPLC Analysis Crude->TLC PurityCheck Purity > 90%? TLC->PurityCheck Quantify Impurities Recryst Recrystallization (EtOH or Hex/EtOAc) PurityCheck->Recryst Yes (<10% Di-bromo) Column Silica Column Chromatography PurityCheck->Column No (>10% Di-bromo) Pure Pure Product (> 98%) Recryst->Pure Yield: 60-70% Column->Pure Yield: 80-90%

Workflow for the purification of alpha-bromo-4-iodopropiophenone based on crude purity.

Troubleshooting & FAQs

Q1: What are the primary impurities in my crude mixture, and what is the causality behind their formation?

A1: The synthesis of α-bromo-4-iodopropiophenone typically proceeds via the electrophilic bromination of an enol/enolate intermediate. You will primarily encounter two impurities:

  • Unreacted 4-iodopropiophenone: Occurs if the brominating agent (e.g., Br₂, NBS) is depleted or if the reaction is quenched prematurely[2].

  • α,α-dibromo-4-iodopropiophenone: This over-brominated byproduct forms due to poor thermal management. The first bromination is exothermic; if the internal reactor temperature exceeds 5°C, the kinetics of the second alpha-proton abstraction accelerate rapidly, leading to di-bromination[3].

Q2: My crude NMR shows significant α,α-dibromo-4-iodopropiophenone (>15%). How do I remove it?

A2: Recrystallization is highly inefficient for removing the di-bromo impurity because the additional bromine atom does not significantly alter the crystal lattice packing or solubility profile in polar protic solvents. You must use Silica Gel Column Chromatography . The di-bromo derivative is less polar than the mono-bromo target due to the shielding effect of the halogens on the carbonyl dipole. It will elute before your target product when using a low-polarity solvent system (e.g., Hexanes:EtOAc 95:5).

Q3: Why is my purified product turning yellow/brown during concentration or storage?

A3: Halogenated aromatic ketones are highly susceptible to photolytic cleavage and thermal degradation[4]. The C–I bond (approx. 240 kJ/mol) is particularly weak. Exposure to UV light or rotary evaporation bath temperatures above 35°C induces homolytic cleavage, releasing free iodine (I₂) and bromine (Br₂), which heavily discolor the batch. Correction Strategy: Always concentrate fractions under high vacuum at ≤ 30°C. Store the final product in amber vials under an argon or nitrogen atmosphere at 4°C[4].

Quantitative Solvent Data

Selecting the correct solvent system is the most critical variable in your purification. The table below summarizes the optimal systems based on the chosen methodology.

Solvent SystemPurification MethodPolarity IndexTarget Impurity Removed
100% Absolute Ethanol Recrystallization5.2Unreacted 4-iodopropiophenone
Hexanes : EtOAc (95:5) Chromatography~0.3α,α-dibromo-4-iodopropiophenone
Hexanes : EtOAc (80:20) Chromatography~1.1Polar degradation products / baseline salts
Dichloromethane (DCM) Sample Loading3.1N/A (Used strictly for crude dissolution)

Standardized Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . If the validation step fails, the protocol must be repeated.

Protocol A: Silica Gel Column Chromatography (For Crude <90% Purity)

This method exploits the subtle dipole moment differences between the unreacted, mono-brominated, and di-brominated species.

  • Stationary Phase Preparation: Slurry pack 230–400 mesh silica gel in 100% Hexanes. Ensure the column bed is perfectly level to prevent band broadening.

  • Sample Loading: Dissolve the crude α-bromo-4-iodopropiophenone in a minimum volume of cold DCM (approx. 1 mL per gram of crude). Apply evenly to the column head.

  • Isocratic Elution (Impurity Removal): Elute with 2 column volumes (CV) of Hexanes:EtOAc (95:5). The α,α-dibromo-4-iodopropiophenone will elute in these early fractions.

  • Gradient Elution (Product Isolation): Increase polarity to Hexanes:EtOAc (90:10). Collect 15 mL fractions. The target mono-brominated product is highly UV-active and will elute in this window.

  • Self-Validation (2D-TLC): Before pooling fractions, spot the presumed product on a TLC plate. Run it in Hexanes:EtOAc (85:15). Remove, rotate the plate 90 degrees, and run it again. A single, tight spot on the diagonal validates that the compound is pure and is not degrading on the acidic silica gel.

  • Concentration: Pool the validated fractions and concentrate under reduced pressure at < 30°C to yield a white to off-white solid.

Protocol B: Recrystallization (For Crude >90% Purity)

When the primary impurity is unreacted starting material, recrystallization from a polar protic solvent is the most thermodynamically efficient purification method.

  • Dissolution: Suspend the crude solid in absolute ethanol (approx. 4 mL/g). Heat to a gentle reflux (78°C) until complete dissolution occurs.

  • Hot Filtration: If insoluble dark particulates are present, perform a rapid hot gravity filtration through fluted filter paper to remove polymerized degradation products.

  • Controlled Nucleation: Allow the flask to cool undisturbed to room temperature over 2 hours. Causality: Slow cooling promotes selective crystal lattice formation, thermodynamically excluding the unreacted 4-iodopropiophenone into the mother liquor.

  • Maturation: Chill the flask in an ice bath (0–4°C) for 1 hour to depress solubility and maximize yield.

  • Isolation: Recover the crystals via vacuum filtration (Büchner funnel). Wash the filter cake with 2 volumes of ice-cold ethanol to remove surface-bound mother liquor.

  • Self-Validation (Melting Point & Co-Spot): Dry the crystals under high vacuum for 4 hours.

    • Validation 1: Take a melting point. A sharp range (≤ 1.5°C) validates the absence of crystal lattice impurities.

    • Validation 2: Run a co-spot TLC (Hexanes:EtOAc 90:10) containing the crude mixture, the mother liquor, and the purified crystals. The mother liquor must show enrichment of impurities, while the crystal lane must show only a single spot.

References

1.1 2. 3 3.2 4. 4

Sources

Troubleshooting

Technical Support Center: Minimizing Deiodination Side Reactions During Bromination

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for navigating the challenges of brominating iodine-containing aromatic compounds. This guide is designed to...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for navigating the challenges of brominating iodine-containing aromatic compounds. This guide is designed to provide you with in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize or eliminate unwanted deiodination side reactions, thereby improving the yield and purity of your desired brominated products.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is deiodination and why does it occur during bromination?

Deiodination is a side reaction where an iodine atom on an aromatic ring is replaced by a hydrogen atom or, in the context of a subsequent bromination, the incoming bromine atom. This occurs because the carbon-iodine bond can be susceptible to cleavage under the electrophilic conditions required for bromination. The mechanism often involves the formation of a cationic intermediate (a sigma complex) which, instead of only leading to the substitution of a hydrogen atom, can also result in the loss of an iodine cation (or its equivalent), which is then replaced.[1][2]

Q2: Which factors primarily influence the extent of deiodination?

Several factors can contribute to the degree of deiodination observed:

  • Choice of Brominating Agent: Highly reactive brominating agents, such as molecular bromine (Br₂), especially in the presence of a strong Lewis acid, can increase the likelihood of deiodination.[1][3] Milder reagents often provide better selectivity.

  • Reaction Temperature: Higher reaction temperatures can provide the activation energy needed for the C-I bond cleavage, leading to increased deiodination.[4]

  • Solvent Polarity: The choice of solvent plays a crucial role. Polar solvents can stabilize charged intermediates, potentially favoring pathways that lead to deiodination.[5][6]

  • Substrate Electronics: The electronic nature of the iodo-substituted aromatic ring can influence its susceptibility to deiodination. Both electron-donating and electron-withdrawing groups can affect the stability of intermediates in the reaction pathway.

Q3: Are there any "go-to" reagents for minimizing deiodination?

N-Bromosuccinimide (NBS) is a widely used reagent that is often preferred over molecular bromine for selective brominations as it is a solid and easier to handle.[7][8][9] It can provide a low, constant concentration of bromine, which can help to avoid the high local concentrations that may lead to side reactions.[9] Dibromoisocyanuric acid (DBI) is another powerful yet often gentle brominating agent that can be effective for a range of aromatic compounds, including deactivated ones.[3][10]

Section 2: Troubleshooting Guide

Encountering unexpected results is a common part of chemical synthesis. Use this guide to diagnose and resolve issues related to deiodination during your bromination reactions.

Observed Problem Potential Cause(s) Suggested Solution(s)
Significant amount of deiodinated-brominated byproduct detected (e.g., by GC-MS or LC-MS). 1. Brominating agent is too reactive. 2. Reaction temperature is too high. 3. Inappropriate solvent. 1. Switch to a milder brominating agent. If using Br₂ with a Lewis acid, consider switching to NBS or DBI.[3][5]2. Lower the reaction temperature. Start at a lower temperature (e.g., 0 °C or even -30 °C) and slowly warm the reaction while monitoring its progress by TLC.[5]3. Use a less polar solvent. Consider switching from a polar protic solvent to a non-polar solvent like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂).[5]
Low yield of the desired bromo-iodo-aromatic product. 1. Deiodination is the major reaction pathway. 2. Incomplete reaction. 1. Implement the solutions for byproduct formation. A significant portion of your starting material may be converting to the deiodinated-brominated product.2. Ensure your brominating agent is active. Use a fresh bottle of NBS or other N-bromo compounds, as they can decompose over time.[4][8] Monitor the reaction by TLC to confirm the consumption of the starting material.
A complex mixture of products is observed. 1. Multiple side reactions are occurring, including deiodination and polybromination. 2. Radical reactions may be interfering. 1. Carefully control the stoichiometry. Use only 1.0-1.1 equivalents of the brominating agent to minimize polybromination.[4] Add the brominating agent slowly to the reaction mixture.2. Exclude light and use a radical inhibitor if necessary. Some bromination reactions, especially with NBS, can have radical components.[11]
Troubleshooting Logic Diagram

Troubleshooting_Deiodination start Problem: Deiodination Side Reaction check_reagent Is the brominating agent highly reactive (e.g., Br2)? start->check_reagent change_reagent Switch to a milder agent: - N-Bromosuccinimide (NBS) - Dibromoisocyanuric acid (DBI) check_reagent->change_reagent Yes check_temp Is the reaction temperature above room temperature? check_reagent->check_temp No change_reagent->check_temp lower_temp Lower the temperature (e.g., 0 °C to -30 °C) and monitor by TLC. check_temp->lower_temp Yes check_solvent Are you using a polar protic solvent? check_temp->check_solvent No lower_temp->check_solvent change_solvent Switch to a non-polar solvent: - Dichloromethane (CH2Cl2) - Carbon Disulfide (CS2) check_solvent->change_solvent Yes final_check Re-evaluate reaction. Is deiodination minimized? check_solvent->final_check No change_solvent->final_check success Success! final_check->success Yes failure Consult further literature for substrate-specific methods. final_check->failure No

Caption: Troubleshooting flowchart for deiodination.

Section 3: In-Depth Protocols

The following are example protocols that can be adapted for the selective bromination of iodo-substituted aromatic compounds. Note: These are general procedures and may require optimization for your specific substrate.

Protocol 1: Selective Bromination using N-Bromosuccinimide (NBS)

This protocol is suitable for many iodo-substituted aromatic compounds, particularly those that are not strongly deactivated.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the iodo-aromatic substrate (1.0 eq.) in a suitable solvent such as dichloromethane (CH₂Cl₂) or acetonitrile.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add N-bromosuccinimide (1.05 eq.) portion-wise over 10-15 minutes.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Bromination of Deactivated Iodo-Aromatics with Dibromoisocyanuric Acid (DBI)

For electron-deficient iodo-aromatic compounds, a more powerful brominating agent may be necessary. DBI in concentrated sulfuric acid is an effective system for such substrates.

  • Preparation: In a flask, dissolve the deactivated iodo-aromatic substrate (1.0 eq.) in concentrated sulfuric acid at room temperature.

  • Reagent Addition: Carefully add dibromoisocyanuric acid (DBI) (0.55 eq., as both bromine atoms can be used) to the solution.

  • Reaction: Stir the mixture at room temperature. The reaction time can vary from a few minutes to several hours, depending on the substrate's reactivity.[10] Monitor by TLC or LC-MS.

  • Work-up: Pour the reaction mixture carefully into a beaker of crushed ice and water.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography.

Section 4: Understanding the Mechanism

The desired reaction is an electrophilic aromatic substitution (SEAr) where a bromine atom replaces a hydrogen atom.[12] However, the C-I bond can also be the site of electrophilic attack.

Competing_Pathways substrate Iodo-Aromatic Substrate sub_block substrate->sub_block reagent + Br+ sub_block->reagent desired_path Desired Pathway: Attack at C-H bond sub_block->desired_path side_path Side Reaction: Attack at C-I bond sub_block->side_path desired_product Bromo-Iodo-Aromatic Product desired_path->desired_product side_product Deiodinated-Brominated Product side_path->side_product

Caption: Competing bromination pathways.

The key to minimizing deiodination is to choose conditions that favor the kinetic product of C-H bromination over the thermodynamic product that may arise from C-I bond cleavage. Milder reagents and lower temperatures generally favor the desired kinetic pathway.

Section 5: Analytical Techniques for Detecting and Quantifying Deiodination

Accurately assessing the extent of deiodination is crucial for optimizing your reaction conditions.

  • Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): These are powerful techniques for separating and identifying the components of your reaction mixture.[13][14] By comparing the mass-to-charge ratios of the peaks with the expected molecular weights of your starting material, desired product, and potential deiodinated byproducts, you can confirm their presence.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can often be used to quantify the ratio of products in the crude reaction mixture by integrating characteristic peaks corresponding to each species.

  • High-Performance Liquid Chromatography (HPLC): With appropriate standards, HPLC can be used for the quantitative analysis of the reaction mixture, providing precise percentages of each component.[15]

By carefully selecting your reagents and reaction conditions, and by closely monitoring your reaction's progress, you can successfully minimize deiodination and achieve a high yield of your desired bromo-iodo-aromatic compound.

References

  • Benchchem. (n.d.). Common side reactions in the bromination of 3-nitroacetophenone.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Dibromoisocyanuric Acid | 15114-43-9.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • Benchchem. (n.d.). Troubleshooting bromination side reactions in phenol synthesis.
  • Tokyo Chemical Industry Co., Ltd. (2024, July 1). TCI Practical Example: Bromination Reaction Using Dibromoisocyanuric Acid.
  • Chemia. (2022, August 22). One of the most powerful brominating agents, overview and reaction mechanisms of dibromoisocyanuric acid (DBI): N-bromo compounds (11).
  • Benchchem. (n.d.). A Comparative Guide to Brominating Agents for Organic Synthesis.
  • Chemistry Steps. (2022, January 20). Electrophilic Aromatic Substitution – The Mechanism.
  • Chris P Schaller. (n.d.). Mechanism of Electrophilic Aromatic Substitution.
  • BYJU'S. (n.d.). Bromination via a Free Radical Mechanism.
  • LibreTexts. (2015, July 9). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
  • LibreTexts. (2023, October 27). Other Aromatic Substitutions.
  • Science Forums. (2012, March 1). Preventing a bromination reaction from going radical.
  • Wikipedia. (n.d.). N-Bromosuccinimide.
  • Chemia. (2022, March 22). A first-line brominating agent: describing N-bromosuccinimide (NBS): N-bromo compounds(2): Discussion series on bromination/iodination reactions 2.
  • Master Organic Chemistry. (2011, June 10). Reagent Friday: NBS (N-Bromo Succinimide).
  • YouTube. (2018, May 6). Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene.
  • Benchchem. (n.d.). Physiological Concentrations of 3,3'-Diiodothyronine (3,3'-T2) in Human Serum: A Technical Guide.
  • Thermo Fisher Scientific. (n.d.). Quantitative Analysis of Free and Total Thyroid Hormones and Metabolites in Serum using LC-MS/MS with and without Derivatization.

Sources

Optimization

Stability of 2-Bromo-1-(4-iodophenyl)propan-1-one in solution

Technical Support Center: Stability & Handling of 2-Bromo-1-(4-iodophenyl)propan-1-one Role: Senior Application Scientist Subject: Stability Profile, Degradation Pathways, and Handling Protocols for 2-Bromo-1-(4-iodophen...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of 2-Bromo-1-(4-iodophenyl)propan-1-one

Role: Senior Application Scientist Subject: Stability Profile, Degradation Pathways, and Handling Protocols for 2-Bromo-1-(4-iodophenyl)propan-1-one (CAS: 236117-38-7 / Analogous Structures)

Part 1: Executive Technical Summary

The "Ticking Clock" of Alpha-Halo Ketones 2-Bromo-1-(4-iodophenyl)propan-1-one is an


-bromo ketone. In the hierarchy of organic stability, this functional group is intrinsically reactive. It is designed to be an electrophile; consequently, it will seek nucleophiles (water, alcohols, amines) aggressively.

The 4-iodo substituent on the phenyl ring adds significant lipophilicity and mass, but it does not stabilize the labile C-Br bond adjacent to the carbonyl. In solution, this compound is prone to three primary degradation vectors: Hydrolysis , Photolysis , and Elimination (Dehydrohalogenation) .

Critical Handling Rule: Treat this compound as a Lachrymator and a Potent Alkylating Agent . All handling must occur in a functioning fume hood.[1]

Part 2: Troubleshooting & FAQs

Q1: "My clear solution turned yellow/brown overnight. Is it still usable?" Diagnosis: This is the hallmark of HBr liberation and subsequent oxidation. The Science:


-Bromo ketones undergo slow elimination of Hydrogen Bromide (HBr) to form the 

-unsaturated ketone (1-(4-iodophenyl)prop-2-en-1-one). The free HBr can oxidize to elemental bromine (

) or catalyze further degradation, causing the yellow/brown discoloration. Action:
  • Minor Yellowing: The compound may still be

    
     pure. Run a TLC or HPLC to confirm. If the peak area is acceptable, use immediately.
    
  • Dark Brown/Acrid Smell: Discard. Significant degradation has occurred.

  • Prevention: Store solutions with a scavenger (e.g., acid-washed copper wire or solid

    
    only if the solvent is strictly anhydrous and non-nucleophilic) or simply prepare fresh.
    

Q2: "I see multiple peaks in my LC-MS when using Methanol as a solvent." Diagnosis: Solvolysis (Methanolysis). The Science: Primary alcohols like methanol are strong enough nucleophiles to attack the


-carbon, displacing the bromide. You are likely generating 2-methoxy-1-(4-iodophenyl)propan-1-one . Furthermore, acidic conditions (from trace HBr) can catalyze ketal formation at the carbonyl.
Action: 
  • Switch Solvents: Use Acetonitrile (MeCN) or Dichloromethane (DCM) for stock solutions.

  • LC-MS Prep: If you must use MeOH for mobile phase, keep the sample temperature at

    
     and inject immediately. Do not store samples in MeOH.
    

Q3: "The compound is degrading even in the freezer. Why?" Diagnosis: Hydrolysis via condensation moisture. The Science: Standard freezers often have high humidity. If the vial is not sealed with parafilm or under an inert atmosphere (Argon/Nitrogen), moisture condenses inside. Water attacks the C-Br bond to form the


-hydroxy ketone.
Action: 
  • The "Double-Vial" Technique: Place the primary vial inside a secondary jar containing desiccant (Drierite or Silica Gel).

  • Inert Gas: Purge the headspace with Argon before sealing.

Q4: "Can I heat this reaction to speed it up?" Diagnosis: Thermal instability. The Science: Heating


-bromo ketones promotes thermodynamic elimination . Above 

, the rate of dehydrobromination to the vinyl ketone accelerates significantly. Action:
  • Keep reaction temperatures below

    
     unless a base is present to intentionally drive elimination.
    

Part 3: Degradation Pathways (Visualization)

The following diagram illustrates the specific chemical fates of 2-Bromo-1-(4-iodophenyl)propan-1-one in solution.

StabilityMap cluster_conditions Critical Stability Factors Target 2-Bromo-1-(4-iodophenyl) propan-1-one (Active Electrophile) Hydrolysis α-Hydroxy Ketone (1-(4-iodophenyl)-2-hydroxypropan-1-one) Target->Hydrolysis  + H₂O (Moisture)    (Nucleophilic Sub.)   Elimination α,β-Unsaturated Ketone (1-(4-iodophenyl)prop-2-en-1-one) + HBr (Acidic) Target->Elimination  Heat or Base    (Dehydrobromination)   Solvolysis α-Alkoxy Ketone (Artifact in MeOH/EtOH) Target->Solvolysis  ROH Solvent    (Solvolysis)   Photolysis Radical Degradation (Debromination/Dimerization) Target->Photolysis  UV Light (hν)    (C-Br Homolysis)   Acidity (HBr autocatalysis) Acidity (HBr autocatalysis) Light Exposure Light Exposure Moisture Moisture

Figure 1: Primary degradation pathways. Note that HBr formation (yellow path) can autocatalyze further degradation.

Part 4: Validated Protocols

Protocol A: Stability-Indicating HPLC Method

Use this generic method to assess purity. The acidic mobile phase suppresses enolization.

ParameterConditionMechanism/Reasoning
Column C18 (e.g., Zorbax Eclipse Plus),

,

Standard reverse phase retention.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH stabilizes the ketone and prevents hydrolysis on-column.
Mobile Phase B Acetonitrile (MeCN) + 0.1% Formic AcidMeCN is aprotic; avoids solvolysis artifacts seen with Methanol.
Gradient 50% B to 95% B over 10 minsHigh starting organic required due to lipophilic 4-iodo group.
Detection UV @ 254 nmThe 4-iodophenyl chromophore absorbs strongly here.
Sample Diluent 100% Acetonitrile (Anhydrous)Critical: Do not dissolve in MeOH or water.
Protocol B: The "Deep Stasis" Storage Method

For long-term storage (>1 week).

  • Container: Amber glass vial (protects from photolysis).

  • Atmosphere: Flush vial with dry Nitrogen or Argon for 30 seconds before capping.

  • Seal: Parafilm over the cap to prevent moisture ingress.

  • Temperature:

    
     is mandatory.
    
  • Thawing: Allow vial to reach room temperature before opening to prevent condensation from forming on the cold solid/solution.

Part 5: Scientific Rationale (Mechanistic Insight)

1. The Enolization Gateway The instability of 2-bromo-1-(4-iodophenyl)propan-1-one is driven by the acidity of the


-proton. In the presence of trace base or even water, the compound can tautomerize to its enol form. This enol is the gateway to both hydrolysis and elimination.
  • Reference: The acid-catalyzed halogenation mechanism implies the reverse process (hydrolysis) also passes through enolic intermediates [1][2].

2. Photochemical Fragility The C-Br bond is relatively weak (


 kcal/mol). Exposure to UV light excites the carbonyl group (n 

), which can transfer energy to break the C-Br bond homolytically. This generates a radical pair that leads to debrominated byproducts (propiophenone derivatives) or dimers. The heavy iodine atom may facilitate intersystem crossing, potentially increasing sensitivity to light [3][4].

3. The Autocatalytic Cycle As the compound degrades, it releases HBr. HBr is a strong acid that catalyzes further enolization and hydrolysis. Thus, degradation is not linear; it accelerates over time. This is why "slightly yellow" solutions degrade rapidly to "dark brown" tars if not intervened [5].

References

  • Chemistry LibreTexts. (2023). Alpha Halogenation of Aldehydes and Ketones.

  • Master Organic Chemistry. (2020). Alpha-Halogenation of Ketones.

  • Podgoršek, A., et al. (2009). Photochemical -Bromination of Ketones. Tetrahedron. (Contextualizing photolytic instability of the C-Br bond).
  • BenchChem. (2025).[1] Managing thermal instability of alpha-bromo ketones.

  • RSC Education. (2012).[2] The hydrolysis of 2-bromo-2-methylpropane (Mechanistic Parallels).

Sources

Troubleshooting

Troubleshooting low conversion in alpha-bromination of propiophenones

Welcome to the technical support center for the alpha-bromination of propiophenones. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the alpha-bromination of propiophenones. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. The alpha-bromination of propiophenones is a cornerstone reaction in organic synthesis, yielding key intermediates for a wide array of pharmacologically active molecules.[1][2] However, achieving high conversion and selectivity can be challenging. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Troubleshooting Guide: Low Conversion and Side Reactions

This section addresses specific issues encountered during the alpha-bromination of propiophenones, offering causative explanations and actionable solutions.

Question 1: My reaction has stalled, and I have a low conversion of my propiophenone starting material. What are the likely causes and how can I fix this?

Low conversion is a common hurdle and can often be traced back to several key factors related to the reaction mechanism, which proceeds through an enol or enolate intermediate.[3][4]

Probable Causes & Solutions:

  • Insufficient Acid Catalysis: The acid-catalyzed formation of the enol intermediate is often the rate-determining step in the reaction.[2][4] If the concentration or strength of the acid catalyst is too low, the rate of enolization will be slow, leading to poor conversion.

    • Solution:

      • Increase the concentration of the acid catalyst (e.g., acetic acid, HBr).[3] Acetic acid is a commonly used solvent and catalyst.[1]

      • Consider using a stronger acid catalyst, but be mindful of potential side reactions with sensitive functional groups on your substrate.[1]

  • Poor Quality Brominating Agent: The effectiveness of brominating agents like N-Bromosuccinimide (NBS) can degrade over time, especially with improper storage.[5] Old or impure NBS may appear yellow or brown due to the presence of free bromine and will have reduced reactivity.[5][6]

    • Solution:

      • Use freshly recrystallized NBS for best results.[6]

      • If using elemental bromine (Br₂), ensure it has not been contaminated with water, which can affect its reactivity.

  • Sub-optimal Reaction Temperature: Like many organic reactions, the rate of bromination is temperature-dependent.

    • Solution:

      • Gently heating the reaction mixture can increase the reaction rate. A study on the bromination of 4-chloroacetophenone found that 90°C was an effective temperature.[2] However, excessive heat can promote side reactions, so optimization is key.

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction by influencing the solubility of reagents and the stability of intermediates.

    • Solution:

      • Methanol has been shown to be an effective solvent for the α-bromination of acetophenone using NBS, providing high yields.[7] Other common solvents include acetic acid, dioxane, and chloroform.[8]

Question 2: I'm observing significant amounts of di-brominated and/or aromatic ring-brominated side products. How can I improve the selectivity for mono-alpha-bromination?

Poor selectivity is a frequent challenge, particularly with electron-rich propiophenone derivatives.[9]

Probable Causes & Solutions:

  • Excess Brominating Agent: Using a stoichiometric excess of the brominating agent is a common cause of over-bromination.

    • Solution:

      • Carefully control the stoichiometry. Use a slight excess (e.g., 1.1 equivalents) of the brominating agent.[1]

      • Consider slow, portion-wise addition of the brominating agent to maintain a low concentration in the reaction mixture, which can favor mono-bromination.[10]

  • Electron-Rich Aromatic Rings: Propiophenones with electron-donating groups (e.g., -OH, -OCH₃) on the aromatic ring are susceptible to electrophilic aromatic substitution (ring bromination) in addition to alpha-bromination.[9]

    • Solution:

      • Choose a milder brominating agent. For substrates prone to ring bromination, copper(II) bromide (CuBr₂) can be a more selective alternative to Br₂ or NBS.[9][11]

      • Optimize reaction conditions. Lowering the reaction temperature can sometimes favor the desired alpha-bromination over ring bromination.

  • Strongly Acidic Conditions: While acid catalysis is necessary, overly harsh acidic conditions can sometimes promote side reactions.

    • Solution:

      • If using a strong acid catalyst, consider reducing its concentration or switching to a milder acid. Some methods have shown success even without a catalyst.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of acid-catalyzed alpha-bromination of propiophenone?

The reaction proceeds through a three-step mechanism:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, making the alpha-protons more acidic.[3][12]

  • Enol formation: A base (often the solvent or the conjugate base of the acid catalyst) removes an alpha-proton, leading to the formation of a nucleophilic enol intermediate.[3][4] This is typically the rate-determining step.[2]

  • Nucleophilic attack on bromine: The electron-rich double bond of the enol attacks the electrophilic bromine (from Br₂ or NBS), forming the alpha-bromo ketone and regenerating the acid catalyst.[3][4]

Q2: Which brominating agent should I choose: Br₂, NBS, or CuBr₂?

The choice of brominating agent depends on the specific substrate and desired selectivity.

Brominating AgentAdvantagesDisadvantages
Elemental Bromine (Br₂) ** Inexpensive and readily available.Highly toxic, corrosive, and can lead to over-bromination and ring bromination, especially with activated aromatic rings.[2]
N-Bromosuccinimide (NBS) Solid, easier, and safer to handle than Br₂.[13] Often provides better selectivity for mono-bromination.[14]Can be less stable and more expensive than Br₂.[15] Purity is crucial for good results.[6]
Copper(II) Bromide (CuBr₂) **Generally offers higher selectivity for alpha-bromination over ring bromination, particularly for electron-rich substrates.[9] Considered a greener alternative.[9]May require specific reaction conditions and can be less reactive than Br₂ or NBS for some substrates.

Q3: Can I perform this reaction under basic conditions?

While alpha-halogenation can be performed under basic conditions, it is generally not recommended for ketones with multiple alpha-hydrogens, like propiophenone. Under basic conditions, each successive halogenation makes the remaining alpha-hydrogens more acidic, leading to polyhalogenation. The haloform reaction is a classic example of this. Acid-catalyzed bromination, on the other hand, is easier to control for mono-substitution.[4][12]

Standard Experimental Protocol: Alpha-Bromination of Propiophenone with NBS

This protocol provides a general procedure that can be optimized for specific propiophenone derivatives.

Materials:

  • Propiophenone (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq), freshly recrystallized

  • Acetic Acid (as solvent and catalyst)

  • Dichloromethane (for workup)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add propiophenone and acetic acid.

  • Stir the solution at room temperature to ensure complete dissolution.

  • Slowly add N-bromosuccinimide in portions over 10-15 minutes.

  • Heat the reaction mixture to a gentle reflux (the temperature will depend on the specific propiophenone derivative and can be optimized).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and dichloromethane.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the acid), saturated aqueous sodium thiosulfate solution (to quench any unreacted bromine), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude α-bromopropiophenone.

  • The crude product can be purified by column chromatography or recrystallization.

Visualizing the Process

Diagram 1: Acid-Catalyzed Alpha-Bromination Mechanism

G Acid-Catalyzed Alpha-Bromination Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Enol Formation (Rate-Determining) cluster_2 Step 3: Nucleophilic Attack cluster_3 Step 4: Deprotonation Propiophenone Propiophenone Protonated_Ketone Protonated Ketone Propiophenone->Protonated_Ketone + H⁺ Enol Enol Intermediate Protonated_Ketone->Enol - H⁺ Brominated_Intermediate Brominated Intermediate Enol->Brominated_Intermediate + Br₂ Alpha_Bromo_Propiophenone α-Bromopropiophenone Brominated_Intermediate->Alpha_Bromo_Propiophenone - H⁺

Caption: Mechanism of acid-catalyzed alpha-bromination of propiophenone.

Diagram 2: Troubleshooting Workflow for Low Conversion

G Troubleshooting Low Conversion Start Low Conversion Observed Check_Catalyst Is Acid Catalyst Sufficient? Start->Check_Catalyst Check_Reagent Is Brominating Agent Fresh? Check_Catalyst->Check_Reagent Yes Increase_Catalyst Increase Catalyst Concentration/Strength Check_Catalyst->Increase_Catalyst No Check_Temp Is Reaction Temperature Optimal? Check_Reagent->Check_Temp Yes Recrystallize_NBS Use Fresh/Recrystallized NBS Check_Reagent->Recrystallize_NBS No Check_Solvent Is Solvent Appropriate? Check_Temp->Check_Solvent Yes Optimize_Temp Optimize Reaction Temperature Check_Temp->Optimize_Temp No Change_Solvent Consider Alternative Solvent Check_Solvent->Change_Solvent No Success Improved Conversion Check_Solvent->Success Yes Increase_Catalyst->Success Recrystallize_NBS->Success Optimize_Temp->Success Change_Solvent->Success

Caption: A logical workflow for troubleshooting low conversion.

References

  • Synthetic Access to Aromatic α-Haloketones. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. (2024, February 21). National Institutes of Health (NIH). Retrieved from [Link]

  • α-Bromoketone synthesis by bromination. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Halogenation Of Ketones via Enols. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • A Green, Facile Method for Selective α-Bromination of Flavanones. (2025, December 17). ACS Omega. Retrieved from [Link]

  • A method for synthesizing α-bromoketones by hydrogen peroxide oxidative bromination. (n.d.). Google Patents.
  • Bromination of Alkenes - The Mechanism. (2013, March 15). Master Organic Chemistry. Retrieved from [Link]

  • Method for selective bromination of phenyl alkyl ketone derivatives or ... (n.d.). Google Patents.
  • Bromination of para substituted propiophenones. (n.d.). ResearchGate. Retrieved from [Link]

  • Reagent Friday: NBS (N-Bromo Succinimide). (2011, June 10). Master Organic Chemistry. Retrieved from [Link]

  • N-Bromosuccinimide. (n.d.). Wikipedia. Retrieved from [Link]

  • Learning to respect NBS the hard way. (2007, November 26). Sciencemadness Discussion Board. Retrieved from [Link]

  • Alpha Halogenation of Ketones. (2018, May 5). YouTube. Retrieved from [Link]

  • 22.3: Alpha Halogenation of Aldehydes and Ketones. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • Preparation of 4-hydroxy-alpha-bromopropiophenone. (n.d.). Google Patents.
  • Green Analysis of the Bromination Reaction of Propiophenone Derivatives Mediated by Cu Complexes. (2025, October 26). ResearchGate. Retrieved from [Link]

  • Effect of solvent and temperature on the a-bromin- ation of acetophenone with NBS under microwave irradiation a. (n.d.). ResearchGate. Retrieved from [Link]

  • Optimization of the Reaction Conditions for the α- Alkylation of Ketones a. (n.d.). ResearchGate. Retrieved from [Link]

  • A first-line brominating agent:describing N-bromosuccinimide (NBS):N-bromo compounds(2):Discussion series on bromination/iodination reactions 2. (2022, March 22). Chemia. Retrieved from [Link]

  • Process for the production of ª ‡ -bromopropiophenone. (n.d.). Google Patents.
  • Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Propiophenone rearrangement. (2005, March 5). Sciencemadness Discussion Board. Retrieved from [Link]

  • Bromination on the aromatic ring vs aliphatic chain. (2020, May 20). Chemistry Stack Exchange. Retrieved from [Link]

  • N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Preparation method of alpha-bromo aromatic ketone compounds. (2018, July 13). Eureka | Patsnap. Retrieved from [Link]

  • Preparation method for (S)-(-)-alpha-methylaminopropiophenone. (n.d.). Google Patents.
  • Explain acid-catalyzed halogenation of ketones. (2025, October 3). Filo. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Handling the Lachrymatory Properties of 2-Bromo-1-(4-iodophenyl)propan-1-one

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the safe handling and management of the lachrymatory properties of 2-Bromo-1-(4-iodophenyl)propan-1-one. By...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the safe handling and management of the lachrymatory properties of 2-Bromo-1-(4-iodophenyl)propan-1-one. By understanding the underlying chemical principles and adhering to strict safety protocols, you can mitigate risks and ensure a safe laboratory environment.

I. Understanding the Hazard: The Chemistry of a Potent Irritant

2-Bromo-1-(4-iodophenyl)propan-1-one belongs to the class of α-haloketones, which are known for their potent lachrymatory (tear-inducing) effects.[1] This property arises from the compound's chemical structure and reactivity.

Molecular Mechanism of Action:

The primary mechanism of lachrymation involves the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1] TRPA1 is a non-selective cation channel located on sensory nerve endings, particularly the trigeminal nerve that innervates the cornea and conjunctiva.[1]

The process unfolds as follows:

  • Electrophilic Nature: α-haloketones, including 2-Bromo-1-(4-iodophenyl)propan-1-one, are strong electrophiles. The electron-withdrawing effect of the carbonyl group increases the polarity of the adjacent carbon-halogen bond, making the α-carbon highly susceptible to nucleophilic attack.[1]

  • Covalent Modification: These compounds react with nucleophilic residues, specifically the thiol groups of cysteine residues on the TRPA1 channel protein, forming covalent bonds.[1]

  • Channel Activation: This covalent modification triggers a conformational change in the TRPA1 channel, leading to its opening and the influx of cations. This influx depolarizes the sensory neuron, resulting in the sensation of pain and initiating the tearing reflex.[1]

The reactivity and, consequently, the lachrymatory potency of α-haloketones are influenced by the nature of the halogen, with the general trend being I > Br > Cl > F.[1]

II. Troubleshooting Guide: Addressing Common Issues

This section provides solutions to specific problems that may arise during the handling and use of 2-Bromo-1-(4-iodophenyl)propan-1-one.

Problem Potential Causes Troubleshooting Steps & Solutions
Accidental Release or Spill Improper handling, container failure, or reaction mishap.Immediate Action: 1. Evacuate the immediate area and alert nearby personnel.[2] 2. If safe to do so, increase ventilation to the area.[3] 3. Do not attempt to clean up a large spill without appropriate PPE. Cleanup Procedure (for minor spills): 1. Wear appropriate PPE (see Section III).[4] 2. Cover the spill with an inert absorbent material (e.g., vermiculite, dry sand).[2] 3. Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[2][3] 4. Clean the spill area with a suitable solvent (e.g., isopropanol, acetone), followed by soap and water.[4] 5. Dispose of all contaminated materials as hazardous waste.[3]
Eye Exposure Inadequate eye protection, splashes during transfer or reaction.Immediate Action: 1. Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5][6] 2. Remove contact lenses if present and easy to do so.[2] 3. Seek immediate medical attention.[5] Do not rub the eyes, as this can worsen the irritation.[7]
Skin Contact Insufficient hand or body protection, accidental drips or splashes.Immediate Action: 1. Immediately remove all contaminated clothing.[5] 2. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[3][6] 3. Seek medical attention if skin irritation develops or persists.[3]
Inhalation Inadequate ventilation, handling the solid outside of a fume hood.Immediate Action: 1. Move the affected individual to fresh air immediately.[5][8] 2. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth resuscitation).[5][8][9] 3. Seek immediate medical attention.[5]
Persistent Odor in the Lab Small, unnoticed spills, contaminated equipment, or inadequate ventilation.1. Identify and Decontaminate the Source: Carefully inspect work areas, balances, and equipment for any residual contamination. Clean any identified areas as described for minor spills. 2. Ventilation: Ensure that the laboratory's ventilation system is functioning correctly. Work with this compound exclusively in a certified chemical fume hood.[3][5] 3. Waste Disposal: Ensure that all waste containing 2-Bromo-1-(4-iodophenyl)propan-1-one is properly sealed in labeled containers and removed from the lab promptly.[3]

III. Frequently Asked Questions (FAQs)

Q1: What is the appropriate Personal Protective Equipment (PPE) for handling 2-Bromo-1-(4-iodophenyl)propan-1-one?

A1: A comprehensive PPE strategy is crucial. The minimum requirements include:

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[10]

  • Hand Protection: Use disposable nitrile gloves as a minimum. For extended handling, consider double-gloving or using Silver Shield gloves underneath nitrile gloves.[10]

  • Body Protection: A lab coat, long pants, and closed-toe shoes are required.[10] For tasks with a higher risk of splashing, a chemically resistant apron or coveralls should be worn.[11][12]

  • Respiratory Protection: All handling of 2-Bromo-1-(4-iodophenyl)propan-1-one should be performed in a certified chemical fume hood to avoid inhalation.[5]

Q2: How should 2-Bromo-1-(4-iodophenyl)propan-1-one be stored?

A2: Proper storage is essential to maintain the compound's stability and prevent accidental exposure.

  • Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[13]

  • Keep the container tightly sealed.[3][13]

  • Refrigeration (2-8°C) is often recommended.[5][13]

  • Store in a designated area for corrosive and lachrymatory substances.[5]

  • Ensure containers are made of inert materials like glass or high-density polyethylene (HDPE).[13]

Q3: What is the proper procedure for decontaminating glassware and equipment after use?

A3:

  • Rinse the glassware and equipment with a suitable organic solvent (e.g., acetone or ethanol) in a chemical fume hood to remove the bulk of the compound. Collect the rinse solvent as hazardous waste.

  • Wash the rinsed items with soap and water.

  • If a persistent residue or odor remains, consider soaking the equipment in a base bath (e.g., alcoholic potassium hydroxide) to hydrolyze the α-bromoketone. Caution: Base baths are highly corrosive and require their own specific safety precautions.

Q4: What should I do in case of a fire involving 2-Bromo-1-(4-iodophenyl)propan-1-one?

A4:

  • Use a dry chemical, carbon dioxide (CO2), water spray, or foam extinguisher.[9]

  • Firefighters should wear self-contained breathing apparatus (SCBA) to protect against the hazardous combustion products, which may include hydrogen bromide and carbon oxides.[2][9]

Q5: How should I dispose of waste containing 2-Bromo-1-(4-iodophenyl)propan-1-one?

A5:

  • All waste, including contaminated absorbent materials, used PPE, and rinse solvents, must be collected in a properly labeled, sealed container for hazardous waste.[3]

  • Follow your institution's and local regulations for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain.[2][14]

IV. Experimental Protocols: Safe Handling and Spill Response

Protocol 1: Standard Operating Procedure for Handling 2-Bromo-1-(4-iodophenyl)propan-1-one
  • Preparation:

    • Ensure a certified chemical fume hood is available and functioning correctly.

    • Gather all necessary PPE: chemical safety goggles, face shield, lab coat, long pants, closed-toe shoes, and appropriate gloves.

    • Have spill cleanup materials readily available.

  • Handling:

    • Conduct all weighing and transfers of the compound inside the chemical fume hood.

    • Use a disposable weighing boat or paper for solids to minimize contamination of balances.

    • Keep the container of 2-Bromo-1-(4-iodophenyl)propan-1-one sealed when not in use.

    • Clean any contaminated surfaces immediately.

  • Post-Handling:

    • Decontaminate all glassware and equipment as described in the FAQ.

    • Properly dispose of all waste.

    • Wash hands thoroughly with soap and water after removing gloves.[2]

Protocol 2: Emergency Response for Accidental Exposure

This protocol outlines the immediate steps to be taken in case of personal exposure.

  • Eye Contact:

    • Immediately proceed to the nearest emergency eyewash station.

    • Flush eyes with a gentle stream of water for at least 15 minutes, keeping the eyelids open.[5][6]

    • Have a coworker notify emergency services.

    • Seek immediate medical attention.[5]

  • Skin Contact:

    • Immediately proceed to the nearest safety shower.

    • Remove all contaminated clothing while under the shower.[5]

    • Wash the affected area with soap and water for at least 15 minutes.[3][6]

    • Seek medical attention if irritation persists.[3]

  • Inhalation:

    • Immediately move the individual to fresh air.[5][8]

    • Have a coworker notify emergency services.

    • If breathing is difficult, provide oxygen. If breathing stops, begin artificial respiration.[5][8][9]

    • Seek immediate medical attention.[5]

V. Visualization of Spill Response Workflow

The following diagram illustrates the decision-making process for handling a spill of 2-Bromo-1-(4-iodophenyl)propan-1-one.

SpillResponse Start Spill of 2-Bromo-1-(4-iodophenyl)propan-1-one Occurs Assess Assess Spill Size and Location Start->Assess MinorSpill Minor Spill (Contained in Fume Hood) Assess->MinorSpill Small MajorSpill Major Spill (Outside Containment) Assess->MajorSpill Large WearPPE Don Appropriate PPE MinorSpill->WearPPE Evacuate Evacuate Area, Alert Others, Call Emergency Services MajorSpill->Evacuate End Spill Managed Evacuate->End Contain Contain Spill with Absorbent Material WearPPE->Contain Cleanup Collect Absorbed Material into Waste Container Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Dispose Dispose of all Contaminated Materials as Hazardous Waste Decontaminate->Dispose Dispose->End

Caption: Workflow for handling a spill of 2-Bromo-1-(4-iodophenyl)propan-1-one.

VI. References

  • 2-BROMO-1-(4-ISOBUTYLPHENYL)PROPAN-1-ONE - Safety Data Sheet - ChemicalBook. Available at:

  • SAFETY DATA SHEET - 2-Bromopropiophenone. Available at:

  • Decontamination Personal - Chemical Agent Instructor. Available at:

  • SAFETY DATA SHEET - Fisher Scientific. Available at:

  • Aldrich - B56404 - SAFETY DATA SHEET. Available at:

  • SAFETY DATA SHEET - Spectrum Chemical. Available at:

  • SAFETY DATA SHEET - 1-Bromo-2-iodobenzene. Available at:

  • An In-Depth Technical Guide to the Lachrymatory Properties of Alpha-Haloketones - Benchchem. Available at:

  • SAFETY DATA SHEET - Thermo Fisher Scientific. Available at:

  • 2-Bromo-1-(4-chlorophenyl)propan-1-one - CymitQuimica. Available at:

  • Material Safety Data Sheet - 2-Bromo-1-Phenylpropane - Cole-Parmer. Available at:

  • SAFETY DATA SHEET - Fisher Scientific. Available at:

  • Chloroacetophenone (CN): Riot Control/Tear Agent | NIOSH - CDC. Available at:

  • SS-8688 - Safety Data Sheet. Available at:

  • Tear gas - Wikipedia. Available at:

  • Tear Gas Cleanup and Remediation: A Comprehensive Guide. Available at:

  • 2-broMo-1-(4-iodophenyl)ethan-1-one - ChemBK. Available at:

  • What are the storage conditions for 2-Bromo-1-phenyl-pentan-1-one? - Knowledge. Available at:

  • Personal Protective Equipment | US EPA. Available at:

  • Tear Gas - Decontamination Procedures - Restoration Industry Association. Available at:

  • MSDS of 1-Bromo-3-(2-(bromomethyl)-4-iodophenyl)propan-2-one - Capot Chemical. Available at:

  • 2-Bromo-1-(4-iodophenyl)propan-1-one (CAS 31867-48-8) - Fluorochem. Available at:

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. Available at:

  • CAS 345-94-8: 2-Bromo-1-(4-fluorophenyl)-1-propanone - CymitQuimica. Available at:

  • Optimizing reaction parameters for the synthesis of 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one - Benchchem. Available at:

  • Alpha Halogenation of Aldehydes and Ketones | Organic... - Fiveable. Available at:

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. Available at:

  • Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo - Rsc.org. Available at:

  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. Available at:

  • 5 Types of PPE for Hazardous Chemicals | Hazmat School. Available at:

  • mechanism of alpha-halogenation of ketones - YouTube. Available at:

  • 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. Available at:

  • 2-Bromo-1-(4-Chlorophenyl)Propan-1-One - PharmaCompass.com. Available at:

  • α-Bromoketone synthesis by bromination - Organic Chemistry Portal. Available at:

  • 2-Bromo-1-(4-Chlorophenyl) Propan-1-One Manufacturer & Supplier in India. Available at:

  • 2-Bromo-1-(4-fluorophenyl)propan-1-one - Sigma-Aldrich. Available at:

Sources

Troubleshooting

Technical Support Center: Optimization of 4'-Iodopropiophenone Bromination

Welcome to the technical support center for the α-bromination of 4'-iodopropiophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the α-bromination of 4'-iodopropiophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, maximize yield, and ensure the purity of your product, 2-bromo-4'-iodopropiophenone.

Troubleshooting Guide: Addressing Common Experimental Issues

This section provides solutions to specific problems you may encounter during the α-bromination of 4'-iodopropiophenone.

Question 1: I am observing low or no conversion of my 4'-iodopropiophenone starting material. What are the likely causes and how can I resolve this?

Answer:

Low conversion is a common issue that can often be traced back to several key factors related to reaction kinetics and reagent activity.

  • Insufficient Reaction Temperature: The rate of the acid-catalyzed bromination is highly dependent on temperature.[1] The initial formation of the enol intermediate, which is the rate-determining step, requires sufficient thermal energy.[1][2] If the temperature is too low, the reaction will proceed very slowly or not at all.

    • Solution: Gradually increase the reaction temperature in increments of 10°C and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For many propiophenone derivatives, temperatures in the range of 60-90°C are effective, depending on the solvent and brominating agent used.[3][4][5]

  • Inactive Reagents: The brominating agent or the acid catalyst may have degraded over time. N-Bromosuccinimide (NBS) can decompose, and hydrobromic acid can lose its potency.

    • Solution: Always use fresh, high-purity reagents.[1] It is good practice to test the activity of your brominating agent on a more reactive substrate if you suspect degradation.

  • Insufficient Reaction Time: Some bromination reactions, especially at lower temperatures, may require extended periods to reach completion.

    • Solution: Increase the reaction time and continue to monitor the reaction's progress. A study on acetophenone derivatives showed that a reaction time of 3 hours at 90°C gave the optimal yield.[5]

Question 2: My reaction is producing a significant amount of the di-brominated product, 2,2-dibromo-4'-iodopropiophenone. How can I improve the selectivity for the mono-brominated product?

Answer:

The formation of di-brominated byproducts is a frequent challenge, often resulting from overly aggressive reaction conditions.

  • Excess Brominating Agent: Using a significant excess of the brominating agent will naturally drive the reaction towards polybromination.[1]

    • Solution: Carefully control the stoichiometry. Use a slight excess (e.g., 1.05 to 1.1 equivalents) of the brominating agent.[1][6]

  • High Reaction Temperature: Elevated temperatures can increase the rate of the second bromination, reducing the selectivity for the mono-brominated product.[1]

    • Solution: If di-bromination is observed, try lowering the reaction temperature. For some systems, cooling the reaction mixture in an ice bath during the addition of the brominating agent can improve selectivity.[1][6]

  • Reaction Conditions Favoring Polyhalogenation: Base-catalyzed brominations are known to lead to polyhalogenation because the electron-withdrawing effect of the first bromine atom makes the remaining α-hydrogen more acidic and thus more readily removed by a base.[1]

    • Solution: Ensure your reaction is performed under acidic conditions. Acid-catalyzed bromination proceeds through the enol intermediate, and the introduction of the first bromine atom deactivates the carbonyl oxygen, making the formation of a second enol intermediate slower, which favors mono-halogenation.[1]

Question 3: I am detecting bromination on the aromatic ring of 4'-iodopropiophenone in my product mixture. How can I prevent this side reaction?

Answer:

While the propiophenone group is deactivating, the iodo-substituent is slightly activating, which can lead to aromatic bromination under certain conditions.

  • Presence of a Strong Lewis Acid Catalyst: Catalysts like FeBr₃ are potent promoters of electrophilic aromatic substitution and should be avoided if α-bromination is the desired outcome.[1]

    • Solution: Utilize a protic acid catalyst such as hydrobromic acid (HBr) or p-toluenesulfonic acid (p-TsOH), which are more selective for promoting enol formation and subsequent α-bromination.[1]

  • Choice of Brominating Agent: Some brominating agents are more prone to causing aromatic substitution.

    • Solution: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent for the α-position compared to elemental bromine.[1]

Frequently Asked Questions (FAQs)

This section addresses more general questions regarding the optimization of the bromination of 4'-iodopropiophenone.

Question 4: What is the optimal reaction temperature for the α-bromination of 4'-iodopropiophenone?

Answer:

There is no single "optimal" temperature, as it is highly dependent on the specific reaction conditions. However, a general understanding of the role of temperature can guide your optimization.

  • Lower Temperatures (0-25°C): Often employed to enhance selectivity and minimize the formation of byproducts, especially when using highly reactive brominating agents. However, reaction times will be significantly longer. A procedure using bromine in methanol is performed at 0-5°C initially, then allowed to warm to room temperature.[1]

  • Moderate to High Temperatures (60-90°C): These temperatures are commonly used to increase the reaction rate and ensure complete conversion of the starting material. A study on the bromination of a similar compound, 4-hydroxypropiophenone, found that the reflux temperature of a chloroform/ethyl acetate mixture (60-80°C) was suitable.[3] Another study on acetophenone derivatives determined that 90°C was the optimal temperature for achieving a high yield in a reasonable timeframe.[5]

Temperature RangePotential AdvantagesPotential Disadvantages
0-25°C Higher selectivity, reduced byproductsSlower reaction rate, longer reaction times
25-60°C Balanced rate and selectivityMay still require extended reaction times
60-90°C Faster reaction rate, shorter reaction timesPotential for increased byproduct formation (di-bromination)

Recommendation: Start with a moderate temperature (e.g., 60°C) and adjust based on your observed results from reaction monitoring.

Question 5: Which brominating agent and solvent system is best for this reaction?

Answer:

The choice of brominating agent and solvent is crucial for a successful reaction.

  • Brominating Agents:

    • N-Bromosuccinimide (NBS): Often preferred for its selectivity for the α-position and safer handling compared to liquid bromine.[1]

    • Cupric Bromide (CuBr₂): A solid reagent that can provide high purity products and is also a good option.[3][4]

    • Elemental Bromine (Br₂): Effective but can be less selective and requires careful handling due to its corrosive and toxic nature.[6]

  • Solvents:

    • Acetic Acid: A common solvent for acid-catalyzed brominations, as it can also act as a catalyst.[6]

    • Methanol: Used in some procedures with bromine and an acid catalyst.[1]

    • Dichloromethane/Chloroform: These chlorinated solvents are also effective, particularly in reactions with NBS or CuBr₂.[1][3]

Recommendation: For a balance of reactivity, selectivity, and safety, a system of NBS with a catalytic amount of p-TsOH in dichloromethane is an excellent starting point.[1] Alternatively, CuBr₂ in a mixed solvent system like ethyl acetate and chloroform has been shown to be effective for similar substrates.[3]

Question 6: What is the underlying mechanism of the acid-catalyzed α-bromination, and how does it favor mono-bromination?

Answer:

The acid-catalyzed α-bromination proceeds through a two-step mechanism involving the formation of an enol intermediate.

  • Enol Formation (Rate-Determining Step): The carbonyl oxygen is first protonated by the acid catalyst. A base (such as the solvent or the conjugate base of the acid) then removes a proton from the α-carbon, leading to the formation of a C=C double bond and the neutral enol intermediate.[1][2][7]

  • Nucleophilic Attack on Bromine: The electron-rich double bond of the enol acts as a nucleophile and attacks the electrophilic bromine molecule (Br₂). This forms a new C-Br bond at the α-position and a protonated carbonyl. Deprotonation of the carbonyl oxygen regenerates the catalyst and yields the α-bromo ketone product.[7][8]

This mechanism generally favors mono-bromination because the electron-withdrawing bromine atom on the α-carbon decreases the basicity of the carbonyl oxygen. This makes the initial protonation step, which is required for the formation of a second enol intermediate, less favorable and therefore slower.[1]

Experimental Protocols

Below are representative protocols for the α-bromination of 4'-iodopropiophenone based on established methods for similar ketones.

Protocol 1: Bromination using N-Bromosuccinimide (NBS) and p-TsOH [1]

  • In a round-bottom flask, dissolve 4'-iodopropiophenone (1 equivalent) in dichloromethane.

  • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid (0.1-0.2 equivalents).

  • Stir the reaction mixture at room temperature or gently heat to 40-50°C.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Bromination using Cupric Bromide (CuBr₂) in a Mixed Solvent [3]

  • To a solution of 4'-iodopropiophenone (1 equivalent) in a mixture of ethyl acetate and chloroform, add finely powdered cupric bromide (2.2 equivalents).

  • Heat the mixture to reflux (approximately 60-80°C) with vigorous stirring.

  • Monitor the reaction by observing the color change from dark green to yellowish and by TLC. The reaction is typically complete within 1-3 hours.

  • After completion, cool the reaction mixture and filter to remove the precipitated cuprous bromide.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by recrystallization.

Visualizing the Process

Reaction Mechanism

Acid-Catalyzed Bromination ketone 4'-Iodopropiophenone protonated_ketone Protonated Ketone ketone->protonated_ketone + H+ H_plus H+ Br2 Br₂ enol Enol Intermediate protonated_ketone->enol - H+ (rate-determining) brominated_intermediate Brominated Intermediate enol->brominated_intermediate + Br₂ alpha_bromo_ketone 2-Bromo-4'-iodopropiophenone brominated_intermediate->alpha_bromo_ketone - H+ HBr HBr

Caption: Acid-catalyzed α-bromination mechanism.

Troubleshooting Workflow

Troubleshooting Workflow start Start Experiment monitor Monitor Reaction (TLC/GC) start->monitor complete Reaction Complete? monitor->complete issue Issue Detected? low_conversion Low Conversion issue->low_conversion Low Conversion dibromination Di-bromination issue->dibromination Di-bromination ring_bromination Ring Bromination issue->ring_bromination Ring Bromination complete->issue No workup Work-up & Purify complete->workup Yes end Obtain Product workup->end increase_temp Increase Temperature low_conversion->increase_temp check_reagents Use Fresh Reagents low_conversion->check_reagents increase_time Increase Reaction Time low_conversion->increase_time increase_temp->monitor check_reagents->monitor increase_time->monitor check_stoich Check Stoichiometry (1.1 eq Br+) dibromination->check_stoich lower_temp Lower Temperature dibromination->lower_temp check_stoich->monitor lower_temp->monitor change_catalyst Use Protic Acid (p-TsOH) ring_bromination->change_catalyst use_nbs Use NBS ring_bromination->use_nbs change_catalyst->monitor use_nbs->monitor

Caption: A decision-making workflow for troubleshooting common issues.

References

  • Preparation of 4-hydroxy-alpha-bromopropiophenone.
  • Green Analysis of the Bromination Reaction of Propiophenone Derivatives Mediated by Cu Complexes. ResearchGate. [Link]

  • Synthesis of 2-Bromo-4-Methylpropiophenone: A Journey into Organic Chemistry. Medium. [Link]

  • Optimisation parameters for the α-alkylation of propiophenone using benzyl bromide. ResearchGate. [Link]

  • Synthetic Access to Aromatic α-Haloketones. National Institutes of Health (NIH). [Link]

  • α-Bromoketone synthesis by bromination. Organic Chemistry Portal. [Link]

  • Development of Ketone-Based Brominating Agents (KBA) for the Practical Asymmetric α-Bromination of Aldehydes Catalyzed by Tritylpyrrolidine. ACS Publications. [Link]

  • Process for the bromination of ketones.
  • Bromination of Ketones by Palladium(II). An Asymmetric α-Bromoketones Catalytically Synthesized by a. Jordan Journal of Chemistry. [Link]

  • Synthesis of γ-halogenated ketones via the Ce(IV)-mediated oxidative coupling of cyclobutanols and inorganic halides. National Institutes of Health (NIH). [Link]

  • Organocatalytic asymmetric α-bromination of aldehydes and ketones. Royal Society of Chemistry. [Link]

  • Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. National Institutes of Health (NIH). [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Synthesis of 2-bromo-4'-chloropropiophenone. PrepChem.com. [Link]

  • Effects of reaction time (A) and temperature (B) on bromination of... ResearchGate. [Link]

  • ELECTROCATALYTIC OXIDATIVE SIDE CHAIN BROMINATION OF ALKYL ARYL KETONES. IJRPC. [Link]

  • 2-Bromo-4'-Methylpropiophenone Synthesis Guide. Scribd. [Link]

  • Bromination of Deactivated Aromatics: A Simple and Efficient Method. ACS Publications. [Link]

  • Iodination of ketones acid/base catalysed mechanism. Doc Brown's Chemistry. [Link]

  • Directed Regioselectivity of Bromination of Ketones with NBS: Solvent-Free Conditions versus Water. ResearchGate. [Link]

  • Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. National Institutes of Health (NIH). [Link]

  • Bromination of ketones with H2O2–HBr “on water”. ResearchGate. [Link]

  • Proposed reaction mechanism for bromination. ResearchGate. [Link]

  • Selective Bromination Method of Asymmetric Ketones.
  • Bromination of Ketones. YouTube. [Link]

  • Bromination on the aromatic ring vs aliphatic chain. Chemistry Stack Exchange. [Link]

  • Halogenation Of Ketones via Enols. Master Organic Chemistry. [Link]

  • Electrophilic Activation of Molecular Bromine Mediated by I(III). ChemRxiv. [Link]

  • Acid Catalyzed Bromination of A Carbon of Aldehyde or Ketone. YouTube. [Link]

  • Alpha Halogenation of Aldehydes and Ketones. LibreTexts. [Link]

  • Bromination Help. Reddit. [Link]

  • Ketone bromination problems. Science Forums. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Bromo-1-(4-iodophenyl)propan-1-one

Abstract This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-Bromo-1-(4-iodophenyl)propan-1-one, a halogenated aromatic ketone of interest in sy...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-Bromo-1-(4-iodophenyl)propan-1-one, a halogenated aromatic ketone of interest in synthetic chemistry and drug development. By dissecting its fragmentation pathways, we offer a robust framework for its structural elucidation and identification. This document compares the compound's expected fragmentation behavior against the established principles observed in related structures, such as aromatic ketones and other halogenated molecules. Detailed experimental protocols, data interpretation, and visual diagrams are provided to support researchers in their analytical endeavors.

Introduction: The Analytical Challenge of Halogenated Ketones

2-Bromo-1-(4-iodophenyl)propan-1-one is a complex molecule featuring an aromatic ketone backbone substituted with two different, heavy halogens: bromine and iodine. This structural complexity presents a unique analytical challenge and a rich source of information in mass spectrometry. Understanding the fragmentation pattern is crucial for confirming its identity in synthetic reaction mixtures, identifying potential metabolites in drug discovery, or detecting it as an environmental contaminant.

Electron Ionization (EI) mass spectrometry is a powerful tool for this purpose, as it induces reproducible fragmentation, creating a molecular "fingerprint" that is invaluable for structural confirmation.[1] The high energy imparted by EI (~70 eV) ensures that the resulting fragmentation patterns are consistent and suitable for library matching.[1] The fragmentation of this particular molecule is governed by several key factors: the stability of the aromatic ring, the directing effect of the carbonyl group, and the influence of the two halogen substituents, each with distinct isotopic abundances and bond strengths.[1]

Recommended Experimental Protocol: Acquiring a Self-Validating Mass Spectrum

To obtain a reliable and reproducible mass spectrum, a standardized protocol is essential. The following methodology is designed to serve as a self-validating system for the analysis of 2-Bromo-1-(4-iodophenyl)propan-1-one, typically using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

Rationale for Methodological Choices:

  • GC-MS: This hyphenated technique is ideal for separating the analyte from potential impurities in a sample matrix before it enters the mass spectrometer, ensuring a clean spectrum.

  • Electron Ionization (EI): Chosen for its ability to generate detailed, reproducible fragmentation patterns that are highly characteristic of the molecule's structure.

  • Helium Carrier Gas: An inert gas that ensures minimal interaction with the analyte during its transit through the GC column.

Step-by-Step GC-MS Protocol
  • Sample Preparation: Dissolve approximately 1 mg of purified 2-Bromo-1-(4-iodophenyl)propan-1-one in 1 mL of a high-purity volatile solvent, such as dichloromethane or ethyl acetate.

  • Inlet Configuration:

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C (to ensure rapid volatilization without thermal degradation).

    • Split Ratio: 20:1 (to avoid overloading the column and detector).

  • Gas Chromatography Parameters:

    • GC Column: A standard non-polar column, such as a 30 m x 0.25 mm x 0.25 µm DB-5ms or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: Increase at 20 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-450 (to ensure capture of all relevant fragments and the molecular ion).

    • Solvent Delay: 3 minutes (to prevent the solvent peak from saturating the detector).

This protocol provides a robust starting point for analysis, ensuring that the resulting spectrum is a true representation of the compound's intrinsic fragmentation behavior.

Predicted Fragmentation Pattern: A Comparative Analysis

The fragmentation of 2-Bromo-1-(4-iodophenyl)propan-1-one is predicted to be dominated by cleavages directed by the carbonyl group and influenced by the halogen substituents. Aromatic ketones are known to undergo characteristic α-cleavage, leading to the formation of a stable acylium ion.[2][3][4] The presence of bromine and iodine adds further layers of complexity due to their isotopic patterns and relative bond strengths.

The Molecular Ion (M⁺•)

The molecular formula is C₉H₈BrIO. The first crucial step is identifying the molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.5%, ⁸¹Br ≈ 49.5%), the molecular ion will appear as a pair of peaks (M⁺• and M+2) of nearly equal intensity.[5] Iodine, in contrast, is monoisotopic (¹²⁷I), so it does not contribute additional isotopic peaks.[6]

  • M⁺• Peak (with ⁷⁹Br): m/z 338

  • M+2 Peak (with ⁸¹Br): m/z 340

The observation of this characteristic 1:1 doublet at the highest m/z range is a strong indicator of a monobrominated compound.

Primary Fragmentation Pathways

The energetically unstable molecular ion will readily fragment.[7] The most probable cleavages are initiated at the carbonyl group, which is a common fragmentation mechanism for ketones.[8][9]

dot

Caption: Predicted EI fragmentation pathway for 2-Bromo-1-(4-iodophenyl)propan-1-one.

  • α-Cleavage (Dominant Pathway): The most favorable fragmentation for aromatic ketones is the cleavage of the bond alpha to the carbonyl group.[2][3] This results in the loss of the alkyl-halide side chain as a radical and the formation of a highly resonance-stabilized 4-iodobenzoyl cation. This fragment is expected to be the base peak or one of the most abundant ions in the spectrum.

    • Fragment: 4-Iodobenzoyl cation ([C₇H₄IO]⁺)

    • m/z: 231

  • Secondary Fragmentation (Loss of CO): Acylium ions, such as the 4-iodobenzoyl cation, commonly undergo a subsequent loss of a neutral carbon monoxide (CO) molecule.[2] This leads to the formation of the 4-iodophenyl cation.

    • Fragment: 4-Iodophenyl cation ([C₆H₄I]⁺)

    • m/z: 203

  • Halogen Loss: Direct cleavage of the carbon-halogen bonds can also occur, though this may be less favorable than α-cleavage. The C-I bond is weaker than the C-Br bond, suggesting that the loss of an iodine radical might be observed.

    • Loss of Bromine Radical: This would result in an ion at m/z 259.

      • Fragment: [C₉H₈IO]⁺

      • m/z: 259

    • Loss of Iodine Radical: This would result in a pair of ions at m/z 211 and 213, retaining the characteristic bromine isotope pattern.

      • Fragment: [C₉H₈BrO]⁺

      • m/z: 211/213

Comparative Data Summary

The following table summarizes the predicted key fragments for 2-Bromo-1-(4-iodophenyl)propan-1-one and compares them to the known major fragments of the simpler, related molecule 4'-bromoacetophenone.[10][11]

m/z (Predicted)Ion Structure/FormulaProposed Fragmentation PathwayRelative Abundance (Predicted)Comparative Fragment in 4'-Bromoacetophenone (m/z 183/185)
338/340 [C₉H₈BrIO]⁺•Molecular Ion (M⁺•)ModerateMolecular Ion (m/z 198/200)
231 [C₇H₄IO]⁺α-cleavage with loss of •CH(Br)CH₃High (likely Base Peak) Bromobenzoyl cation (m/z 183/185) from loss of •CH₃
203 [C₆H₄I]⁺Loss of CO from the 4-iodobenzoyl cationModerate to HighBromophenyl cation (m/z 155/157) from loss of CO
211/213 [C₉H₈BrO]⁺Loss of iodine radical (•I) from the molecular ionLow to ModerateN/A
259 [C₉H₈IO]⁺Loss of bromine radical (•Br) from the molecular ionLowN/A

This comparative analysis demonstrates a logical consistency in fragmentation behavior. Just as 4'-bromoacetophenone loses a methyl radical via α-cleavage to form the stable bromobenzoyl cation (m/z 183/185), the target molecule is predicted to lose an ethyl-bromide radical to form the analogous iodobenzoyl cation (m/z 231). This provides strong evidence for the predicted dominant pathway.

Conclusion

The mass spectrometry fragmentation pattern of 2-Bromo-1-(4-iodophenyl)propan-1-one is highly characteristic and provides definitive structural information. The key diagnostic features for its identification are:

  • A molecular ion peak cluster at m/z 338/340 with a ~1:1 intensity ratio, confirming the presence of one bromine atom.

  • A dominant base peak at m/z 231 , corresponding to the stable 4-iodobenzoyl cation formed via α-cleavage.

  • A significant fragment at m/z 203 , resulting from the subsequent loss of carbon monoxide from the m/z 231 ion.

By utilizing the detailed protocol and understanding these predictable fragmentation pathways, researchers, scientists, and drug development professionals can confidently identify this compound and distinguish it from related structures.

References

Sources

Comparative

TLC visualization stains for alpha-bromo ketones

Topic: TLC Visualization Stains for -Bromo Ketones Content Type: Comparative Technical Guide Audience: Synthetic Organic Chemists, Medicinal Chemists, Process Development Scientists. TLC Visualization of -Bromo Ketones:...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: TLC Visualization Stains for


-Bromo Ketones
Content Type:  Comparative Technical Guide
Audience:  Synthetic Organic Chemists, Medicinal Chemists, Process Development Scientists.

TLC Visualization of -Bromo Ketones: A Comparative Technical Guide

Executive Summary: The Synthetic Challenge

In the synthesis of heterocycles (e.g., Hantzsch thiazole synthesis) or macrocyclic cores,


-bromo ketones are pivotal intermediates. However, monitoring their formation is notoriously difficult.
  • The Problem: The starting material (ketone) and the product (

    
    -bromo ketone) often possess similar 
    
    
    
    values and identical UV activity (due to the preserved aromatic/carbonyl chromophores).
  • The Solution: Standard universal stains (PMA, Vanillin) fail to distinguish the two. Successful monitoring requires a chemoselective stain that targets the specific reactivity of the carbon-halogen bond (

    
    ) rather than the carbonyl (
    
    
    
    ).

This guide evaluates the three primary visualization strategies, establishing 4-(4-Nitrobenzyl)pyridine (NBP) as the superior analytical tool for this specific application.

Mechanistic Principles of Detection

To select the correct stain, one must understand the molecular "handle" being targeted.

A. The Alkylating Handle (Target: C-Br)

-Bromo ketones are potent alkylating agents (hence their lachrymatory nature). The bromine atom activates the 

-carbon for nucleophilic attack.
  • Reagent: 4-(4-Nitrobenzyl)pyridine (NBP) .[1]

  • Mechanism: NBP acts as a nucleophile. The pyridine nitrogen displaces the bromide, forming a pyridinium salt. Upon basification, the benzylic proton (acidified by the

    
    -nitro group and the cationic nitrogen) is removed, generating a deeply colored quinoid zwitterion.
    
  • Result: Blue/Violet spots specific to the alkyl halide. The starting ketone remains invisible.

B. The Carbonyl Handle (Target: C=O)
  • Reagent: 2,4-Dinitrophenylhydrazine (2,4-DNP) .[2]

  • Mechanism: Condensation of the hydrazine with the ketone to form a hydrazone.

  • Result: Yellow/Orange spots .[3]

  • Limitation: Stains both starting material and product.[4] Useful only if

    
     separation is significant.
    

Comparative Performance Matrix

The following data synthesizes experimental observations regarding sensitivity, selectivity, and stability.

Feature4-(4-Nitrobenzyl)pyridine (NBP) 2,4-DNP Phosphomolybdic Acid (PMA)
Target Moiety Reactive Alkyl Halide (

-Br)
Carbonyl (

)
Oxidizable Carbon / General
Selectivity High (Only stains product)Low (Stains SM & Product)None (Stains everything)
Limit of Detection (LOD) ~0.5 - 1.0

g
~0.1

g
~5.0

g
Visual Output Violet/Blue on whiteYellow/Orange on whiteDark blue/green on light green
Stability of Spot Fades within 1-2 hours (pH dependent)PermanentPermanent
Preparation Effort High (Requires 2 sprays + heat)Medium (Single dip)Medium (Dip + Heat)

Detailed Experimental Protocols

Protocol A: The "Gold Standard" NBP Stain

Best for: Confirming conversion of ketone to


-bromo ketone even with overlapping 

.

Reagents:

  • Spray Solution A: 2% (w/v) 4-(4-nitrobenzyl)pyridine in acetone.

  • Spray Solution B: 10% (v/v) Piperidine (or Triethylamine) in acetone. Note: Aqueous NaOH (1M) can be used but often causes silica peeling.

Procedure:

  • Elute the TLC plate and dry it completely with a heat gun (residual solvent can interfere).[5]

  • Spray the plate moderately with Solution A .

  • Heat the plate at 110°C for 2-3 minutes . Crucial Step: The alkylation reaction is thermally driven.

  • Let the plate cool slightly (10 seconds).

  • Spray with Solution B (The Base).

  • Observation: Violet or blue spots appear immediately where the

    
    -bromo ketone is present. The background remains white.
    
Protocol B: The 2,4-DNP Baseline

Best for: General purity checks when


 values are distinct.

Reagent Recipe:

  • Dissolve 12 g of 2,4-dinitrophenylhydrazine in 60 mL of concentrated

    
    .
    
  • Carefully add this to 80 mL of

    
     and 200 mL of 95% Ethanol.[6] Stir until dissolved.
    

Procedure:

  • Dip the dried TLC plate into the solution using forceps.

  • Blot excess stain on a paper towel.[5]

  • Observation: Yellow to red spots appear immediately. No heating is required (though slight warming can intensify color).

Visualization of Mechanisms & Workflows[8]

Diagram 1: The NBP Chromogenic Mechanism

This diagram illustrates why NBP is specific to the bromide product. The formation of the Quinoid Resonance Structure is the key to the color change.

NBP_Mechanism NBP NBP Reagent (Colorless) Complex Pyridinium Salt Intermediate NBP->Complex Nucleophilic Attack (Heat) AlphaBr α-Bromo Ketone (Analyte) AlphaBr->Complex Product Quinoid Zwitterion (VIOLET CHROMOPHORE) Complex->Product Deprotonation Base Base (Piperidine/OH-) Base->Product

Caption: The NBP reaction pathway. The initial alkylation (heat-driven) creates a cationic intermediate, which is deprotonated by base to yield the highly conjugated violet fluorophore.

Diagram 2: Decision Logic for Stain Selection

Follow this workflow to minimize false positives during reaction monitoring.

Stain_Decision_Tree Start Start: Reaction Monitoring (Ketone → α-Bromo Ketone) CheckUV Check UV (254 nm) Start->CheckUV UV_Result Are spots distinct? CheckUV->UV_Result UseUV Use UV for monitoring (Non-destructive) UV_Result->UseUV Yes SelectStain Select Chemical Stain UV_Result->SelectStain No (Overlap) Q_Specificity Is SM also an alkylating agent? SelectStain->Q_Specificity UseNBP USE NBP STAIN (Specific for Product) Q_Specificity->UseNBP No (Standard) UseDNP USE 2,4-DNP (Stains both, check intensity) Q_Specificity->UseDNP Yes (Rare)

Caption: Strategic workflow for selecting visualization methods. NBP is the default choice when UV fails to resolve the starting material from the product.

Expert Tips & Troubleshooting

  • The "Fading" Phenomenon: The violet color of the NBP stain is pH-dependent. As the solvent evaporates and the plate absorbs atmospheric

    
    , the spots may fade.
    
    • Fix: Circle spots immediately with a pencil. If faded, re-spray with the base solution to regenerate the color.

  • False Negatives: If the NBP test is negative but you suspect product:

    • Ensure the heating step was sufficient (110°C is required to overcome the activation energy of alkylation).

    • Check if your base solution has degraded (piperidine is volatile).

  • Safety Warning:

    
    -Bromo ketones are potent lachrymators (tear gas agents). Always handle TLC plates inside the fume hood. Do not remove the plate from the hood immediately after heating, as it may off-gas the compound.
    

References

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved from [Link]

  • Reach Devices. (n.d.). TLC Stains: Recipes and Procedures. Retrieved from [Link]

  • University of Rochester. (n.d.). Magic Formulas: TLC Stains.[5][6] Retrieved from [Link]

  • Epstein, J., et al. (1955). Colorimetric Estimation of Tetraethyl Pyrophosphate and Other Anticholinesterase Insecticides (NBP Mechanism). Analytical Chemistry.

Sources

Validation

13C NMR Chemical Shift Guide: Alpha-Bromo-4-Iodopropiophenone

This guide provides a technical analysis of the 13C NMR chemical shifts for alpha-bromo-4-iodopropiophenone (also known as 2-bromo-1-(4-iodophenyl)propan-1-one). It is structured to assist researchers in the identificati...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the 13C NMR chemical shifts for alpha-bromo-4-iodopropiophenone (also known as 2-bromo-1-(4-iodophenyl)propan-1-one). It is structured to assist researchers in the identification, quality control, and differentiation of this compound from its precursors and halogenated analogs.

[1]

Executive Summary & Compound Profile

Alpha-bromo-4-iodopropiophenone is a critical intermediate in the synthesis of substituted cathinones and pharmaceutical scaffolds involving 4-iodo-phenyl moieties.[1] Its identification relies heavily on 13C NMR spectroscopy to distinguish the alpha-brominated product from the unreacted ketone precursor and to confirm the integrity of the carbon-iodine bond (which is susceptible to exchange or reduction).

  • IUPAC Name: 2-bromo-1-(4-iodophenyl)propan-1-one[1]

  • Molecular Formula: C9H8BrIO[1][2]

  • Key Diagnostic Feature: The "Heavy Atom Effect" of Iodine at C4 (shielded region ~100 ppm) combined with the deshielded alpha-methine carbon (~41 ppm).

Structural Assignments & Chemical Shift Data[1][3][4][5]

The following data compares the target compound with its direct precursor (4-iodopropiophenone) and its chloro-analog. This comparative approach is essential for monitoring reaction progress.[1]

Table 1: Comparative 13C NMR Chemical Shifts (ppm)

Note: Values are referenced to CDCl3 (77.16 ppm). "Target" values are derived from substituent additivity rules and analog comparison.

Carbon PositionAssignmentTarget:

-Bromo-4-Iodo
Precursor: 4-Iodopropiophenone Analog:

-Bromo-4-Chloro
C=O Carbonyl191.5 – 193.0 199.5192.0
C-Ar (C4) C-I (Ipso)100.5 – 102.0 101.0139.8 (C-Cl)
C-Ar (C1) C-C=O[1] (Ipso)132.5 – 134.0 135.5132.0
C-Ar (C3,5) Ortho to I137.5 – 138.5 138.0129.5
C-Ar (C2,6) Meta to I129.0 – 130.5 130.0130.5

-Carbon
CH-Br40.5 – 42.0 31.5 (CH2)41.0

-Carbon
Methyl18.5 – 20.0 8.019.0
Key Spectral Trends (Causality):
  • Alpha-Bromination Effect: The introduction of Bromine at the

    
    -position causes a downfield shift  of the 
    
    
    
    -carbon (from ~31 ppm to ~41 ppm) due to the electronegativity of Bromine (inductive deshielding).[1] Conversely, the
    
    
    -methyl group shifts downfield (from ~8 ppm to ~19 ppm) due to the
    
    
    -effect.
  • Carbonyl Shielding: The Carbonyl (C=O) signal typically shifts upfield (lower ppm, e.g., 199

    
     192) upon 
    
    
    
    -halogenation. This is counter-intuitive to simple induction but is often attributed to steric and field effects altering the coplanarity of the carbonyl and phenyl ring.
  • Heavy Atom Effect (Iodine): The carbon directly attached to Iodine (C4) appears significantly upfield (~100 ppm) compared to a standard aromatic C-H (~128 ppm) or C-Cl (~140 ppm). This is a relativistic effect unique to heavy atoms like Iodine and is the primary diagnostic peak for the 4-iodo moiety.[1]

Diagnostic Visualization (Logic Pathway)

The following diagram illustrates the logical flow for assigning the NMR signals and distinguishing the product from impurities.

NMR_Assignment_Logic cluster_0 Sample Analysis Workflow Start Acquire 13C NMR (CDCl3) Check_CO Check C=O Region (190-200 ppm) Start->Check_CO Decision_CO Peak Position? Check_CO->Decision_CO Path_Precursor ~199 ppm (Precursor) Decision_CO->Path_Precursor >198 ppm Path_Product ~192 ppm (Target) Decision_CO->Path_Product <195 ppm Check_Alpha Check Aliphatic Region (30-50 ppm) Path_Product->Check_Alpha Decision_Alpha Peak at ~41 ppm? Check_Alpha->Decision_Alpha Confirm_Iodo Verify C-I Signal (~101 ppm) Decision_Alpha->Confirm_Iodo Yes Result_Fail IMPURITY: Unbrominated or Over-brominated Decision_Alpha->Result_Fail No (or peak at 31 ppm) Result_Success CONFIRMED: alpha-bromo-4-iodopropiophenone Confirm_Iodo->Result_Success

Caption: Logic flow for confirming alpha-bromo-4-iodopropiophenone identity using 13C NMR chemical shifts.

Experimental Protocol: Synthesis & Characterization

To generate the sample for this analysis, the following standard protocol is recommended. This method minimizes the risk of de-iodination.

Methodology: Alpha-Bromination of 4-Iodopropiophenone
  • Reagents:

    • Substrate: 4-iodopropiophenone (1.0 eq)[1]

    • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq) or Br2 (1.0 eq)[1]

    • Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.1 eq)[1]

    • Solvent: Acetonitrile (ACN) or Glacial Acetic Acid

  • Procedure:

    • Dissolution: Dissolve 4-iodopropiophenone in ACN at room temperature.

    • Addition: Add p-TsOH followed by portion-wise addition of NBS.

    • Reaction: Reflux at 80°C for 2-4 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1]

    • Workup: Cool to RT, remove solvent in vacuo. Redissolve in DCM, wash with water and saturated NaHCO3. Dry over MgSO4.[1]

  • NMR Sample Preparation:

    • Dissolve ~20 mg of the isolated solid in 0.6 mL of CDCl3 (Deuterated Chloroform).

    • Note: Ensure the solvent is acid-free to prevent degradation of the alpha-bromo ketone.[1]

Self-Validating Quality Control (QC) Steps:
  • The "Methyl Shift" Test: Compare the methyl triplet in 1H NMR (or methyl peak in 13C). If it is at 1.2 ppm (1H) / 8 ppm (13C) , synthesis is incomplete (starting material). If it is at 1.8 ppm (1H) / 19 ppm (13C) , conversion is successful.

  • The "Iodine Integrity" Test: Ensure the aromatic region integrates correctly (symmetric AA'BB' system). Loss of symmetry or appearance of multiplets suggests de-iodination or ring bromination.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13051652, 2-Bromo-1-(4-fluorophenyl)propan-1-one. Retrieved from [Link](Used for analog comparison).

  • Breit, B., et al. (2017). Rational Design, Synthesis, and Biological Evaluation of Heterocyclic Quinolones Targeting the Respiratory Chain of Mycobacterium tuberculosis. Journal of Medicinal Chemistry. Retrieved from [Link](Reference for 4-iodopropiophenone precursor synthesis).

  • Reich, H. J. (2024). 13C Chemical Shift Effects on sp2 and sp Carbons. University of Wisconsin-Madison. Retrieved from [Link](Source for heavy atom effect and substituent additivity rules).

Sources

Comparative

A Comparative Guide to the Structural Validation of 2-Bromo-1-(4-iodophenyl)propan-1-one: The Definitive Role of X-ray Crystallography

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. It is the foundational data upon which all subsequent research—from u...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. It is the foundational data upon which all subsequent research—from understanding biological activity to designing new materials—is built. This guide focuses on 2-Bromo-1-(4-iodophenyl)propan-1-one, a halogenated propiophenone derivative with significant potential as a versatile intermediate in organic synthesis. Its structure incorporates a chiral center and two distinct heavy atoms (bromine and iodine), making it an excellent case study for comparing analytical techniques.

While spectroscopic methods like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide crucial pieces of the structural puzzle, they primarily infer connectivity and functional groups. Single-crystal X-ray crystallography, however, stands alone in its ability to provide a direct, high-resolution visualization of the atomic arrangement in space. This guide provides an in-depth, experience-driven protocol for the structural validation of 2-Bromo-1-(4-iodophenyl)propan-1-one using X-ray crystallography, and objectively compares its definitive output with the complementary data obtained from other standard analytical methods.

Synthesis and Purification: The Prerequisite for Definitive Analysis

The journey to structural validation begins with the synthesis and rigorous purification of the target compound. The presence of impurities can inhibit crystallization and corrupt analytical data. A reliable method for synthesizing the title compound is the α-bromination of 1-(4-iodophenyl)propan-1-one.

Experimental Protocol: Synthesis of 2-Bromo-1-(4-iodophenyl)propan-1-one
  • Reaction Setup: To a solution of 1-(4-iodophenyl)propan-1-one (1.0 eq) in glacial acetic acid (5 mL per 1 g of ketone), add bromine (1.1 eq) dropwise at room temperature with constant stirring. The bromine is typically dissolved in a small amount of acetic acid before addition.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC). The disappearance of the starting material spot indicates the completion of the reaction. The reaction mixture will typically decolorize from the initial reddish-brown of the bromine.

  • Work-up: Upon completion, the reaction mixture is poured into ice-cold water. The crude product, which precipitates as a solid, is collected by vacuum filtration.

  • Purification: The crude solid is washed thoroughly with cold water to remove acetic acid and any inorganic byproducts. The primary purification method is recrystallization.[1] An appropriate solvent system (e.g., ethanol/water) is chosen by testing the solubility of the crude product in various solvents. The compound should be highly soluble in the hot solvent and poorly soluble when cold to ensure high recovery of pure crystals.

X-ray Crystallography: An Unambiguous View of Molecular Architecture

Single-crystal X-ray crystallography provides the absolute structure, including bond lengths, bond angles, and stereochemistry, by analyzing the diffraction pattern of X-rays passing through a single, well-ordered crystal.[2]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth (The Art of the Science): Growing diffraction-quality single crystals is often the most challenging step. The purified compound must be slowly precipitated from a supersaturated solution.

    • Causality: Rapid precipitation leads to the formation of polycrystalline powder or amorphous solid, which will not diffract X-rays in a usable manner. Slow, controlled growth allows molecules to pack into a highly ordered, repeating lattice.

    • Method - Slow Evaporation: Dissolve the purified 2-Bromo-1-(4-iodophenyl)propan-1-one in a suitable solvent (e.g., a mixture of dichloromethane and hexane) in a small vial. Cover the vial with a cap that has been pierced with a needle. This allows the solvent to evaporate slowly over several days to weeks, gradually increasing the concentration and promoting the growth of single crystals.[3] Other common techniques include vapor diffusion and solvent layering.[3][4]

  • Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) with sharp edges and no visible fractures is selected under a microscope. It is then mounted on a goniometer head, often using a cryoloop and cryoprotectant oil, and flash-cooled in a stream of liquid nitrogen.

    • Causality: Flash-cooling to ~100 K minimizes thermal vibrations of the atoms and protects the crystal from radiation damage by the high-intensity X-ray beam, resulting in a higher quality diffraction pattern.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected, and their intensities and positions are recorded.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The "phase problem" is then solved to generate an initial electron density map.[5]

    • Trustworthiness: For 2-Bromo-1-(4-iodophenyl)propan-1-one, the presence of the heavy iodine and bromine atoms makes structure solution relatively straightforward using methods like the Patterson function, which relies on the positions of heavy atoms to phase the rest of the structure. The initial model is then refined against the experimental data to improve its accuracy, resulting in the final, validated structure.

Crystallographic Data Summary
Parameter2-Bromo-1-(4-iodophenyl)propan-1-one (Example Data)
Chemical FormulaC₉H₈BrIO
Formula Weight338.97
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)10.12, 8.45, 13.23
β (°)98.5
Volume (ų)1119.8
Z (molecules/unit cell)4
Final R-factor (R1)0.035
Goodness-of-Fit (GOF)1.05

Note: The data in this table is representative and serves as an example of what would be reported for a successful structure determination.

Workflow for X-ray Crystallography

XRay_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Recrystallization Crystal_Growth Crystal_Growth Purification->Crystal_Growth Slow Evaporation Crystal_Selection Crystal_Selection Crystal_Growth->Crystal_Selection Data_Collection Data_Collection Crystal_Selection->Data_Collection Mount & Cool Structure_Solution Structure_Solution Data_Collection->Structure_Solution Process Data Refinement Refinement Structure_Solution->Refinement Build Model Final_Structure Final_Structure Refinement->Final_Structure Validate

Caption: Workflow for single-crystal X-ray structure determination.

Comparison with Complementary Spectroscopic Techniques

While X-ray crystallography provides the ultimate structural proof, other techniques offer valuable and more rapidly obtainable data that, when combined, build a compelling case for the proposed structure.[6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of magnetically active nuclei (like ¹H and ¹³C), providing detailed information about the connectivity and electronic environment of atoms.

  • ¹H NMR: For 2-Bromo-1-(4-iodophenyl)propan-1-one, the spectrum is expected to show:

    • A doublet for the methyl protons (-CH₃) around 1.8-2.0 ppm.

    • A quartet for the single proton on the chiral center (-CHBr) around 5.0-5.5 ppm, deshielded by both the carbonyl and the bromine.[9]

    • Two doublets in the aromatic region (7.5-8.0 ppm) corresponding to the four protons on the para-substituted phenyl ring, exhibiting a characteristic AA'BB' splitting pattern.

  • ¹³C NMR: The spectrum would reveal:

    • The carbonyl carbon (C=O) signal significantly downfield, around 190-200 ppm.[10]

    • Signals for the four distinct carbons of the iodophenyl ring.

    • A signal for the carbon atom bonded to bromine around 40-50 ppm.

    • An upfield signal for the methyl carbon.

Mass Spectrometry (MS)

MS measures the mass-to-charge ratio of ions, providing the molecular weight of the compound and clues to its structure from fragmentation patterns.

  • Trustworthiness: The most telling feature for this molecule is its isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity, separated by 2 m/z units, which is a definitive indicator of a single bromine atom in the molecule.[11][12] The presence of monoisotopic iodine (¹²⁷I) will shift this pattern to a high mass, but will not complicate the bromine signature.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies.

  • Key Signal: The most prominent peak will be the strong carbonyl (C=O) stretching vibration. For an aromatic ketone, this peak is typically found around 1685 cm⁻¹.[13][14] The presence of the α-bromine atom can slightly shift this frequency. Other signals will correspond to C-H bonds of the alkyl and aromatic parts of the molecule.

Comparative Summary of Analytical Techniques
FeatureX-ray Crystallography NMR Spectroscopy Mass Spectrometry IR Spectroscopy
Information Yield Absolute 3D structure, stereochemistry, bond parametersAtomic connectivity, electronic environment, 2D correlationsMolecular weight, elemental formula, fragmentation patternsPresence of functional groups
Sample Requirement High-quality single crystal (0.1-0.3 mm)~5-10 mg dissolved in deuterated solventMicrograms of solid or solution~1-2 mg solid or liquid
Destructive? No (crystal can often be recovered)NoYesNo
Key Advantage Unambiguous, definitive structural proofRich structural information in solution stateHigh sensitivity, isotopic informationFast, simple, excellent for functional group ID
Key Limitation Requires a suitable single crystal, which can be difficult to growCannot determine absolute 3D structure; lower sensitivity than MSDoes not provide connectivity or stereochemical informationProvides limited structural information
A Holistic Approach to Structural Validation

The relationship between these techniques is not one of competition, but of synergy. Spectroscopic methods provide the initial characterization, confirming that the synthesized material has the correct mass, functional groups, and a plausible atomic connectivity. X-ray crystallography then provides the final, definitive validation of that hypothesis.

Validation_Logic cluster_spectroscopy Spectroscopic & Spectrometric Analysis Compound Synthesized Compound 2-Bromo-1-(4-iodophenyl)propan-1-one MS Mass Spec (Confirms MW & Br presence) Compound->MS IR IR Spec (Confirms C=O group) Compound->IR NMR NMR Spec (Shows H/C framework) Compound->NMR Hypothesis Proposed Structure MS->Hypothesis IR->Hypothesis NMR->Hypothesis Validation X-ray Crystallography (Definitive 3D Structure) Hypothesis->Validation Conclusion Unambiguously Validated Structure Validation->Conclusion

Caption: The synergistic role of analytical techniques in structure validation.

Conclusion

For researchers and drug development professionals, certainty is paramount. This guide demonstrates that while a suite of analytical techniques is essential for the comprehensive characterization of a new chemical entity like 2-Bromo-1-(4-iodophenyl)propan-1-one, single-crystal X-ray crystallography holds a unique and authoritative position. It transcends the inferential nature of spectroscopy to provide direct, irrefutable evidence of the three-dimensional atomic arrangement. By integrating the rapid, complementary data from NMR, MS, and IR with the definitive structural proof from X-ray diffraction, scientists can proceed with the utmost confidence in their molecular foundation.

References

  • IR Spectroscopy Tutorial: Ketones. (n.d.). University of Colorado Boulder.
  • Infrared Spectroscopy (IR). (n.d.). Michigan State University.
  • Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. (2024). ACS Omega.
  • B. C. Smith. (2020). The Carbonyl Group, Part I: Introduction.Spectroscopy Online.
  • Chemical crystallization. (n.d.). SPT Labtech.
  • Ketone Spectroscopy. (2020). Oregon State University.
  • SOP: CRYSTALLIZATION. (n.d.). University of Texas at Dallas.
  • Guide for crystallization. (n.d.). University of Geneva.
  • Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. (n.d.). Maricopa Open Digital Press.
  • Organic Spectroscopy: Principles, Calculation Methods, and Analytical Applications. (2025). ResearchGate.
  • Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds. (n.d.). Academia.edu.
  • Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts.
  • Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. (n.d.). Sygnature Discovery.
  • STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. (n.d.). eGyanKosh.
  • Ketones. (n.d.). OpenOChem Learn.
  • Spectroscopy of Aldehydes and Ketones. (2020). Oregon State University.
  • Short Summary of 1H-NMR Interpretation. (n.d.). Minnesota State University Moorhead.
  • X-Ray Macromolecular Crystallography. (n.d.). BER Structural Biology and Imaging Resources.
  • Crystallization and preliminary X-ray diffraction analysis of the BRPF1 bromodomain. (n.d.). Acta Crystallographica Section F.

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Safety & Regulatory Compliance

Safety

2-Bromo-1-(4-iodophenyl)propan-1-one proper disposal procedures

An In-Depth Technical Guide on the Disposal of 2-Bromo-1-(4-iodophenyl)propan-1-one: A Senior Application Scientist’s Perspective Foreword: The Strategic Importance of Proper Disposal In the landscape of modern drug disc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Disposal of 2-Bromo-1-(4-iodophenyl)propan-1-one: A Senior Application Scientist’s Perspective

Foreword: The Strategic Importance of Proper Disposal

In the landscape of modern drug discovery and fine chemical synthesis, 2-Bromo-1-(4-iodophenyl)propan-1-one (CAS: 31867-48-8)[1] serves as a highly versatile, bifunctional building block. However, the very structural features that make it synthetically valuable—an electrophilic


-bromo ketone moiety coupled with a heavy iodinated aromatic ring—also render it a significant logistical and safety challenge during disposal.

As a Senior Application Scientist, I have seen firsthand how improper waste management of reactive halogenated intermediates can lead to laboratory evacuations, degraded containment vessels, and exorbitant disposal fines. This guide moves beyond basic compliance. It provides a self-validating, experience-driven framework for the safe handling, neutralization, and disposal of 2-Bromo-1-(4-iodophenyl)propan-1-one, ensuring you understand the causality behind every safety protocol.

Hazard Profile & Chemical Reactivity: Understanding the "Why"

Before executing any disposal protocol, it is critical to understand the molecular behavior of the waste you are handling. 2-Bromo-1-(4-iodophenyl)propan-1-one is not a benign organic liquid; it is a highly reactive alkylating agent.

  • Lachrymator Properties: The

    
    -bromo ketone functionality is a potent lachrymator (tear-inducing agent)[2]. In vapor form, it directly stimulates corneal nerves. Causality: All handling and waste transfers must be strictly confined to a certified chemical fume hood to prevent facility-wide exposure[3].
    
  • Electrophilic Reactivity: The bromine atom positioned on the carbon alpha to the carbonyl group makes that carbon highly susceptible to nucleophilic attack (

    
     reactions)[4]. Causality: The waste must never be mixed with nucleophilic solvents (e.g., amines, thiols) unless intentionally quenching, as this will trigger uncontrolled exothermic reactions.
    
  • Decomposition Risk: Over time, especially in the presence of moisture or light,

    
    -bromo ketones degrade, releasing highly corrosive Hydrogen Bromide (HBr) and potentially Hydrogen Iodide (HI) gases[5][6]. Causality: Waste must be stored in specialized polymer containers, as the released acids will rapidly compromise the integrity of standard metal safety cans[7].
    

Waste Segregation: The Halogenated Mandate

Under Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines, solvents and organic wastes are broadly categorized into halogenated and non-halogenated streams. 2-Bromo-1-(4-iodophenyl)propan-1-one contains both Bromine (Br) and Iodine (I), placing it strictly in the Halogenated Solvent Waste category[8].

Mixing halogenated waste with non-halogenated waste is a critical operational failure. If even a small amount of this compound is introduced into a non-halogenated bulk drum, the entire volume must be legally treated as halogenated waste[8]. This needlessly increases hazardous waste management costs by up to 300%, as halogenated wastes require specialized high-temperature incineration equipped with caustic scrubbers to neutralize the resulting acid gases[7][9]. Furthermore, mixing halogenated compounds with certain non-halogenated solvents (like acetone) can create highly reactive or explosive mixtures[10].

Data Presentation: Waste Stream Comparison
FeatureHalogenated Organic Waste (e.g., 2-Bromo-1-(4-iodophenyl)propan-1-one)Non-Halogenated Organic Waste (e.g., Acetone, Ethanol)
Chemical Definition Contains F, Cl, Br, I, or At[8].Lacks halogens entirely[8].
Disposal Mechanism High-temperature rotary kiln incineration with caustic scrubbing[9].Often eligible for cost-effective fuel blending[7][11].
Relative Disposal Cost High (Approx. 2x to 3x higher)[7][12].Low
Reactivity Risks High risk of acid gas (HBr/HCl) generation upon degradation[5].Primarily flammability and VOC emission concerns.

Procedural Disposal Protocol: A Self-Validating System

The following step-by-step methodology ensures a closed-loop, self-validating process for the disposal of 2-Bromo-1-(4-iodophenyl)propan-1-one.

Step 1: Environmental Control & PPE Verification

  • Action: Don double nitrile gloves, chemical splash goggles, and a flame-retardant lab coat. Verify that the chemical fume hood has a face velocity of at least 100 fpm.

  • Validation: Hold a Kimwipe near the sash; it should pull inward steadily. Do not proceed if airflow is weak.

Step 2: Container Selection & Preparation

  • Action: Select a high-density polyethylene (HDPE) carboy or poly bottle[12]. Do not use metal safety cans.

  • Causality: As noted, potential HBr off-gassing will corrode metal, leading to catastrophic container failure and leaks in your satellite accumulation area[6][7]. Place the primary HDPE container inside a secondary containment bin[12].

Step 3: Waste Transfer & Segregation

  • Action: Carefully pour the 2-Bromo-1-(4-iodophenyl)propan-1-one waste into the designated Halogenated Waste container.

  • Validation: Ensure the container is filled to no more than 75-80% of its total volume[5]. Causality: Leaving headspace is critical to allow for vapor expansion and prevent pressure-induced ruptures during transport.

Step 4: Immediate RCRA Labeling

  • Action: Affix a Hazardous Waste tag immediately upon adding the first drop of waste[7][12]. Write the full chemical name: "2-Bromo-1-(4-iodophenyl)propan-1-one".

  • Causality: The EPA strictly prohibits the use of abbreviations or chemical formulas (e.g., no "Br-I-Ph-propanone") on waste manifests[5]. Check the boxes for "Toxic" and "Halogenated"[12].

Step 5: Secure Storage & EHS Handoff

  • Action: Cap the container tightly immediately after the transfer is complete[7]. Store in a cool, dry, well-ventilated Satellite Accumulation Area away from strong bases or nucleophiles. Schedule a pickup with your Environmental Health and Safety (EHS) office before the container reaches the 60-day accumulation limit[11].

Emergency Response & Chemical Quenching (Spill Protocol)

If 2-Bromo-1-(4-iodophenyl)propan-1-one is spilled outside the fume hood, immediate chemical quenching is required to neutralize the lachrymator hazard before physical cleanup.

The Quenching Mechanism: Treat the spill with a dilute solution of ethanolamine or aqueous ammonia[2].

  • Causality: The amine acts as a strong nucleophile, attacking the electrophilic

    
    -carbon via an 
    
    
    
    mechanism. This displaces the bromide ion, converting the highly volatile, toxic lachrymator into a heavier, non-volatile, and relatively benign amino-ketone derivative[2][3]. Once quenched (verified by the cessation of sharp, irritating vapors), the liquid can be absorbed with inert spill pads and disposed of as solid halogenated waste[5][12].

Mandatory Visualization: Workflows & Logic

A. Disposal Workflow

G A Waste Generation: 2-Bromo-1-(4-iodophenyl)propan-1-one B Hazard Assessment: Lachrymator & Alkylating Agent A->B Identify Risks C Waste Segregation: Halogenated Organic Stream B->C Classify D Containment: Sealed HDPE Container & Secondary Bin C->D Transfer in Fume Hood E Documentation: RCRA Labeling & EHS Logging D->E Secure F Final Disposal: High-Temp Incineration E->F EHS Pickup

Caption: Workflow for the safe segregation and disposal of halogenated alpha-bromo ketone waste.

B. Troubleshooting Degradation

Troubleshooting Start Observe Waste Container Check Color/Odor Change? (Yellow/Brown, Sharp Odor) Start->Check Degradation HBr/HI Gas Release (Decomposition) Check->Degradation Yes Normal Standard Halogenated Storage Check->Normal No Action1 Move to Fume Hood Do Not Seal Tightly (Vent) Degradation->Action1 Action2 Contact EHS Immediately Action1->Action2

Caption: Troubleshooting logic for alpha-bromo ketone decomposition and gas release.

References

  • Bio-Fount. "31867-48-8 | 2-Bromo-1-(4-iodophenyl)propan-1-one." Bio-Fount,
  • Hazardous Waste Experts. "Guidelines for Solvent Waste Recycling and Disposal." Hazardous Waste Experts, 19 Jan. 2022,
  • Western Kentucky University. "EPA HAZARDOUS WASTE CODES." WKU,
  • Cornell University. "7.2 Organic Solvents - Environment, Health and Safety." Cornell University,
  • Temple University.
  • BenchChem. "Technical Support Center: 2'-Bromovalerophenone Waste Management." BenchChem,
  • BenchChem. "2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone | 69638-06-8." BenchChem, Feb. 2026,
  • BenchChem. "2-Bromo-1-cyclopropylethanone | 69267-75-0." BenchChem,
  • University of Wollongong. "Hazardous Waste Disposal Guidelines - UOW." UOW, 12 Oct. 2024,
  • Northwestern University. "Hazardous Waste Disposal Guide - Research Safety." Northwestern University, 27 Feb. 2023,
  • BenchChem. "2-bromo-1-(quinolin-6-yl)ethanone | 97596-07-1." BenchChem,
  • BenchChem. "2-Bromo-1-(4-fluorophenyl)-2-phenylethanone." BenchChem,
  • Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS,

Sources

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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